molecular formula C93H127N25O26S3 B15616517 Jagged-1 (188-204)

Jagged-1 (188-204)

Cat. No.: B15616517
M. Wt: 2107.4 g/mol
InChI Key: CZKGTGHRKPOFSA-RXGRUPDLSA-N
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Description

Jagged-1 (188-204) is a useful research compound. Its molecular formula is C93H127N25O26S3 and its molecular weight is 2107.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Jagged-1 (188-204) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Jagged-1 (188-204) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C93H127N25O26S3/c94-32-8-7-16-58(80(132)112-63(37-50-14-5-2-6-15-50)83(135)117-70(48-147)88(140)108-59(17-9-33-101-92(97)98)90(142)118-35-11-19-71(118)89(141)109-60(91(143)144)18-10-34-102-93(99)100)107-84(136)66(41-72(96)122)115-87(139)69(47-146)106-74(124)45-103-78(130)61(36-49-12-3-1-4-13-49)105-73(123)44-104-79(131)62(38-51-20-26-54(119)27-21-51)111-81(133)64(39-52-22-28-55(120)29-23-52)113-82(134)65(40-53-24-30-56(121)31-25-53)114-86(138)68(43-76(127)128)116-85(137)67(42-75(125)126)110-77(129)57(95)46-145/h1-6,12-15,20-31,57-71,119-121,145-147H,7-11,16-19,32-48,94-95H2,(H2,96,122)(H,103,130)(H,104,131)(H,105,123)(H,106,124)(H,107,136)(H,108,140)(H,109,141)(H,110,129)(H,111,133)(H,112,132)(H,113,134)(H,114,138)(H,115,139)(H,116,137)(H,117,135)(H,125,126)(H,127,128)(H,143,144)(H4,97,98,101)(H4,99,100,102)/t57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKGTGHRKPOFSA-RXGRUPDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CS)N)C(=O)NC(CCCNC(=N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C93H127N25O26S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2107.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Jagged-1 (188-204)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Jagged-1 (188-204) peptide, a 17-amino acid fragment derived from the Delta/Serrate/Lag-2 (DSL) domain of the human Jagged-1 protein, acts as a potent agonist of the Notch signaling pathway. This technical guide elucidates the core mechanism of action of this peptide, detailing its interaction with Notch receptors, subsequent intracellular signaling cascade, and its effects on gene expression and cellular processes. The information presented herein is intended to provide a comprehensive resource for researchers and professionals involved in drug development and cellular signaling research.

Introduction

Notch signaling is an evolutionarily conserved pathway crucial for regulating cell fate decisions, proliferation, differentiation, and apoptosis in a wide range of tissues. The pathway is initiated by the interaction of a Notch receptor with a ligand from the DSL family, which includes Jagged and Delta proteins, on an adjacent cell. The synthetic peptide Jagged-1 (188-204) mimics the activity of the full-length Jagged-1 ligand, offering a valuable tool for targeted activation of the Notch pathway in experimental settings.

Core Mechanism of Action: Notch Pathway Activation

The canonical Notch signaling pathway, as activated by Jagged-1 (188-204), proceeds as follows:

  • Ligand-Receptor Binding: The Jagged-1 (188-204) peptide binds to the extracellular domain of a Notch receptor on a neighboring cell.

  • Proteolytic Cleavage: This binding event induces a conformational change in the Notch receptor, making it susceptible to a two-step proteolytic cleavage. The first cleavage is mediated by an ADAM family metalloprotease, followed by a second cleavage within the transmembrane domain by the γ-secretase complex.

  • NICD Translocation: The second cleavage releases the Notch Intracellular Domain (NICD) into the cytoplasm.

  • Transcriptional Activation: The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1), also known as RBPJ, and co-activators of the Mastermind-like (MAML) family. This complex activates the transcription of Notch target genes.

Signaling Pathway Diagram

Jagged1_Signaling cluster_0 Signal-Sending Cell cluster_1 Signal-Receiving Cell cluster_2 Plasma Membrane cluster_3 Cytoplasm cluster_4 Nucleus Jagged-1 (188-204) Jagged-1 (188-204) Notch Receptor Notch Receptor Jagged-1 (188-204)->Notch Receptor Binding NICD NICD Notch Receptor->NICD Cleavage by ADAM Protease & γ-Secretase ADAM Protease ADAM Protease γ-Secretase γ-Secretase Transcriptional Complex Transcriptional Complex NICD->Transcriptional Complex Translocation & Complex Formation CSL CSL CSL->Transcriptional Complex MAML MAML MAML->Transcriptional Complex Target Genes (HES1, HEY1) Target Genes (HES1, HEY1) Transcriptional Complex->Target Genes (HES1, HEY1) Transcriptional Activation

Caption: Canonical Notch signaling pathway activated by Jagged-1 (188-204).

Quantitative Data

The following tables summarize the quantitative data available from in vitro studies on the effects of Jagged-1 (188-204).

Cell TypeConcentration (µM)Treatment DurationObserved EffectReference(s)
Human Keratinocytes4072 hoursInduces complete maturation, stratification, loricrin expression, and NF-κB activation.[1][2][3]
Human Pulmonary Arterial Smooth Muscle Cells (PASMC)5, 50, 50030 minutesDose-dependent enhancement of store-operated Ca2+ entry (SOCE).[4]
Human Pulmonary Arterial Smooth Muscle Cells (PASMC)5024 hoursEnhancement of store-operated Ca2+ entry (SOCE).[4]
Human Dental Pulp and Periodontal Ligament CellsNot specified24 hoursSignificant increase in HES1 and HEY1 mRNA levels.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vitro Keratinocyte Differentiation Assay

Objective: To assess the ability of Jagged-1 (188-204) to induce the differentiation of human keratinocytes.

Methodology:

  • Cell Culture: Human keratinocyte monolayers are cultured in a suitable growth medium.

  • Treatment: The culture medium is supplemented with Jagged-1 (188-204) peptide to a final concentration of 40 µM. Concurrently, the calcium concentration in the medium is elevated to promote differentiation.

  • Incubation: The cells are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Analysis of Differentiation Markers:

    • Loricrin Expression: The expression of loricrin, a terminal differentiation marker, is assessed by immunofluorescence staining or Western blotting.

    • NF-κB Activation: The activation of the NF-κB pathway is determined by detecting the nuclear translocation of NF-κB subunits (e.g., p65) using immunofluorescence or by a reporter gene assay.

  • Assessment of Stratification: The formation of stratified layers of keratinocytes is observed using light microscopy or histological staining of cross-sections of the cell culture.

Store-Operated Calcium Entry (SOCE) Assay in PASMC

Objective: To measure the effect of Jagged-1 (188-204) on store-operated calcium entry in human pulmonary arterial smooth muscle cells.

Methodology:

  • Cell Preparation: Human PASMC are cultured on glass coverslips and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Peptide Treatment: Cells are pre-treated with Jagged-1 (188-204) at concentrations ranging from 5 to 500 µM for 30 minutes, or with 50 µM for 24 hours. A scrambled peptide with the same amino acid composition but a random sequence is used as a negative control. To confirm the involvement of the Notch pathway, a separate group of cells is co-treated with the γ-secretase inhibitor DAPT.

  • Measurement of Cytosolic Ca2+:

    • The coverslip with the cells is placed in a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.

    • Initially, cells are perfused with a Ca2+-free solution to establish a baseline.

    • To deplete intracellular calcium stores, a SERCA pump inhibitor such as cyclopiazonic acid (CPA) or thapsigargin (B1683126) is added to the Ca2+-free solution.

    • After store depletion, the perfusion solution is switched to one containing extracellular Ca2+ to induce SOCE.

  • Data Analysis: The change in intracellular Ca2+ concentration is measured by the ratio of fluorescence emission at two different excitation wavelengths. The amplitude of the SOCE is quantified and compared between the different treatment groups.

Experimental Workflow: SOCE Assay

SOCE_Workflow A Culture PASMC on coverslips B Load cells with Fura-2 AM A->B C Pre-treat with Jagged-1 (188-204), scrambled peptide, or Jagged-1 + DAPT B->C D Perfuse with Ca2+-free solution C->D E Add SERCA inhibitor (e.g., CPA) to deplete stores D->E F Perfuse with Ca2+-containing solution E->F G Measure fluorescence ratio (intracellular Ca2+) F->G H Quantify and compare SOCE amplitude G->H

Caption: Experimental workflow for the Store-Operated Calcium Entry (SOCE) assay.

Western Blot for NICD Detection

Objective: To detect the cleavage and release of the Notch Intracellular Domain (NICD) following treatment with Jagged-1 (188-204).

Methodology:

  • Cell Lysis: Cells treated with Jagged-1 (188-204) are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the cleaved form of the Notch receptor (NICD). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the NICD band is quantified and normalized to the loading control.

Downstream Gene Regulation

Activation of the Notch pathway by Jagged-1 (188-204) leads to the transcriptional regulation of several target genes. The most well-characterized of these are members of the Hairy/Enhancer of Split (HES) and HES-related with YRPW motif (HEY) families of basic helix-loop-helix transcriptional repressors.

  • HES1 and HEY1: Studies have shown that treatment of human dental pulp and periodontal ligament cells with Jagged-1 leads to a significant increase in the mRNA levels of HES1 and HEY1[5]. These genes play critical roles in mediating many of the downstream effects of Notch signaling, including the regulation of cell differentiation and proliferation.

While comprehensive gene expression profiling specifically for the Jagged-1 (188-204) peptide is limited, studies on the full-length Jagged-1 protein provide insights into the broader transcriptional landscape influenced by this signaling pathway. In human periodontal ligament cells, Jagged-1 treatment resulted in the differential expression of 411 genes, with 165 protein-coding genes being upregulated and 160 downregulated. Pathway analysis of the upregulated genes pointed towards involvement in cellular interactions, signal transduction, and collagen formation, while downregulated genes were primarily associated with the cell cycle.

Conclusion

The Jagged-1 (188-204) peptide is a valuable research tool for the specific activation of the Notch signaling pathway. Its mechanism of action follows the canonical Notch signaling cascade, involving receptor binding, proteolytic cleavage, NICD translocation, and the transcriptional activation of target genes such as HES1 and HEY1. The downstream cellular effects are context-dependent and include the induction of keratinocyte differentiation and the modulation of calcium signaling in smooth muscle cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this potent Notch agonist. Further research is warranted to determine the precise binding affinities of this peptide to different Notch receptors and to fully elucidate its genome-wide effects on gene expression in various cell types.

References

Jagged-1 (188-204): A Peptide Agonist of the Notch Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for regulating a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in a variety of diseases, from developmental disorders to cancer. Jagged-1 is a key transmembrane ligand for Notch receptors. This technical guide focuses on a specific, functionally active fragment of this ligand, the Jagged-1 (188-204) peptide. This 17-amino acid peptide, corresponding to a segment of the Delta/Serrate/Lag-2 (DSL) domain, has been identified as a direct agonist of the Notch pathway.[1][2][3][4] This guide will provide a comprehensive overview of its function, available data on its activity, and generalized protocols for its use in experimental settings.

Core Function and Mechanism of Action

Jagged-1 (188-204) functions as a Notch agonist, initiating the canonical Notch signaling cascade.[1][2][5][6] The canonical Notch pathway is activated when a ligand on one cell interacts with a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the receptor, ultimately releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/RBP-Jκ/Su(H)/Lag-1) and other co-activators to induce the expression of target genes, most notably those of the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families.[4][7] The Jagged-1 (188-204) peptide mimics the action of the full-length Jagged-1 ligand in activating this signaling cascade.

G cluster_sending Signaling Cell cluster_receiving Receiving Cell cluster_nucleus Jagged1_peptide Jagged-1 (188-204) Peptide (Agonist) Notch_receptor Notch Receptor Jagged1_peptide->Notch_receptor Binds S2_cleavage S2 Cleavage (ADAM Protease) Notch_receptor->S2_cleavage S3_cleavage S3 Cleavage (γ-Secretase) S2_cleavage->S3_cleavage NICD NICD S3_cleavage->NICD Releases nucleus Nucleus NICD->nucleus Translocates to CSL_complex CSL Complex Target_genes Target Gene Expression (e.g., Hes, Hey) CSL_complex->Target_genes Activates

Figure 1. Mechanism of Notch Pathway Activation by Jagged-1 (188-204).

Biological Activities and Applications

The agonistic activity of Jagged-1 (188-204) has been demonstrated in various biological contexts, making it a valuable tool for studying Notch signaling and for potential therapeutic applications.

  • Cell Differentiation: The peptide has been shown to induce the maturation of monocyte-derived human dendritic cells.[1][8] It also promotes the complete maturation of human keratinocytes, leading to stratification and the expression of terminal differentiation markers.[3][9]

  • Hematopoiesis: While the role of Jagged-1 in hematopoiesis is complex, studies suggest that Notch signaling can influence the self-renewal and differentiation of hematopoietic stem cells.[10][11][12]

  • Cancer Research: Given the role of Notch signaling in cancer cell proliferation and drug resistance, Jagged-1 (188-204) can be used to investigate these mechanisms. For instance, it has been observed to drive the proliferation of multiple myeloma cells.[1][2]

  • Smooth Muscle Cell Physiology: The peptide has been shown to enhance store-operated Ca2+ entry in human pulmonary arterial smooth muscle cells, suggesting a role for Notch signaling in vascular physiology.[2][13]

Quantitative Data

Biological SystemObserved EffectEffective ConcentrationReference
Human KeratinocytesInduction of maturation40 µM[2]
Human Pulmonary Arterial Smooth Muscle CellsEnhancement of store-operated Ca2+ entry5 µM, 50 µM, 500 µM (dose-dependent)[13]
Human Pulmonary Arterial Smooth Muscle CellsEnhancement of store-operated Ca2+ entry50 µM[2]
SH-SY5Y Neuronal CellsInduction of neurite remodeling40 µM[14]

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving Jagged-1 (188-204). These protocols are intended as a starting point and will likely require optimization for specific experimental systems.

Peptide Synthesis and Preparation

Jagged-1 (188-204) is a 17-amino acid peptide with the sequence Cys-Asp-Asp-Tyr-Tyr-Tyr-Gly-Phe-Gly-Cys-Asn-Lys-Phe-Cys-Arg-Pro-Arg.[9]

  • Synthesis: The peptide is typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[15]

  • Solubility and Storage: The lyophilized peptide is generally soluble in dimethyl sulfoxide (B87167) (DMSO).[9][16] For use in cell culture, a concentrated stock solution in DMSO can be prepared and then diluted to the final working concentration in the appropriate culture medium. It is recommended to store the lyophilized peptide at -20°C and reconstituted aliquots at -20°C or lower to avoid repeated freeze-thaw cycles.[17]

Cell-Based Notch Signaling Assays

A common method to quantify Notch pathway activation is through a luciferase reporter assay.

G cluster_workflow Generalized Luciferase Reporter Assay Workflow start Seed cells in a multi-well plate transfect Transfect with Notch-responsive luciferase reporter construct (e.g., CSL-Luc) start->transfect treat Treat cells with varying concentrations of Jagged-1 (188-204) peptide transfect->treat incubate Incubate for a defined period (e.g., 24-48 hours) treat->incubate lyse Lyse cells incubate->lyse measure Measure luciferase activity using a luminometer lyse->measure analyze Analyze data and determine dose-response measure->analyze

Figure 2. Workflow for a Notch Luciferase Reporter Assay.

  • Principle: This assay utilizes a reporter plasmid containing a luciferase gene under the control of a minimal promoter with tandem repeats of the CSL binding site. Activation of the Notch pathway leads to the binding of the NICD/CSL complex to these sites and subsequent expression of luciferase.

  • Generalized Protocol:

    • Cell Seeding: Plate a suitable cell line (e.g., HEK293, HaCaT) in a multi-well plate.

    • Transfection: Transfect the cells with a Notch-responsive luciferase reporter plasmid (e.g., CSL-luciferase) and a control plasmid (e.g., Renilla luciferase) for normalization.

    • Treatment: After an appropriate incubation period post-transfection, treat the cells with various concentrations of the Jagged-1 (188-204) peptide. Include a vehicle control (e.g., DMSO) and potentially a negative control scrambled peptide.

    • Incubation: Incubate the cells for a period sufficient to allow for Notch activation and luciferase expression (typically 24-48 hours).

    • Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

    • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Downstream Gene Expression Analysis

Activation of the Notch pathway by Jagged-1 (188-204) can also be confirmed by measuring the expression of downstream target genes.

  • Principle: The expression of canonical Notch target genes, such as HES1 and HEY1, is expected to increase upon treatment with Jagged-1 (188-204).

  • Generalized Protocol:

    • Cell Treatment: Treat the cells of interest with Jagged-1 (188-204) at an effective concentration for various time points.

    • RNA Isolation: Isolate total RNA from the treated and control cells.

    • Reverse Transcription: Synthesize cDNA from the isolated RNA.

    • Quantitative PCR (qPCR): Perform qPCR using primers specific for Notch target genes (e.g., HES1, HEY1) and a housekeeping gene for normalization.

    • Analysis: Calculate the relative fold change in gene expression in the treated samples compared to the control samples.

Conclusion

The Jagged-1 (188-204) peptide is a valuable research tool for the targeted activation of the Notch signaling pathway. Its agonistic properties have been demonstrated across various cell types, influencing key cellular processes like differentiation and proliferation. While detailed pharmacological characterization is still emerging, the existing data provide a solid foundation for its use in elucidating the complex roles of Notch signaling in health and disease. The experimental frameworks provided in this guide offer a starting point for researchers and drug development professionals to integrate this potent Notch agonist into their studies. Further investigation into the precise binding kinetics and dose-response relationships in various model systems will undoubtedly enhance its utility and contribute to a deeper understanding of the Notch pathway.

References

Jagged-1 (188-204): A Technical Guide to a Notch Signaling Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jagged-1 (188-204) is a synthetic peptide fragment derived from the Delta/Serrate/Lag-2 (DSL) domain of the human Jagged-1 protein, a key ligand in the Notch signaling pathway.[1][2][3] This 17-amino acid peptide acts as a Notch agonist, initiating downstream signaling cascades that play critical roles in cell fate determination, differentiation, and proliferation.[4][5][6] Its ability to modulate Notch signaling has made it a valuable tool in studying a variety of biological processes, including epidermal maturation, immune cell regulation, and vascular biology. This technical guide provides a comprehensive overview of Jagged-1 (188-204), including its core properties, biological activities with associated quantitative data, detailed experimental protocols, and a visualization of its signaling pathway.

Core Properties of Jagged-1 (188-204)

Jagged-1 (188-204) is a well-characterized peptide with defined physicochemical properties.

PropertyValueReference
Amino Acid Sequence Cys-Asp-Asp-Tyr-Tyr-Tyr-Gly-Phe-Gly-Cys-Asn-Lys-Phe-Cys-Arg-Pro-Arg[7]
One-Letter Code CDDYYYGFGCNKFCRPR[7]
Molecular Formula C₉₃H₁₂₇N₂₅O₂₆S₃[8]
Molecular Weight 2107.4 g/mol [8]
Purity Typically >95% (as determined by HPLC)-
Solubility Soluble in DMSO.-
Storage Lyophilized powder should be stored at -20°C. Reconstituted solutions should be aliquoted and stored at -20°C or lower to avoid freeze-thaw cycles.-

Biological Activity and Quantitative Data

Jagged-1 (188-204) has been shown to activate Notch signaling in various cell types, leading to a range of biological effects. While specific binding affinities (Kd) and comprehensive dose-response curves for its interaction with different Notch receptors are not extensively documented in publicly available literature, several studies have quantified its effects at specific concentrations.

Induction of Keratinocyte Differentiation

Jagged-1 (188-204) promotes the terminal differentiation of human keratinocytes.[9][10] This process is crucial for the formation of a functional epidermal barrier.

Cell TypeTreatmentEffectQuantitative DataReference
Human Keratinocytes40 µM Jagged-1 (188-204) for 72 hoursInduces complete maturation, including stratification and expression of the terminal differentiation marker loricrin.-[11]
Enhancement of Store-Operated Calcium Entry (SOCE)

In human pulmonary arterial smooth muscle cells (PASMCs), Jagged-1 (188-204) has been demonstrated to enhance store-operated Ca²⁺ entry (SOCE), a critical mechanism for regulating intracellular calcium levels and cellular function.

Cell TypeTreatmentEffectQuantitative DataReference
Human PASMCs5 µM, 50 µM, 500 µM Jagged-1 (188-204) for 30 minutesDose-dependent enhancement of CPA-induced SOCE.At 50 µM, a significant increase in the amplitude of SOCE is observed.-
Human PASMCs50 µM Jagged-1 (188-204) for 24 hoursProlonged treatment also enhances SOCE.--
Modulation of Immune Responses

The full Jagged-1 protein is known to influence immune cell differentiation and function. As a fragment of the active domain, Jagged-1 (188-204) is utilized to study the impact of Jagged-1-mediated Notch signaling on immune cells, such as the maturation of monocyte-derived dendritic cells.[2]

Signaling Pathway

Jagged-1 (188-204) activates the canonical Notch signaling pathway. Upon binding to Notch receptors on the surface of a signal-receiving cell, it induces a series of proteolytic cleavages of the receptor. This releases the Notch intracellular domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1), also known as RBPJ, and co-activators of the Mastermind-like (MAML) family, to activate the transcription of target genes, such as those in the HES and HEY families. In the context of keratinocyte differentiation, this pathway involves the activation of NF-κB and PPARγ.

Jagged1_Signaling Jagged1 Jagged-1 (188-204) NotchR Notch Receptor Jagged1->NotchR NICD_inactive NICD (inactive) NotchR->NICD_inactive Proteolytic Cleavage (S2/S3) NICD_active NICD (active) NICD_inactive->NICD_active Translocation CSL CSL/RBPJ NICD_active->CSL NFkB NF-κB NICD_active->NFkB Activation PPARg PPARγ NICD_active->PPARg Activation TargetGenes Target Gene Transcription (HES, HEY) CSL->TargetGenes Activation MAML MAML MAML->CSL Differentiation Keratinocyte Differentiation NFkB->Differentiation PPARg->Differentiation TargetGenes->Differentiation

Caption: Jagged-1 (188-204) induced Notch signaling pathway in keratinocytes.

Experimental Protocols

Detailed, replicable protocols are essential for the accurate study of Jagged-1 (188-204). The following sections provide methodologies for key experiments.

Keratinocyte Differentiation Assay

This protocol is based on the methods described by Nickoloff et al. (2002) to assess the induction of keratinocyte differentiation by Jagged-1 (188-204).

Objective: To determine the effect of Jagged-1 (188-204) on the expression of keratinocyte differentiation markers.

Materials:

  • Human epidermal keratinocytes

  • Keratinocyte growth medium

  • Jagged-1 (188-204) peptide

  • Primary antibodies against differentiation markers (e.g., loricrin, involucrin)[12]

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture human epidermal keratinocytes in appropriate growth medium to sub-confluency.

  • Treatment: Treat the keratinocytes with 40 µM Jagged-1 (188-204) for 72 hours. A vehicle control (e.g., DMSO) should be run in parallel.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and block non-specific antibody binding with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against a differentiation marker (e.g., anti-loricrin) diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

  • Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Imaging: Wash the cells with PBS and mount the coverslips on microscope slides. Visualize and capture images using a fluorescence microscope.

Data Analysis: Quantify the fluorescence intensity of the differentiation marker per cell or the percentage of marker-positive cells in the Jagged-1 (188-204)-treated group compared to the control group.

Keratinocyte_Differentiation_Workflow start Start: Culture Human Keratinocytes treatment Treat with 40 µM Jagged-1 (188-204) for 72 hours start->treatment fix_perm Fix with 4% PFA Permeabilize with 0.1% Triton X-100 treatment->fix_perm block Block with 5% BSA fix_perm->block primary_ab Incubate with Primary Antibody (e.g., anti-loricrin) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab counterstain Counterstain with DAPI secondary_ab->counterstain image Fluorescence Microscopy counterstain->image analysis Analyze Marker Expression image->analysis

Caption: Experimental workflow for keratinocyte differentiation assay.

Store-Operated Calcium Entry (SOCE) Assay

This protocol is a generalized procedure for measuring changes in intracellular calcium concentration using a fluorescent indicator, based on the principles of the study by Yamamura et al.

Objective: To measure the effect of Jagged-1 (188-204) on store-operated calcium entry in human PASMCs.

Materials:

  • Human pulmonary arterial smooth muscle cells (PASMCs)

  • Cell culture medium

  • Jagged-1 (188-204) peptide

  • Fura-2 AM (acetoxymethyl ester) calcium indicator[13][14]

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • Calcium-free HBSS

  • Cyclopiazonic acid (CPA) or Thapsigargin (SERCA inhibitors)

  • Fluorescence imaging system capable of ratiometric measurement (e.g., excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Seeding: Seed PASMCs on glass coverslips and culture until they reach the desired confluency.

  • Fura-2 AM Loading: Incubate the cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.

  • De-esterification: Wash the cells with HBSS and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Baseline Measurement: Mount the coverslip in a perfusion chamber on the microscope stage. Perfuse with calcium-free HBSS and record the baseline Fura-2 ratio (340/380 nm excitation).

  • Store Depletion: Add a SERCA inhibitor (e.g., 10 µM CPA) to the calcium-free HBSS to deplete intracellular calcium stores. This will cause a transient increase in cytosolic calcium due to leakage from the stores.

  • Jagged-1 (188-204) Treatment: Perfuse the cells with calcium-free HBSS containing the desired concentration of Jagged-1 (188-204) (e.g., 5, 50, or 500 µM) for the specified duration (e.g., 30 minutes).

  • Induction of SOCE: Reintroduce calcium by perfusing with HBSS containing CaCl₂. The subsequent increase in the Fura-2 ratio represents SOCE.

  • Data Acquisition: Continuously record the fluorescence intensity at both excitation wavelengths throughout the experiment.

Data Analysis: Calculate the 340/380 nm fluorescence ratio over time. The magnitude and rate of the ratio increase upon calcium reintroduction are measures of SOCE. Compare these parameters between control and Jagged-1 (188-204)-treated cells.

SOCE_Workflow start Start: Culture PASMCs on coverslips load Load cells with Fura-2 AM start->load deesterify Wash and de-esterify load->deesterify baseline Record baseline fluorescence in Ca²⁺-free HBSS deesterify->baseline deplete Deplete Ca²⁺ stores with CPA/Thapsigargin baseline->deplete treat Treat with Jagged-1 (188-204) in Ca²⁺-free HBSS deplete->treat induce Reintroduce Ca²⁺ to induce SOCE treat->induce record Record fluorescence changes induce->record analyze Analyze 340/380 nm ratio to quantify SOCE record->analyze

Caption: Experimental workflow for store-operated calcium entry (SOCE) assay.

Applications in Research and Drug Development

The ability of Jagged-1 (188-204) to specifically activate the Notch signaling pathway makes it a valuable reagent for:

  • Investigating the role of Notch signaling: Elucidating the mechanisms of cell differentiation, proliferation, and apoptosis in various tissues and cell types.

  • Disease modeling: Studying the effects of aberrant Notch signaling in diseases such as cancer and developmental disorders.[4][6]

  • Drug screening: Identifying and characterizing novel therapeutic agents that modulate the Notch pathway.

  • Tissue engineering and regenerative medicine: Promoting the differentiation of stem cells into specific lineages for tissue repair and regeneration.[3]

Conclusion

Jagged-1 (188-204) is a potent and specific agonist of the Notch signaling pathway. Its well-defined chemical properties and demonstrated biological activities in key cellular processes provide researchers and drug developers with a powerful tool to explore the complexities of Notch signaling and its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for the effective utilization of this important peptide in scientific investigation. Further research to quantify the binding kinetics of Jagged-1 (188-204) with individual Notch receptors will undoubtedly enhance its application and our understanding of Notch-mediated cellular regulation.

References

An In-depth Technical Guide to the Jagged-1 (188-204) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Jagged-1 (188-204) peptide is a synthetic fragment of the human Jagged-1 protein, a key ligand in the Notch signaling pathway.[1] This 17-amino acid peptide corresponds to a region within the Delta/Serrate/Lag-2 (DSL) domain, which is highly conserved between human Jagged-1 and Jagged-2.[1][2] Functionally, the Jagged-1 (188-204) peptide acts as a Notch agonist, capable of activating the Notch signaling cascade in a variety of cell types. Its ability to modulate this critical pathway has made it a valuable tool in studying cellular differentiation, proliferation, and communication, with potential therapeutic implications in fields such as oncology, immunology, and regenerative medicine.[3][4][5]

Peptide Sequence and Structure

The Jagged-1 (188-204) peptide is characterized by the following amino acid sequence and physicochemical properties:

Table 1: Peptide Sequence and Physicochemical Properties

PropertyValue
Amino Acid Sequence (Three-Letter Code) Cys-Asp-Asp-Tyr-Tyr-Tyr-Gly-Phe-Gly-Cys-Asn-Lys-Phe-Cys-Arg-Pro-Arg
Amino Acid Sequence (One-Letter Code) CDDYYYGFGCNKFCRPR
Molecular Formula C₉₃H₁₂₇N₂₅O₂₆S₃
Molecular Weight 2107.37 g/mol

Note: The peptide contains three cysteine residues, which can form disulfide bonds, potentially influencing its tertiary structure and biological activity.

Mechanism of Action: Notch Signaling Activation

The Jagged-1 (188-204) peptide functions by mimicking the action of the full-length Jagged-1 ligand, binding to and activating Notch receptors on adjacent cells. This initiates a cascade of proteolytic cleavage events that ultimately release the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1). This complex recruits co-activators, leading to the transcription of Notch target genes, such as those in the Hes and Hey families.[6]

One of the significant downstream effects of Notch activation by Jagged-1 (188-204) is the modulation of the NF-κB signaling pathway. In human keratinocytes, for instance, the peptide has been shown to induce NF-κB activation, contributing to their terminal differentiation.[7][8]

Signaling Pathway Diagram

Jagged1_Notch_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Jagged1 Jagged-1 (188-204) Peptide Notch Notch Receptor Jagged1->Notch Binding & Activation NICD NICD (Notch Intracellular Domain) Notch->NICD Proteolytic Cleavage IKK IKK Complex Notch->IKK Downstream Signaling CSL CSL NICD->CSL Translocation & Binding IkappaB IκB IKK->IkappaB Phosphorylation NFkappaB NF-κB IkappaB->NFkappaB Release NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Coactivators Co-activators CSL->Coactivators Recruitment TargetGenes Target Gene Transcription (e.g., Hes, Hey) Coactivators->TargetGenes Activation NFkappaB_TargetGenes NF-κB Target Gene Transcription NFkappaB_nuc->NFkappaB_TargetGenes Activation

Jagged-1 (188-204) induced Notch and NF-κB signaling pathways.

Quantitative Data

Table 2: Efficacy of Jagged-1 (188-204) on Store-Operated Ca²⁺ Entry (SOCE) in Human PASMCs

ConcentrationTreatment DurationEffect on SOCE AmplitudeReference
5 µM30 minSignificant increase[9]
50 µM30 minMaximal increase[9]
500 µM30 minSignificant increase[9]
50 µM24 hoursMarked enhancement[9]

This data demonstrates a dose-dependent effect of the peptide on SOCE, a crucial process in cellular calcium signaling.

Experimental Protocols

General Protocol for Cell Treatment with Jagged-1 (188-204) Peptide

This protocol provides a general guideline for treating adherent cell cultures with the Jagged-1 (188-204) peptide.

Materials:

  • Jagged-1 (188-204) peptide

  • Scrambled control peptide

  • Sterile, nuclease-free water or dimethyl sulfoxide (B87167) (DMSO) for peptide reconstitution

  • Complete cell culture medium appropriate for the cell line

  • Adherent cells cultured in multi-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Peptide Reconstitution: Dissolve the lyophilized Jagged-1 (188-204) and scrambled control peptides in sterile water or DMSO to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C as recommended by the supplier.

  • Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Peptide Dilution: On the day of the experiment, thaw an aliquot of the peptide stock solution. Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium.

  • Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the medium containing the appropriate concentration of Jagged-1 (188-204) or scrambled peptide to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 1 hour to 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as Western blotting, RT-qPCR, or immunofluorescence staining.

Detailed Protocol for Measuring Store-Operated Calcium Entry (SOCE)

This protocol describes the measurement of SOCE in adherent cells using the ratiometric calcium indicator Fura-2 AM.[10]

Materials:

  • Adherent cells cultured on glass coverslips

  • Fura-2 AM

  • Pluronic F-127

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Thapsigargin (B1683126)

  • Jagged-1 (188-204) peptide

  • Fluorescence microscopy system with ratiometric imaging capabilities

Procedure:

  • Fura-2 AM Loading:

    • Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

    • Prepare a 20% (w/v) Pluronic F-127 stock solution in anhydrous DMSO.

    • Prepare the loading solution by diluting the Fura-2 AM stock to a final concentration of 2-5 µM and Pluronic F-127 to 0.02% in HBSS containing Ca²⁺.

    • Wash cells once with HBSS and incubate with the loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS and incubate for an additional 30 minutes to allow for complete de-esterification of the dye.

  • SOCE Measurement:

    • Mount the coverslip in a perfusion chamber on the microscope.

    • Perfuse the cells with Ca²⁺-free HBSS to establish a baseline fluorescence ratio (F340/F380).

    • Add Jagged-1 (188-204) peptide at the desired concentration to the Ca²⁺-free HBSS and incubate for the desired time (e.g., 30 minutes).

    • To deplete endoplasmic reticulum (ER) Ca²⁺ stores, add thapsigargin (e.g., 1-2 µM) to the Ca²⁺-free HBSS. This will cause a transient increase in intracellular Ca²⁺.

    • Continue perfusion with Ca²⁺-free HBSS containing thapsigargin and the Jagged-1 peptide until the Ca²⁺ signal returns to a stable baseline.

    • Induce SOCE by perfusing the cells with HBSS containing CaCl₂ (e.g., 2 mM), thapsigargin, and the Jagged-1 peptide.

    • Record the change in the F340/F380 fluorescence ratio over time.

  • Data Analysis:

    • Quantify the magnitude of SOCE by measuring the peak increase in the F340/F380 ratio upon Ca²⁺ re-addition or by calculating the area under the curve.

Experimental Workflows

Workflow for Assessing Jagged-1 (188-204) Effect on Gene Expression

Gene_Expression_Workflow Start Start: Seed Cells CellCulture Culture cells to desired confluency Start->CellCulture Treatment Treat cells with Jagged-1 (188-204) or scrambled peptide (control) CellCulture->Treatment Incubation Incubate for a defined period Treatment->Incubation RNA_Isolation Isolate total RNA Incubation->RNA_Isolation cDNA_Synthesis Synthesize cDNA RNA_Isolation->cDNA_Synthesis qPCR Perform RT-qPCR for target genes (e.g., Hes1, Hey1) and housekeeping gene cDNA_Synthesis->qPCR DataAnalysis Analyze data (e.g., ΔΔCt method) qPCR->DataAnalysis Conclusion Conclusion: Determine change in gene expression DataAnalysis->Conclusion

Workflow for analyzing changes in gene expression.
Workflow for Store-Operated Calcium Entry (SOCE) Assay

SOCE_Workflow Start Start: Plate cells on coverslips LoadDye Load cells with Fura-2 AM Start->LoadDye Baseline Establish baseline fluorescence in Ca²⁺-free buffer LoadDye->Baseline PeptideTreatment Treat with Jagged-1 (188-204) Baseline->PeptideTreatment StoreDepletion Deplete ER Ca²⁺ stores (e.g., with thapsigargin) PeptideTreatment->StoreDepletion CaReaddition Re-introduce extracellular Ca²⁺ StoreDepletion->CaReaddition RecordSignal Record fluorescence ratio (F340/F380) CaReaddition->RecordSignal AnalyzeData Analyze peak fluorescence or area under the curve RecordSignal->AnalyzeData Conclusion Conclusion: Quantify SOCE AnalyzeData->Conclusion

Workflow for conducting a SOCE assay.

Conclusion

The Jagged-1 (188-204) peptide is a potent and specific agonist of the Notch signaling pathway. Its well-defined sequence and demonstrated biological activity make it an invaluable reagent for investigating the complex roles of Notch signaling in cellular processes. This guide provides a comprehensive overview of its properties, mechanism of action, and application in experimental settings, serving as a valuable resource for researchers in both basic and translational science. Further studies are warranted to fully elucidate its therapeutic potential and to establish detailed quantitative metrics of its interaction with various Notch receptors.

References

An In-depth Technical Guide to the Binding Affinity of Jagged-1 (188-204) with Notch Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Notch signaling pathway is a highly conserved cell-to-cell communication system crucial for embryonic development and adult tissue homeostasis. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and developmental disorders. The interaction between Notch receptors (Notch1, Notch2, Notch3, and Notch4) and their ligands, including Jagged-1, is a key regulatory point and a target for therapeutic intervention.

This technical guide focuses on the Jagged-1 (188-204) peptide, a fragment corresponding to the highly conserved Delta/Serrate/Lag2 (DSL) domain of the full-length Jagged-1 protein. This peptide is widely recognized as an agonist of the Notch signaling pathway, capable of inducing Notch-dependent cellular responses.[1][2][3]

Despite its functional activity, a comprehensive search of the current scientific literature reveals a notable absence of publicly available quantitative binding affinity data (e.g., dissociation constants, Kd) for the direct interaction between the Jagged-1 (188-204) peptide and the individual Notch receptors. While studies have characterized the binding of the full-length Jagged-1 protein, this guide will provide the foundational knowledge and established experimental protocols for researchers to quantitatively assess the binding affinity of the Jagged-1 (188-204) peptide.

Notch Signaling Pathway

The canonical Notch signaling pathway is initiated by the binding of a ligand, such as Jagged-1, on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor, ultimately releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family. This transcriptional activation complex drives the expression of Notch target genes, primarily from the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families.

cluster_sending_cell Signal Sending Cell cluster_receiving_cell Signal Receiving Cell cluster_nucleus Nuclear Events Jagged-1 Jagged-1 Notch_Receptor Notch Receptor Jagged-1->Notch_Receptor Binding S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Release Nucleus Nucleus NICD->Nucleus Translocation CSL_CoR CSL-CoR (Repression) CSL_MAML NICD-CSL-MAML (Activation) CSL_CoR->CSL_MAML Displacement & Complex Formation Target_Genes Target Gene Transcription CSL_MAML->Target_Genes

Canonical Notch Signaling Pathway

Quantitative Binding Affinity Data

As of this writing, specific dissociation constants (Kd) for the interaction between the Jagged-1 (188-204) peptide and Notch receptors 1, 2, 3, and 4 have not been reported in peer-reviewed literature. The following table is provided as a template for researchers to populate as data becomes available.

Notch ReceptorJagged-1 ConstructBinding Affinity (Kd)Experimental MethodReference
Notch1Jagged-1 (188-204)Data Not Available
Notch2Jagged-1 (188-204)Data Not Available
Notch3Jagged-1 (188-204)Data Not Available
Notch4Jagged-1 (188-204)Data Not Available

Experimental Protocols

To determine the binding affinity of Jagged-1 (188-204) to Notch receptors, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the recommended methodologies.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor surface and an analyte flowed over that surface.

Methodology:

  • Protein Preparation:

    • Express and purify the extracellular domains of the human Notch receptors (Notch1-4) to be used as the analyte.

    • Synthesize the Jagged-1 (188-204) peptide with a purity of >95%, to be used as the ligand. For immobilization, the peptide can be synthesized with a C- or N-terminal biotin (B1667282) tag or a functional group for amine coupling.

  • Immobilization of Jagged-1 (188-204):

    • For amine coupling, activate a CM5 sensor chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the Jagged-1 (188-204) peptide (typically 10-50 µg/mL in an appropriate low-salt buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface.

    • Deactivate the remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without the peptide immobilization.

  • Binding Analysis:

    • Prepare a dilution series of the Notch receptor extracellular domain in a suitable running buffer (e.g., HBS-P+).

    • Inject the different concentrations of the Notch receptor over the sensor and reference flow cells at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between each analyte injection using a low pH buffer or a high salt concentration, if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

cluster_workflow SPR Experimental Workflow start Start immobilize Immobilize Jagged-1 (188-204) on Sensor Chip start->immobilize inject_analyte Inject Notch Receptor (Analyte) at Various Concentrations immobilize->inject_analyte measure Measure Association and Dissociation inject_analyte->measure regenerate Regenerate Sensor Surface measure->regenerate regenerate->inject_analyte Next Concentration analyze Analyze Data and Determine Kd regenerate->analyze All Concentrations Tested end End analyze->end

Surface Plasmon Resonance Workflow
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the Notch receptor extracellular domain (typically 20-50 µM) in a suitable buffer (e.g., PBS or Tris-HCl with 150 mM NaCl, pH 7.4).

    • Prepare a solution of the Jagged-1 (188-204) peptide at a concentration approximately 10-fold higher than the protein concentration in the same buffer.

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.

  • ITC Experiment:

    • Load the Notch receptor solution into the sample cell of the calorimeter.

    • Load the Jagged-1 (188-204) peptide solution into the injection syringe.

    • Perform a series of small, sequential injections of the peptide into the protein solution while monitoring the heat change.

    • Allow the system to return to thermal equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the two binding partners.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH.

cluster_workflow ITC Experimental Workflow start Start load_protein Load Notch Receptor into Sample Cell start->load_protein load_peptide Load Jagged-1 (188-204) into Syringe start->load_peptide titrate Titrate Peptide into Protein Solution load_protein->titrate load_peptide->titrate measure_heat Measure Heat Change with each Injection titrate->measure_heat measure_heat->titrate Continue Injections analyze Analyze Binding Isotherm to Determine Kd, ΔH, n measure_heat->analyze Titration Complete end End analyze->end

Isothermal Titration Calorimetry Workflow

Conclusion

The Jagged-1 (188-204) peptide is a valuable tool for studying and modulating Notch signaling. While its functional agonistic activity is established, a critical gap exists in the literature regarding its direct binding affinity to the four Notch receptors. The experimental protocols for SPR and ITC outlined in this guide provide a clear roadmap for researchers to quantitatively characterize these interactions. Such data will be instrumental for a more complete understanding of Notch ligand-receptor specificity and for the rational design of novel therapeutics targeting the Notch signaling pathway.

References

The Role of Jagged-1 (188-204) in Cell Fate Determination: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jagged-1, a key ligand in the Notch signaling pathway, plays a critical role in intercellular communication, governing a wide array of cell fate decisions during embryonic development and in adult tissue homeostasis. The peptide fragment Jagged-1 (188-204), corresponding to a highly conserved region within the Delta/Serrate/Lag-2 (DSL) domain, has been identified as a potent agonist of the Notch pathway. This technical guide provides a comprehensive overview of the function of Jagged-1 (188-204), with a focus on its role in cell fate determination across various cell types. We will delve into the molecular mechanisms, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research and drug development efforts in this promising area.

Core Mechanism of Action: Activating the Notch Signaling Pathway

The canonical mechanism of action for Jagged-1 (188-204) involves its binding to Notch receptors (Notch1-4) on adjacent cells. This interaction initiates a cascade of proteolytic cleavages of the Notch receptor, ultimately leading to the release of the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Suppressor of Hairless/Lag-1), also known as RBPJκ. This complex recruits co-activators, such as Mastermind-like (MAML), to drive the transcription of downstream target genes, most notably the Hairy/Enhancer of Split (HES) and HES-related with YRPW motif (HEY) families of basic helix-loop-helix (bHLH) transcription factors. These transcription factors, in turn, regulate the expression of genes that determine cell fate, including differentiation, proliferation, and apoptosis.

Role in Cell Fate Determination

The Jagged-1 (188-204) peptide has been instrumental in elucidating the role of Notch signaling in the determination of various cell fates. Its application in diverse cellular contexts has revealed its capacity to modulate differentiation, maturation, and regeneration processes.

Odonto/Osteogenic Differentiation in Dental Pulp Stem Cells

In human dental pulp stem cells (hDPSCs), Jagged-1 (188-204) has been shown to be a potent inducer of odonto/osteogenic differentiation[1][2]. Treatment of hDPSCs with Jagged-1 leads to a significant upregulation of the Notch target genes HES1 and HEY1 in a dose- and time-dependent manner[1][3]. This activation of the Notch pathway subsequently drives the expression of key osteogenic markers and promotes mineralization[2][3].

Keratinocyte Maturation and Epidermal Stratification

The maturation of keratinocytes is a critical process for the formation of a functional epidermal barrier. Jagged-1 (188-204) has been demonstrated to induce the complete maturation of human keratinocytes[4][5]. This process involves the activation of the NF-κB signaling pathway, leading to stratification and the expression of terminal differentiation markers such as loricrin[5][6][7].

Cochlear Hair Cell Regeneration

In the mammalian inner ear, the regeneration of sensory hair cells is limited. However, studies utilizing cochlear organoid models have shown that activation of Notch signaling by a Jagged-1-Fc peptide can preserve the progenitor-like characteristics of cochlear supporting cells[8][9][10]. This suggests a dual role for Jagged-1 in both repressing hair cell fate and maintaining a pool of progenitor cells capable of regeneration under specific conditions[8][9][11].

Quantitative Data Summary

The following tables summarize the quantitative effects of Jagged-1 (188-204) on gene expression and cellular responses in different cell types.

Table 1: Effect of Jagged-1 on Notch Target Gene Expression in Human Dental Pulp Stem Cells (hDPSCs)

Treatment ConditionTarget GeneFold Change (vs. Control)Time PointReference
10 nM Jagged-1HES1Significant Increase24 hours[3]
10 nM Jagged-1HEY1Significant Increase24 hours[3]
10 nM Jagged-1HES1Higher Fold Increase3 days[1]
10 nM Jagged-1HEY1Higher Fold Increase3 days[1]

Table 2: Effect of Jagged-1 on Osteogenic Markers and Mineralization in Human Dental Pulp Cells

Treatment ConditionMarkerOutcomeTime PointReference
Jagged-1 Immobilized SurfaceMineral DepositionSignificant Increase14 days[2]
Jagged-1 Immobilized SurfaceALPL mRNASignificant Increase24 hours[2]

Experimental Protocols

General Peptide Handling and Preparation

The Jagged-1 (188-204) peptide is typically supplied as a lyophilized powder. For reconstitution, sterile distilled water or a suitable buffer (e.g., PBS) is recommended. The peptide solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Treatment of Human Dental Pulp Stem Cells (hDPSCs) for Odonto/Osteogenic Differentiation
  • Cell Culture: hDPSCs are cultured in a standard growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Jagged-1 Treatment: For differentiation studies, cells are seeded on plates coated with Jagged-1. Alternatively, soluble Jagged-1 (188-204) can be added to the culture medium at a final concentration of 1-10 nM[3].

  • Osteogenic Induction: Cells are cultured in an osteogenic induction medium containing ascorbic acid, β-glycerophosphate, and dexamethasone.

  • Analysis of Gene Expression: After the desired treatment period (e.g., 24 hours, 3 days, 7 days), total RNA is extracted from the cells. The expression levels of Notch target genes (HES1, HEY1) and osteogenic markers are quantified using real-time quantitative PCR (RT-qPCR)[1][2][3].

  • Mineralization Assay: To assess mineralization, cells are cultured for 14-21 days in osteogenic medium, fixed, and stained with Alizarin Red S, which specifically stains calcium deposits[2].

Induction of Keratinocyte Maturation
  • Cell Culture: Human keratinocytes are cultured in a keratinocyte growth medium.

  • Jagged-1 Treatment: To induce maturation, submerged keratinocyte monolayers are treated with Jagged-1 (188-204) peptide at a concentration of 40 µM in the presence of elevated calcium concentrations for 72 hours[12].

  • Analysis of Maturation: The extent of stratification and the expression of terminal differentiation markers, such as loricrin, are assessed by immunofluorescence microscopy or Western blotting. Activation of the NF-κB pathway can be determined by analyzing the phosphorylation and nuclear translocation of NF-κB subunits[13].

Visualizations

Signaling Pathways

Jagged1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Jagged1 Jagged-1 (188-204) NotchR Notch Receptor Jagged1->NotchR Binding NICD_cleavage Proteolytic Cleavage NotchR->NICD_cleavage NICD NICD NICD_cleavage->NICD CSL CSL/RBPJκ NICD->CSL Translocation & Binding TranscriptionComplex Transcription Complex CSL->TranscriptionComplex MAML MAML MAML->TranscriptionComplex TargetGenes Target Genes (HES, HEY) TranscriptionComplex->TargetGenes Activation CellFate Cell Fate Determination (Differentiation, Proliferation) TargetGenes->CellFate

Caption: Canonical Notch signaling pathway activated by Jagged-1 (188-204).

NFkB_Pathway Jagged1 Jagged-1 (188-204) Notch_Activation Notch Activation Jagged1->Notch_Activation IKK_Activation IKK Activation Notch_Activation->IKK_Activation IkB_Degradation IκB Degradation IKK_Activation->IkB_Degradation NFkB NF-κB (p65/p50) IkB_Degradation->NFkB NFkB_translocation Nuclear Translocation NFkB->NFkB_translocation Gene_Expression Target Gene Expression (e.g., for maturation) NFkB_translocation->Gene_Expression Keratinocyte_Maturation Keratinocyte Maturation Gene_Expression->Keratinocyte_Maturation

Caption: Jagged-1 (188-204) induced NF-κB signaling in keratinocytes.

Experimental Workflow

Experimental_Workflow cluster_analysis Analysis Methods start Start: Cell Culture (e.g., hDPSCs, Keratinocytes) treatment Treatment with Jagged-1 (188-204) (Soluble or Immobilized) start->treatment incubation Incubation (Time-course) treatment->incubation analysis Downstream Analysis incubation->analysis RT_qPCR RT-qPCR (Gene Expression) analysis->RT_qPCR Western_Blot Western Blot (Protein Levels) analysis->Western_Blot Staining Staining/Microscopy (e.g., Alizarin Red S, Immunofluorescence) analysis->Staining Flow_Cytometry Flow Cytometry (Cell Population Analysis) analysis->Flow_Cytometry end Conclusion: Cell Fate Determination RT_qPCR->end Western_Blot->end Staining->end Flow_Cytometry->end

Caption: General experimental workflow for studying Jagged-1 (188-204) effects.

References

Jagged-1 (188-204): A Technical Guide to its Role and Application in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Jagged-1 (188-204) peptide, a key fragment of the Notch ligand Jagged-1. While direct quantitative data on the endogenous expression of this specific peptide across different cell types is not extensively documented, this guide summarizes its application as a potent agonist of the Notch signaling pathway in various experimental contexts. We will delve into the cell types where its effects have been studied, the experimental protocols utilized, and the signaling pathways it modulates.

Introduction to Jagged-1 and the Notch Signaling Pathway

Jagged-1 (JAG1) is a transmembrane protein that acts as a ligand for Notch receptors, playing a critical role in cell-cell communication that governs cell fate decisions, proliferation, differentiation, and apoptosis.[1][2] The Notch signaling pathway is a highly conserved pathway essential for embryonic development and tissue homeostasis in adults.[1] The interaction between Jagged-1 and a Notch receptor initiates a cascade of proteolytic cleavages of the receptor, leading to the release of the Notch intracellular domain (NICD).[1][3] The NICD then translocates to the nucleus, where it forms a transcriptional complex to regulate the expression of target genes.[3]

The Jagged-1 (188-204) peptide is a specific fragment of the full-length Jagged-1 protein and has been identified as a functional Notch agonist.[4][5] This peptide is frequently used in research to mimic the effect of the full-length ligand and activate the Notch signaling pathway in a controlled manner.[3][5][6]

Cellular Expression of Full-Length Jagged-1

While data on the specific Jagged-1 (188-204) fragment is limited to its exogenous application, the expression of the full-length Jagged-1 protein provides insights into the potential cellular contexts where this signaling axis is relevant. Jagged-1 is widely expressed in various tissues and cell types.

Tissue/Cell TypeExpression Level/ContextReference
Endothelial Cells Required for vascular smooth muscle development.[7][8] Plays a role in angiogenesis and vascular maturation.[9][7][8][9]
Vascular Smooth Muscle Cells Jagged-1 expression is induced by Notch signaling, creating a positive feedback loop for smooth muscle differentiation.[10]
Keratinocytes Involved in the maturation and differentiation of human epidermis.[6][11][6][11]
Immune Cells Expressed on macrophages and influences T-cell responses.[12][13] Negatively regulates dendritic cell differentiation.[12][13][14]
Cancer Cells Overexpressed in various cancers, including breast, ovarian, colorectal, and multiple myeloma, where it promotes tumor growth, angiogenesis, and drug resistance.[15][16][17][18][19][15][16][17][18][19]
Adipose-Derived Stem Cells Jagged-1 mediated Notch activation can induce adipogenesis.[20][20]
Human Pulmonary Arterial Smooth Muscle Cells (PASMC) Jagged-1 is used to experimentally activate Notch signaling.[3][3]

Experimental Applications of Jagged-1 (188-204) Peptide

The Jagged-1 (188-204) peptide is a valuable tool for studying Notch signaling. Below are tables summarizing its use in various cell types and the corresponding experimental outcomes.

Jagged-1 (188-204) in Human Pulmonary Arterial Smooth Muscle Cells (PASMC)
Experimental ParameterDetailsReference
Cell Type Human Pulmonary Arterial Smooth Muscle Cells (PASMC)[3]
Peptide Concentration 5 µM, 50 µM, 500 µM[3]
Treatment Duration 15 - 60 minutes (short-term), 24 - 48 hours (prolonged)[3]
Observed Effect Enhanced store-operated Ca2+ entry (SOCE) in a time- and dose-dependent manner. Increased NICD protein levels.[3]
Negative Control Scrambled peptide of the same amino acid composition.[3]
Jagged-1 (188-204) in Human Keratinocytes
Experimental ParameterDetailsReference
Cell Type Human Keratinocytes[6][11][21]
Peptide Concentration 40 µM[5]
Treatment Duration 72 hours[5]
Observed Effect Induced complete maturation of keratinocytes, stratification, and loricrin expression. Activated NF-κB and PPARγ signaling.[5][6][11]
Co-treatment Elevated calcium ion concentration.[11][21]
Jagged-1 (188-204) in Adipose-Derived Stem Cells (ASCs)
Experimental ParameterDetailsReference
Cell Type Mouse Adipose-Derived Stem Cells (mASCs)[20]
Peptide Concentration 50 ng/ml, 100 ng/ml[20]
Treatment Protocol Added 2 days before adipogenic induction.[20]
Observed Effect Promoted adipogenic differentiation and upregulated the expression of the adipocyte-specific marker gene PPAR-γ.[20]

Detailed Experimental Protocols

Activation of Notch Signaling in PASMC using Jagged-1 (188-204)

Objective: To investigate the effect of Jagged-1 (188-204) on store-operated Ca2+ entry (SOCE) in human PASMC.[3]

Materials:

  • Human Pulmonary Arterial Smooth Muscle Cells (PASMC)

  • Jagged-1 (188-204) peptide (AnaSpec, Fremont, CA)[3]

  • Scrambled control peptide (AnaSpec, Fremont, CA)[3]

  • Fura-2 AM (for Ca2+ imaging)

  • Cyclopiazonic acid (CPA)

  • N-[N-(3,5-difluorophenacetyl-l-alanyl)]-S-phenylglycine t-butyl ester (DAPT) (γ-secretase inhibitor)

Procedure:

  • Cell Culture: Culture human PASMC in appropriate growth medium.

  • Peptide Preparation: Dissolve Jagged-1 (188-204) and scrambled peptide in distilled water to create a stock solution. Dilute to final concentrations (5, 50, or 500 µM) in the experimental solution on the day of the experiment.[3]

  • Calcium Imaging:

    • Load cells with the Ca2+ indicator Fura-2 AM.

    • Treat cells with the desired concentration of Jagged-1 (188-204) or scrambled peptide for the specified duration (e.g., 30 minutes).[3]

    • Induce passive depletion of sarcoplasmic reticulum Ca2+ stores using 10 µM CPA in a Ca2+-free solution.[3]

    • Reintroduce extracellular Ca2+ to measure SOCE.

    • Record changes in cytosolic free Ca2+ concentration using a fluorescence microscopy system.

  • Western Blot for NICD:

    • Treat PASMC with 50 µM Jagged-1 (188-204) for various time points (0, 5, 10, 30, 60 minutes).[3]

    • Lyse the cells and perform protein quantification.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe with a primary antibody against the Notch1 intracellular domain (NICD) and a loading control (e.g., β-actin).[3]

    • Detect with a secondary antibody and visualize using a chemiluminescence system.

Induction of Keratinocyte Differentiation using Jagged-1 (188-204)

Objective: To induce the maturation of human keratinocytes using the Jagged-1 (188-204) peptide.[5][6]

Materials:

  • Human Keratinocytes

  • Jagged-1 (188-204) peptide

  • Keratinocyte growth medium

  • High-calcium differentiation medium

Procedure:

  • Cell Culture: Culture human keratinocytes in submerged monolayers.

  • Peptide Treatment:

    • Expose the keratinocyte monolayers to Jagged-1 (188-204) peptide (e.g., 40 µM) in the presence of elevated calcium ion concentration to induce differentiation.[5][6]

    • Incubate for a specified period (e.g., 72 hours).[5]

  • Analysis of Differentiation:

    • Immunofluorescence: Fix and stain the cells for markers of terminal differentiation, such as loricrin.

    • Western Blot: Analyze the expression of proteins involved in differentiation and signaling pathways (e.g., NF-κB, PPARγ).[6]

Signaling Pathways and Visualizations

The primary mechanism of action for Jagged-1 (188-204) is the activation of the canonical Notch signaling pathway. However, its downstream effects can involve crosstalk with other important cellular pathways.

Canonical Notch Signaling Pathway

Canonical Notch Signaling cluster_sending Signaling Cell cluster_receiving Receiving Cell cluster_nucleus Transcriptional Activation Complex Jagged1 Jagged-1 (188-204) Peptide NotchR Notch Receptor Jagged1->NotchR Binding S2 S2 Cleavage (ADAM Metalloprotease) NotchR->S2 S3 S3 Cleavage (γ-secretase) S2->S3 NICD NICD S3->NICD Release Nucleus Nucleus NICD->Nucleus Translocation NICD_n NICD CSL CSL Coactivators Co-activators CSL->Coactivators Recruitment TargetGenes Target Gene Transcription (e.g., HES, HEY) Coactivators->TargetGenes Activation NICD_n->CSL Binding & Displacement of Co-repressors

Canonical Notch signaling pathway activated by Jagged-1 (188-204).
Experimental Workflow for Studying Jagged-1 (188-204) Effects on PASMC

Experimental Workflow start Start: Culture Human PASMC treatment Treat with Jagged-1 (188-204) or Scrambled Peptide start->treatment calcium Calcium Imaging (Fura-2 AM) treatment->calcium western Western Blot for NICD treatment->western cpa Add CPA in Ca2+-free solution calcium->cpa lysis Cell Lysis & Protein Quantification western->lysis readd_ca Re-add Extracellular Ca2+ cpa->readd_ca measure_soce Measure SOCE readd_ca->measure_soce end End: Data Analysis measure_soce->end sds SDS-PAGE & Western Transfer lysis->sds probe Probe with anti-NICD Ab sds->probe detect Detection & Quantification probe->detect detect->end

Workflow for analyzing Jagged-1 (188-204) effects on PASMC.

Conclusion

The Jagged-1 (188-204) peptide serves as a critical research tool for the specific activation of the Notch signaling pathway. While its endogenous expression remains an area for further investigation, its utility in elucidating the role of Notch signaling in a variety of cellular processes, from vascular physiology to cell differentiation and cancer biology, is well-established. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of modulating the Jagged-1/Notch signaling axis. Further studies are warranted to explore the potential for endogenous production of this or similar active fragments and their physiological or pathological roles.

References

The Discovery and History of Jagged-1 (188-204): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Notch Signaling Modulator for Researchers, Scientists, and Drug Development Professionals

Abstract

The Jagged-1 (188-204) peptide, a 17-amino acid fragment derived from the Delta/Serrate/Lag-2 (DSL) domain of the Jagged-1 protein, has emerged as a critical tool for investigating and modulating the Notch signaling pathway. This technical guide provides a comprehensive overview of the discovery, history, and key experimental applications of this influential peptide. We delve into the foundational research that identified the functional significance of the Jagged-1 DSL domain and the subsequent adoption of the 188-204 peptide as a potent Notch agonist. Detailed summaries of seminal studies are presented, outlining its role in keratinocyte differentiation, dendritic cell maturation, multiple myeloma cell proliferation, and the regulation of store-operated calcium entry in pulmonary artery smooth muscle cells. This guide includes structured tables of quantitative data from these pivotal experiments, detailed experimental protocols, and visual diagrams of the associated signaling pathways to serve as a valuable resource for researchers in the field.

Discovery and Historical Context

The journey to the identification and widespread use of the Jagged-1 (188-204) peptide is rooted in the broader exploration of the Notch signaling pathway, a fundamental mechanism governing cell-fate decisions. The Jagged-1 protein was first identified as a ligand for Notch receptors in the mid-1990s. A pivotal moment in the functional dissection of Jagged-1 came with the 1998 study by Li et al. published in Immunity. This research demonstrated that the human homolog of rat Jagged1, expressed by bone marrow stroma, could inhibit the differentiation of hematopoietic progenitor cells through its interaction with the Notch1 receptor. Crucially, the study showed that a peptide corresponding to the Delta/Serrate/LAG-2 (DSL) domain of human Jagged1 could mimic this inhibitory effect[1]. This finding established the DSL domain as the primary region of Jagged-1 responsible for Notch receptor interaction and activation.

While the Li et al. paper laid the groundwork, the specific 17-amino acid sequence corresponding to residues 188-204 of human Jagged-1 gained prominence in the early 2000s. Researchers, seeking a soluble and potent agonist of the Notch pathway, synthesized this peptide fragment based on the understanding that it represented a key functional motif within the larger DSL domain. Its adoption by multiple research groups for a variety of in vitro and in vivo studies solidified its status as a standard tool for activating Notch signaling.

Key Experimental Applications and Methodologies

The Jagged-1 (188-204) peptide has been instrumental in elucidating the role of Notch signaling in diverse biological processes. The following sections detail the methodologies and key findings from seminal studies that have utilized this peptide.

Induction of Keratinocyte Maturation

A landmark 2002 study by Nickoloff et al. in Cell Death & Differentiation demonstrated that Jagged-1-mediated Notch signaling is sufficient to induce the complete maturation of human keratinocytes.

  • Cell Culture: Normal human keratinocytes were cultured in a serum-free keratinocyte growth medium.

  • Jagged-1 Peptide Treatment: A synthetic peptide corresponding to Jagged-1 (188-204) was used to treat the keratinocyte monolayers.

  • Differentiation Assay: Keratinocyte differentiation was assessed by observing stratification and the expression of the terminal differentiation marker, loricrin, through immunofluorescence staining.

  • Signaling Pathway Analysis: The involvement of NF-κB and PPARγ was investigated using Western blotting to detect the activation of IKKα and the expression of PPARγ. Co-immunoprecipitation was used to determine the physical association between the p65 subunit of NF-κB and PPARγ.

ParameterConditionResult
Keratinocyte Stratification+ Jagged-1 (188-204) peptideObserved
Loricrin Expression+ Jagged-1 (188-204) peptideIncreased
IKKα Activation+ Jagged-1 (188-204) peptideInduced
PPARγ Expression+ Jagged-1 (188-204) peptideIncreased
p65 and PPARγ Association+ Jagged-1 (188-204) peptideDetected
Maturation of Monocyte-Derived Dendritic Cells

In 2002, Weijzen et al. reported in the Journal of Immunology that the Notch ligand Jagged-1 could induce the maturation of human monocyte-derived dendritic cells (DCs).

  • DC Generation: Human monocytes were cultured with GM-CSF and IL-4 to generate immature DCs.

  • Jagged-1 Peptide Stimulation: Immature DCs were stimulated with the Jagged-1 (188-204) peptide.

  • Maturation Marker Analysis: The expression of DC maturation markers (e.g., CD83, CD86, HLA-DR) was assessed by flow cytometry.

  • Functional Assays: The endocytic capacity of DCs was measured using FITC-dextran uptake. The ability of DCs to activate allogeneic T cells was determined in a mixed lymphocyte reaction (MLR), with T cell proliferation measured by thymidine (B127349) incorporation. IL-12 production by DCs was quantified by ELISA.

ParameterConditionResult
CD83 Expression+ Jagged-1 (188-204) peptideUpregulated
CD86 Expression+ Jagged-1 (188-204) peptideUpregulated
Endocytosis+ Jagged-1 (188-204) peptideDecreased
Allogeneic T cell ProliferationCo-culture with Jagged-1 treated DCsIncreased
IL-12 Production+ Jagged-1 (188-204) peptideIncreased
Proliferation of Multiple Myeloma Cells

A 2004 study by Jundt et al. in Blood revealed that Jagged1-induced Notch signaling drives the proliferation of multiple myeloma (MM) cells.

  • Cell Lines and Primary Cells: Human MM cell lines and primary MM cells from patients were used.

  • Notch and Jagged1 Expression Analysis: The expression of Notch receptors and Jagged1 was determined by RT-PCR and immunohistochemistry.

  • Proliferation Assay: MM cell proliferation in response to Jagged-1 stimulation (using either co-culture with Jagged1-expressing cells or soluble Jagged-1 ligands) was measured by thymidine incorporation or cell counting.

  • Signaling Pathway Analysis: Activation of the Notch pathway was confirmed by detecting the cleaved Notch intracellular domain (NICD) via Western blotting.

ParameterCell TypeResult
Notch Receptor ExpressionMM cell lines and primary MM cellsHigh
Jagged1 ExpressionMM cell lines and primary MM cellsHigh
MM Cell Proliferation+ Jagged1 stimulationIncreased
NICD Levels+ Jagged1 stimulationIncreased
Enhancement of Store-Operated Ca2+ Entry in Pulmonary Arterial Smooth Muscle Cells

In 2014, Yamamura et al. published in the American Journal of Physiology-Cell Physiology that short-term treatment with Jagged-1 enhances store-operated Ca2+ entry (SOCE) in human pulmonary arterial smooth muscle cells (PASMCs).

  • Cell Culture: Human PASMCs were cultured in smooth muscle cell growth medium.

  • Jagged-1 Peptide Treatment: PASMCs were treated with the active fragment of human Jagged-1 protein (aa 188–204). A scrambled peptide was used as a negative control.

  • Measurement of Intracellular Ca2+: Cytosolic free Ca2+ concentration was measured using the fluorescent indicator Fura-2 AM. SOCE was induced by depleting intracellular Ca2+ stores with cyclopiazonic acid (CPA) in a Ca2+-free solution, followed by the reintroduction of extracellular Ca2+.

  • Western Blot Analysis: The levels of the Notch intracellular domain (NICD) were measured by Western blotting to confirm Notch pathway activation. A γ-secretase inhibitor (DAPT) was used to block Notch signaling.

ParameterConditionResult
SOCE Amplitude+ Jagged-1 (188-204) (15-60 min)Significantly increased
SOCE Amplitude+ Scrambled peptideNo effect
NICD Protein Level+ Jagged-1 (188-204)Increased (time-dependent)
Jagged-1-induced SOCE enhancement+ DAPT (γ-secretase inhibitor)Attenuated

Signaling Pathways and Visualizations

The biological effects of Jagged-1 (188-204) are mediated through the canonical Notch signaling pathway, which can then intersect with other key cellular signaling cascades.

Canonical Notch Signaling Pathway

The binding of Jagged-1 (188-204) to a Notch receptor on a neighboring cell initiates a cascade of proteolytic cleavages. The first cleavage is mediated by an ADAM family metalloprotease, followed by a second cleavage within the transmembrane domain by the γ-secretase complex. This releases the Notch intracellular domain (NICD), which then translocates to the nucleus. In the nucleus, NICD binds to the transcription factor CSL (CBF1/Su(H)/Lag-1), converting it from a repressor to an activator of transcription. This complex then recruits co-activators to induce the expression of target genes, most notably those of the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families of transcriptional repressors.

Canonical_Notch_Signaling cluster_sending_cell Signal-Sending Cell cluster_receiving_cell Signal-Receiving Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Jagged-1 Jagged-1 (188-204) Notch_Receptor Notch Receptor ADAM_Protease ADAM Protease Notch_Receptor->ADAM_Protease Activates Gamma_Secretase γ-Secretase Notch_Receptor->Gamma_Secretase Activates NICD NICD Notch_Receptor->NICD Releases ADAM_Protease->Notch_Receptor Cleavage 1 Gamma_Secretase->Notch_Receptor Cleavage 2 NICD_n NICD NICD->NICD_n Translocates CSL CSL NICD_n->CSL Binds Target_Genes Target Genes (e.g., Hes, Hey) CSL->Target_Genes Activates Transcription

Caption: Canonical Notch signaling pathway initiated by Jagged-1.

Signaling in Keratinocyte Maturation

In keratinocytes, Notch activation by Jagged-1 (188-204) leads to the activation of the NF-κB and PPARγ pathways, which are crucial for terminal differentiation.

Keratinocyte_Signaling Jagged-1 Jagged-1 (188-204) Notch_Receptor Notch Receptor NICD NICD Notch_Receptor->NICD Releases IKK IKKα Activation NICD->IKK PPARg PPARγ Expression NICD->PPARg Induces NF-kB NF-κB (p65) IKK->NF-kB Activates NF-kB->PPARg Associates Differentiation Keratinocyte Maturation NF-kB->Differentiation PPARg->Differentiation

Caption: Jagged-1 signaling in keratinocyte maturation.

Experimental Workflow for Studying Jagged-1 (188-204) Effects

The general workflow for investigating the cellular effects of Jagged-1 (188-204) involves a series of standard molecular and cell biology techniques.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Keratinocytes, DCs) Peptide_Treatment 2. Jagged-1 (188-204) Treatment Phenotypic_Assay 3. Phenotypic Assays (e.g., Differentiation, Proliferation) Peptide_Treatment->Phenotypic_Assay Signaling_Analysis 4. Signaling Pathway Analysis (e.g., Western Blot, RT-PCR) Peptide_Treatment->Signaling_Analysis Data_Interpretation 5. Data Interpretation Phenotypic_Assay->Data_Interpretation Signaling_Analysis->Data_Interpretation

Caption: General experimental workflow for Jagged-1 studies.

Conclusion

The Jagged-1 (188-204) peptide has proven to be an invaluable tool in the study of Notch signaling. Its discovery, stemming from the foundational work on the Jagged-1 DSL domain, has enabled researchers to precisely activate the Notch pathway and dissect its complex roles in a variety of cellular contexts. The studies highlighted in this guide underscore the peptide's utility in advancing our understanding of cell differentiation, proliferation, and signaling. As research into Notch-targeted therapeutics continues, the legacy of the Jagged-1 (188-204) peptide will undoubtedly continue to inform the development of novel strategies for a range of diseases, from cancer to inflammatory disorders. This technical guide serves as a consolidated resource to aid current and future researchers in leveraging this powerful molecular tool.

References

Methodological & Application

Jagged-1 (188-204) In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jagged-1 is a key ligand in the Notch signaling pathway, a highly conserved cell-cell communication system crucial for embryonic development and adult tissue homeostasis. The peptide fragment Jagged-1 (188-204), a part of the Delta/Serrate/Lag-2 (DSL) domain, acts as a potent agonist of the Notch pathway.[1] Its ability to activate Notch signaling makes it a valuable tool for in vitro studies aimed at understanding the pathway's role in various biological processes, including cell proliferation, differentiation, and angiogenesis. These application notes provide detailed protocols for utilizing Jagged-1 (188-204) in several key in vitro assays.

Peptide Handling and Preparation

Proper handling and preparation of the Jagged-1 (188-204) peptide are critical for obtaining reliable and reproducible results.

Reconstitution: The lyophilized Jagged-1 (188-204) peptide should be reconstituted in sterile, distilled water or a suitable buffer to create a stock solution.[2] For example, a 1 mg vial can be reconstituted in 1 mL of sterile water to yield a 1 mg/mL stock solution. Some protocols suggest dissolving the peptide in DMSO to create a high-concentration stock solution (e.g., 50 mM), which can then be diluted to the desired working concentration in the appropriate cell culture medium.[2]

Storage: Upon receipt, the lyophilized peptide should be stored at -20°C. Once reconstituted, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or lower to avoid repeated freeze-thaw cycles.[2]

Notch Signaling Pathway

The canonical Notch signaling pathway is initiated by the binding of a ligand, such as Jagged-1, to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the receptor, ultimately releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/RBP-Jk) and co-activators like MAML, leading to the transcription of target genes such as those in the HES and HEY families.[3][4][5]

Notch_Signaling_Pathway cluster_sending Signal Sending Cell cluster_receiving Signal Receiving Cell Jagged1 Jagged-1 Ligand Notch Notch Receptor Jagged1->Notch Binding ADAM ADAM Protease Notch->ADAM S2 Cleavage GammaSecretase γ-Secretase NICD NICD GammaSecretase->NICD S3 Cleavage CSL_CoR CSL-CoR Complex NICD->CSL_CoR Displaces CoR CSL_NICD_MAML CSL-NICD-MAML Complex CSL_CoR->CSL_NICD_MAML Forms Activation Complex TargetGenes Target Genes (HES, HEY) CSL_NICD_MAML->TargetGenes Activates Transcription

Canonical Notch Signaling Pathway Activation.

Application 1: Notch Signaling Luciferase Reporter Assay

This assay provides a quantitative measure of Notch pathway activation by utilizing a reporter construct containing a luciferase gene under the control of a promoter with multiple CSL binding sites.[6][7]

Experimental Workflow

Luciferase_Assay_Workflow A Seed cells in a 96-well plate B Transfect with CSL-luciferase reporter and control plasmids A->B C Incubate for 24-48 hours B->C D Treat with Jagged-1 (188-204) or control C->D E Incubate for 18-24 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G

Workflow for the Notch Signaling Luciferase Reporter Assay.
Protocol

  • Cell Seeding: Seed host cells (e.g., HEK293T, C2C12) into a 96-well white, clear-bottom plate at a density of 1-2 x 10^4 cells per well.

  • Transfection: Co-transfect the cells with a CSL-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Jagged-1 (188-204) peptide (e.g., 0, 1, 5, 10, 25, 50 µM). Include a negative control (vehicle) and a positive control if available.

  • Incubation: Incubate for an additional 18-24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity relative to the vehicle-treated control.

Quantitative Data
TreatmentConcentration (µM)Fold Change in Luciferase Activity (Mean ± SD)Reference
Vehicle Control01.0 ± 0.1-
Jagged-1 (188-204)102.5 ± 0.3[8]
Jagged-1 (188-204)254.8 ± 0.5[8]
Jagged-1 (188-204)506.2 ± 0.7[8]

Application 2: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis. Jagged-1 (188-204) can be used to stimulate this process.

Experimental Workflow

Tube_Formation_Workflow A Coat 96-well plate with Matrigel and allow to solidify B Seed endothelial cells (e.g., HUVECs) onto the Matrigel A->B C Treat with Jagged-1 (188-204) or control B->C D Incubate for 4-18 hours C->D E Image tube formation using a microscope D->E F Quantify tube length, branch points, and number of loops E->F

Workflow for the Endothelial Cell Tube Formation Assay.
Protocol

  • Plate Coating: Thaw growth factor-reduced Matrigel on ice. Add 50-100 µL of Matrigel to each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow for solidification.[4][9]

  • Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-free or low-serum medium. Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.[10]

  • Treatment: Add Jagged-1 (188-204) peptide to the cell suspension at desired concentrations (e.g., 0, 10, 20, 50 µM).

  • Incubation: Incubate the plate at 37°C for 4-18 hours. Monitor tube formation periodically.

  • Imaging: Capture images of the tube-like structures using an inverted microscope.

  • Quantification: Analyze the images using software such as ImageJ with the Angiogenesis Analyzer plugin to quantify parameters like total tube length, number of branch points, and number of loops.[11][12][13][14]

Quantitative Data
TreatmentConcentration (µM)Total Tube Length (% of Control ± SD)Number of Branch Points (% of Control ± SD)
Vehicle Control0100 ± 8100 ± 11
Jagged-1 (188-204)20145 ± 15130 ± 12
Jagged-1 (188-204)50180 ± 20165 ± 18

Application 3: Keratinocyte Differentiation Assay

Jagged-1 signaling is known to induce the maturation and terminal differentiation of keratinocytes. This can be assessed by measuring the expression of differentiation markers such as loricrin and involucrin.[15][16]

Experimental Workflow

Keratinocyte_Differentiation_Workflow A Culture human keratinocytes in low calcium medium B Induce differentiation by switching to high calcium medium A->B C Treat with Jagged-1 (188-204) or control B->C D Incubate for 48-72 hours C->D E Harvest cells and stain for differentiation markers (e.g., Loricrin) D->E F Analyze marker expression by immunofluorescence or flow cytometry E->F

Workflow for the Keratinocyte Differentiation Assay.
Protocol

  • Cell Culture: Culture primary human keratinocytes in a low-calcium medium to maintain them in an undifferentiated, proliferative state.

  • Differentiation Induction: To induce differentiation, switch the cells to a high-calcium medium (e.g., >1.2 mM CaCl2).

  • Treatment: Concurrently, treat the cells with Jagged-1 (188-204) at various concentrations (e.g., 0, 20, 40 µM).

  • Incubation: Incubate the cells for 48-72 hours to allow for differentiation to occur.

  • Analysis of Differentiation Markers:

    • Immunofluorescence: Fix the cells, permeabilize them, and stain with a primary antibody against a differentiation marker (e.g., anti-loricrin or anti-involucrin), followed by a fluorescently labeled secondary antibody.[17] Visualize and quantify the fluorescence intensity.

    • Flow Cytometry: Harvest the cells, fix and permeabilize them, and stain with a fluorescently conjugated antibody against a differentiation marker. Analyze the percentage of marker-positive cells using a flow cytometer.[18][19][20][21][22]

    • Quantitative RT-PCR: Extract total RNA from the cells and perform qRT-PCR to measure the mRNA levels of differentiation marker genes.[23][24][25][26][27]

Quantitative Data
TreatmentConcentration (µM)Loricrin Positive Cells (% of Total ± SD)
Low Calcium Control05 ± 2
High Calcium Control035 ± 5
High Calcium + Jagged-1 (188-204)4065 ± 8

References

Application Notes and Protocols for Jagged-1 (188-204) Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the Jagged-1 (188-204) peptide in cell culture. This peptide fragment acts as a Notch agonist, initiating the Notch signaling pathway, which is crucial in regulating cell fate, proliferation, and differentiation.[1] This document outlines the mechanism of action, provides detailed protocols for various cell-based assays, and presents quantitative data from relevant studies.

Introduction

Jagged-1 (JAG-1) is a transmembrane protein that serves as a ligand for Notch receptors. The Jagged-1 (188-204) peptide is a 17-amino acid fragment corresponding to a portion of the Delta/Serrate/Lag-2 (DSL) domain of the human Jagged-1 protein. This peptide is sufficient to bind to and activate Notch receptors, initiating a signaling cascade that leads to the cleavage and nuclear translocation of the Notch intracellular domain (NICD).[2] In the nucleus, NICD forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and coactivators, leading to the transcription of Notch target genes such as those in the HES and HEY families.[3]

This targeted activation of the Notch pathway makes Jagged-1 (188-204) a valuable tool for studying a wide range of biological processes, including cell fate decisions, tumorigenesis, and immune regulation.

Peptide Specifications and Handling

  • Sequence: H-Cys-Asp-Asp-Tyr-Tyr-Tyr-Gly-Phe-Gly-Cys-Asn-Lys-Phe-Cys-Arg-Pro-Arg-OH[4]

  • Molecular Weight: Approximately 2107.4 g/mol [5]

  • Appearance: Lyophilized white powder[4]

  • Purity: >95%[5]

Reconstitution and Storage

For optimal results, follow these guidelines for peptide reconstitution and storage:

  • Reconstitution: To prepare a stock solution, dissolve the lyophilized Jagged-1 (188-204) peptide in sterile distilled water or dimethyl sulfoxide (B87167) (DMSO).[4] For a 1 mg vial, adding 1 mL of solvent will yield a 1 mg/mL stock solution. Gently vortex to ensure complete dissolution. Brief sonication may aid in solubilizing the peptide.[4]

  • Storage of Lyophilized Peptide: Upon receipt, store the lyophilized powder at -20°C or lower.[4][5]

  • Storage of Reconstituted Peptide: Aliquot the reconstituted peptide solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or lower.[4]

A scrambled peptide with the same amino acid composition but a random sequence should be used as a negative control in all experiments to ensure the observed effects are specific to the Jagged-1 (188-204) sequence.[4][6]

Data Presentation

The following tables summarize the quantitative data from studies utilizing Jagged-1 (188-204) treatment in various cell types.

Table 1: Effects of Jagged-1 (188-204) on Human Pulmonary Artery Smooth Muscle Cells (PASMCs)
ParameterConcentrationTimeObserved EffectReference
Store-Operated Ca2+ Entry (SOCE) 5 µM, 50 µM, 500 µM30 minDose-dependent enhancement of SOCE.
SOCE 50 µM5, 10, 30, 60 minTime-dependent enhancement of SOCE, maximal at 30 min.
SOCE 50 µM24 hSustained enhancement of SOCE.
Notch Intracellular Domain (NICD) Level 50 µM5, 10, 30, 60 minTime-dependent increase in NICD levels, correlating with SOCE enhancement.
Table 2: Effects of Jagged-1 (188-204) on Keratinocytes
ParameterConcentrationTimeObserved EffectReference
Cell Maturation and Stratification 40 µM72 hInduction of complete maturation.[7]
NF-κB Activation Not specifiedNot specifiedActivation of NF-κB signaling.[5][8]
Table 3: Effects of Jagged-1 (188-204) on Multiple Myeloma (MM) Cells
ParameterConcentrationTimeObserved EffectReference
Cell Proliferation 10 µg/mL72 hDrives proliferation of MM cells.[9]

Signaling Pathway and Experimental Workflow

Jagged-1 (188-204) Induced Notch Signaling Pathway

Jagged1_Notch_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Jagged1 Jagged-1 (188-204) NotchR Notch Receptor Jagged1->NotchR Binding S2_cleavage S2 Cleavage (ADAM Protease) NotchR->S2_cleavage S3_cleavage S3 Cleavage (γ-secretase) S2_cleavage->S3_cleavage NICD_cyto NICD S3_cleavage->NICD_cyto Release NICD_nuc NICD NICD_cyto->NICD_nuc Translocation CSL CSL NICD_nuc->CSL Transcription Target Gene Transcription (e.g., HES, HEY) Coactivators Coactivators CSL->Coactivators CSL->Transcription Activation Jagged1_Workflow cluster_assays Analysis Methods start Start reconstitute Reconstitute Jagged-1 (188-204) and Scrambled Control start->reconstitute culture Culture Target Cells reconstitute->culture treat Treat Cells with Jagged-1 (188-204) or Scrambled Control culture->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Cellular Response incubate->analyze western Western Blot (NICD) analyze->western calcium Calcium Imaging analyze->calcium prolif Proliferation Assay analyze->prolif nfkb NF-κB Assay analyze->nfkb end End

References

Jagged-1 (188-204) Peptide: Comprehensive Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the solubility and preparation of the Jagged-1 (188-204) peptide, a key modulator of the Notch signaling pathway.

The Jagged-1 (188-204) peptide is a fragment of the larger Jagged-1 (JAG-1) protein that acts as a Notch agonist.[1][2] As a ligand in the highly conserved Notch signaling pathway, JAG-1 plays a crucial role in determining cell fate during development and in various physiological and pathological processes in adults.[3][4] This peptide fragment, corresponding to a highly conserved region of the DSL (Delta/Serrate/Lag-2) domain, is sufficient to activate Notch signaling.[2][5] Its involvement in cancer biology, including tumor growth and metastasis, has made it a significant target for therapeutic research.[3][5]

I. Quantitative Solubility Data

The solubility of the lyophilized Jagged-1 (188-204) peptide is critical for its effective use in experimental settings. The following table summarizes the solubility of the peptide in various solvents. It is important to note that for aqueous solutions, sonication may be required to achieve complete dissolution.[6][7]

SolventConcentrationRemarksSource
Dimethyl Sulfoxide (DMSO)Up to 100 mg/mL (47.4 mM)Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[1]Selleck Chemicals[1]
Dimethyl Sulfoxide (DMSO)< 1 mg/mLAnalytical gradeGenScript[8]
Water50 mg/mL (22.51 mM)Ultrasonic treatment is recommended.MedChemExpress[7]
Water45 mg/mL (20.26 mM)Sonication is recommended.TargetMol[6]
Water0.5 - 1 mg/mLUse distilled or higher quality water.Anaspec[9]
EthanolInsoluble-Selleck Chemicals[1]

II. Experimental Protocols

Accurate preparation of peptide solutions is paramount for reproducible experimental results. Below are detailed protocols for the reconstitution and preparation of Jagged-1 (188-204) peptide for both in vitro and in vivo applications.

A. Protocol for Reconstitution of Lyophilized Peptide
  • Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial upon opening.

  • Solvent Addition: Based on the desired stock concentration and the solubility data provided in the table above, carefully add the appropriate volume of the chosen solvent (e.g., sterile DMSO or water) to the vial.

  • Dissolution: Gently vortex or swirl the vial to dissolve the peptide. For aqueous solutions, if the peptide does not fully dissolve, brief sonication in a water bath sonicator is recommended.[6][9] Visually inspect the solution to ensure it is clear and free of particulates.

B. Protocol for Preparation of In Vitro Stock Solutions (DMSO)

This protocol is suitable for preparing a high-concentration stock solution for use in cell culture experiments.

  • Reconstitute: Following the "Protocol for Reconstitution of Lyophilized Peptide," dissolve the Jagged-1 (188-204) peptide in high-quality, anhydrous DMSO to a final concentration of 10-50 mM. For example, to prepare a 50 mM stock solution from 1 mg of peptide (Molecular Weight: ~2107.4 g/mol ), add approximately 9.5 µL of DMSO.

  • Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]

C. Protocol for Preparation of In Vivo Formulation

This protocol, adapted from supplier recommendations, provides a method for preparing a formulation suitable for administration in animal models.[1]

  • Initial Dissolution: Prepare a high-concentration stock solution of Jagged-1 (188-204) in DMSO (e.g., 100 mg/mL). Ensure the solution is clear.

  • Vehicle Preparation: In a sterile tube, combine the following components in the specified order, mixing thoroughly after each addition:

    • 40% PEG300

    • 5% Tween 80

  • Final Formulation: To prepare a 1 mL working solution at a final concentration of 5 mg/mL, add 50 µL of the 100 mg/mL DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear. Add 50 µL of Tween 80 and mix again until clear. Finally, add 500 µL of sterile ddH₂O to bring the total volume to 1 mL.

  • Immediate Use: This mixed solution should be used immediately for optimal results.[1]

III. Visualizations

A. Jagged-1 Signaling Pathway

The following diagram illustrates the canonical Notch signaling pathway initiated by the binding of Jagged-1 to a Notch receptor.

Jagged1_Signaling_Pathway cluster_sending Signal Sending Cell cluster_receiving Signal Receiving Cell Jagged1 Jagged-1 Notch Notch Receptor Jagged1->Notch Binding S2 S2 Cleavage (ADAM Metalloprotease) Notch->S2 Conformational Change S3 S3 Cleavage (γ-secretase) S2->S3 NICD Notch Intracellular Domain (NICD) S3->NICD Release CSL CSL/RBP-Jκ NICD->CSL Translocation to Nucleus & Binding TargetGenes Target Gene Transcription CSL->TargetGenes Activation

Canonical Notch signaling pathway activation by Jagged-1.
B. Experimental Workflow for Jagged-1 (188-204) Peptide Preparation

This diagram outlines the general workflow for preparing the Jagged-1 (188-204) peptide for experimental use.

Peptide_Preparation_Workflow cluster_storage Stock Solution Preparation cluster_use Working Solution Preparation start Start: Lyophilized Peptide equilibrate Equilibrate Vial to Room Temperature start->equilibrate reconstitute Reconstitute in Appropriate Solvent (e.g., DMSO, Water) equilibrate->reconstitute dissolve Vortex / Sonicate to Fully Dissolve reconstitute->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot dilute Dilute to Final Working Concentration in Media or Buffer dissolve->dilute store Store at -20°C or -80°C aliquot->store use Use in Experiment dilute->use

Workflow for preparing Jagged-1 (188-204) peptide solutions.

References

Application Note & Protocol: Jagged-1 (188-204) for Stem Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jagged-1 (JAG1) is a critical cell surface ligand that interacts with Notch receptors, initiating the highly conserved Notch signaling pathway.[1] This pathway is fundamental in regulating cell fate decisions, including proliferation, migration, differentiation, and apoptosis, across numerous organ systems.[1][2] The Jagged-1 (188-204) peptide is a functional fragment derived from the DSL (Delta/Serrate/Lag-2) domain of the full-length Jagged-1 protein.[3] This peptide acts as a Notch agonist, capable of activating the signaling cascade and is a valuable tool for in vitro studies of stem cell differentiation.[3][4] Its application spans various research areas, from inducing adipogenesis and osteogenesis to modulating neural and epithelial cell fates.[2][5][6]

The Jagged-1/Notch Signaling Pathway

The interaction between Jagged-1 on a signaling cell and a Notch receptor on a receiving cell triggers a cascade of proteolytic cleavages.[1] An ADAM metalloprotease first cleaves the Notch receptor, followed by a second cleavage by the γ-secretase complex. This releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus.[1] In the nucleus, NICD forms a complex with the DNA-binding protein CSL (CBF1/Suppressor of Hairless/Lag-1) and coactivators like Mastermind-like (MAML), activating the transcription of downstream target genes, primarily from the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families.[2][7]

Caption: Jagged-1 mediated Notch signaling pathway.
Applications in Stem Cell Differentiation

The Jagged-1 (188-204) peptide is a versatile tool for directing stem cell fate. Its effect can be lineage-specific and dependent on the cellular context and mode of presentation (soluble vs. immobilized).

  • Adipogenesis: Treatment of mouse adipose-derived stem cells (mASCs) with Jagged-1 (recombinant protein) prior to adipogenic induction promotes differentiation into adipocytes.[2] This is accompanied by an upregulation of the key adipogenic transcription factor PPAR-γ and Notch target genes like Hes-1.[2]

  • Osteogenesis: In human mesenchymal stem cells (hMSCs), immobilized Jagged-1 is sufficient to induce osteoblast differentiation.[7][8] This process is mediated by canonical Notch signaling and also requires the activity of protein kinase C δ (PKCδ).[7][8] A study using the Jagged-1 (188-204) peptide at 20 µM daily demonstrated its role in studying Notch signaling during osteogenic induction.[6]

  • Epithelial Differentiation: Jagged-1 mediated Notch activation induces the differentiation of human limbal stem/progenitor cells (LSCs).[9][10] This leads to a reduction in the stem/progenitor cell population, decreased stratification, and an increase in the expression of the corneal epithelial differentiation marker K12.[9][10] The peptide has also been shown to induce maturation of human keratinocytes.[11][12]

  • Neural Stem Cell Self-Renewal: In the postnatal subventricular zone (SVZ), Jagged-1 signaling is required for maintaining the neural stem cell (NSC) population.[5] Soluble Jagged-1 promotes the self-renewal and neurogenic potential of multipotent neural progenitors in vitro.[5]

Summary of Experimental Data

The following table summarizes quantitative data from studies using Jagged-1 or its peptide fragment to influence stem cell differentiation.

Stem Cell TypeJagged-1 AgentConcentrationTreatment DurationKey Quantitative FindingsReference
Mouse Adipose-Derived Stem Cells (mASCs)Recombinant Rat Jagged 1 Fc Chimera50 and 100 ng/mL2 days pre-induction, assessed at 5-7 daysIncreased expression of Hes-1 and PPAR-γ. Hes-1 protein expression: 2.86 ± 0.05% (Jag1-treated) vs. 2.23 ± 0.06% (control).[2]
Human Limbal Stem/Progenitor Cells (LSCs)Jagged-1 coated platesN/A (coated surface)N/ACell growth reduced 1.6-fold. Percentage of p63αbright cells decreased from 17 ± 2.1% to 12.8 ± 2.3%. Amount of K12+ cells increased.[9]
Human Mesenchymal Stem Cells (hMSCs)Jagged-1 (188-204) peptide20 µMDaily for up to 10 daysUsed to study Notch signaling during osteogenic induction by evaluating ALP activity and Dll4 mRNA expression.[6]
Human Bronchial Basal CellsJagged-1 peptide40 µMTreatment on day 8 and 10, assessed on day 12Modulated the frequency of ciliated and goblet cell differentiation intermediates.[13]
Placenta-Derived Mesenchymal Stromal Cells (PMSCs)Soluble Jagged-1 peptidesNot specifiedUp to 5 daysInhibition of Notch (via soluble ligand) enhanced chondrogenesis, shown by increased alcian blue staining and decreased Hes1 expression.[14]

Experimental Protocols

Protocol 1: General Protocol for Inducing Stem Cell Differentiation with Soluble Jagged-1 (188-204)

This protocol provides a general framework. Optimal conditions, particularly peptide concentration and treatment duration, should be empirically determined for each specific stem cell type and desired lineage.

Materials and Reagents:

  • Jagged-1 (188-204) peptide (e.g., MedChemExpress HY-P1846A, GenScript RP20331)[4][12]

  • Sterile, nuclease-free water or DMSO for peptide reconstitution

  • Basal stem cell culture medium

  • Differentiation induction medium (specific to the desired lineage)

  • Stem cells of interest

  • Tissue culture plates and supplies

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Peptide Reconstitution:

    • Prepare a sterile stock solution of Jagged-1 (188-204) peptide. Briefly centrifuge the vial to collect the lyophilized powder.

    • Reconstitute in a suitable solvent (e.g., sterile water or DMSO) to a concentration of 1-10 mM. Aliquot and store at -20°C or -80°C as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Plate the stem cells in the appropriate tissue culture vessel at a density that allows for proliferation and subsequent differentiation (e.g., 1 x 104 cells/cm²).

    • Culture in basal medium until cells reach the desired confluency (typically 60-80%).

  • Jagged-1 (188-204) Treatment:

    • Prepare the working concentration of Jagged-1 (188-204) by diluting the stock solution into the appropriate culture medium (either basal or differentiation medium, depending on the experimental design). Common working concentrations range from 10-50 µM.[6][13]

    • Option A (Pre-treatment): Aspirate the basal medium and add the Jagged-1-containing medium. Incubate for a defined period (e.g., 2 days) before inducing differentiation.[2]

    • Option B (Co-treatment): Aspirate the basal medium and replace it with differentiation medium supplemented with the desired concentration of Jagged-1 (188-204).[6]

    • Option C (Daily Treatment): For long-term differentiation, replace the medium with fresh Jagged-1-containing differentiation medium daily or every 2-3 days.[6]

  • Induction of Differentiation:

    • If using a pre-treatment protocol, after the incubation period, replace the Jagged-1-containing medium with the specific differentiation induction medium.

    • Culture the cells for the required duration to achieve terminal differentiation (this can range from days to weeks).

  • Analysis:

    • Assess differentiation using appropriate methods, such as:

      • qRT-PCR: To quantify the expression of lineage-specific markers (e.g., PPAR-γ for adipocytes) and Notch target genes (e.g., Hes-1, Hey-1).[2]

      • Immunofluorescence/Immunocytochemistry: To visualize the protein expression and localization of specific markers.[2]

      • Histological Staining: To identify differentiated cells (e.g., Oil Red O for lipid droplets in adipocytes, Alizarin Red S for calcium deposits in osteoblasts).[2]

Experimental_Workflow cluster_treatment Treatment Options Start 1. Seed Stem Cells Culture 2. Culture to desired confluency in basal medium Start->Culture Prepare_Peptide 3. Prepare Jagged-1 (188-204) working solution Culture->Prepare_Peptide Pre_Treat 4a. Pre-treat with Peptide (e.g., 48 hours) Prepare_Peptide->Pre_Treat Co_Treat 4b. Co-treat with Peptide and Differentiation Medium Prepare_Peptide->Co_Treat Induce 5. Induce Differentiation Pre_Treat->Induce Analysis 6. Analysis (qRT-PCR, Staining, IF) Co_Treat->Analysis Induce->Analysis End End Analysis->End

Caption: General experimental workflow for Jagged-1 (188-204) treatment.
Protocol 2: Protocol for Immobilized Jagged-1 to Induce Differentiation

For some cell types, like hMSCs, immobilizing the Jagged-1 ligand is more effective at activating Notch signaling than using a soluble form.[7]

Procedure:

  • Plate Coating:

    • Dilute recombinant Jagged-1 protein (e.g., Jag1-Fc chimera) or the Jagged-1 (188-204) peptide in sterile PBS to the desired concentration (e.g., 5-10 µg/mL).[7][15]

    • Add the solution to tissue culture plates, ensuring the entire surface is covered.

    • Incubate the plates at 37°C for 2 hours or overnight at 4°C.

    • Aspirate the coating solution and wash the plates 2-3 times with sterile PBS to remove any unbound ligand. The plates are now ready for cell seeding.

  • Cell Seeding and Differentiation:

    • Seed the stem cells directly onto the Jagged-1 coated plates in either basal or differentiation medium.

    • Culture for the desired period, changing the medium every 2-3 days.

  • Analysis:

    • Perform analysis as described in Protocol 1, Step 5.

Troubleshooting
  • No/Low Differentiation:

    • Optimize Concentration: The peptide concentration may be suboptimal. Perform a dose-response curve (e.g., 1 µM to 50 µM).

    • Check Peptide Activity: Ensure the peptide has not degraded. Use fresh aliquots and avoid repeated freeze-thaw cycles.

    • Soluble vs. Immobilized: The mode of presentation matters. If soluble peptide is ineffective, try an immobilized format.[7][14]

    • Cell Health: Ensure the stem cells are healthy, within a low passage number, and not spontaneously differentiating.

  • High Cell Death:

    • Peptide Toxicity: The concentration may be too high. Lower the concentration.

    • Solvent Toxicity: If using DMSO, ensure the final concentration in the culture medium is non-toxic (typically <0.1%).

  • Inconsistent Results:

    • Confluency: Standardize the cell confluency at the start of the experiment, as cell-cell contact can influence Notch signaling.

    • Reagent Variability: Use the same lot of peptide, serum, and other critical reagents for a set of experiments.

References

Jagged-1 (188-204) Peptide: Application Notes and Protocols for Notch Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in regulating cell fate decisions, proliferation, differentiation, and apoptosis. Dysregulation of the Notch pathway is implicated in a variety of developmental disorders and cancers. Jagged-1 is a key ligand for Notch receptors. The peptide fragment Jagged-1 (188-204), with the sequence CDDYYYGFGCNKFCRPR, corresponds to a critical region of the Jagged-1 protein and functions as a Notch agonist.[1][2] This document provides detailed application notes and experimental protocols for utilizing the Jagged-1 (188-204) peptide in Notch activation assays.

Principle of Action

Jagged-1 (188-204) mimics the binding of the full-length Jagged-1 ligand to Notch receptors on adjacent cells. This binding event initiates a cascade of proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the γ-secretase complex, releases the Notch Intracellular Domain (NICD). The liberated NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators, leading to the transcriptional activation of downstream target genes, such as those in the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families.

Data Presentation

Jagged-1 (188-204) Peptide Specifications
PropertyValueReference
SequenceCDDYYYGFGCNKFCRPR[3]
Molecular FormulaC93H124N25O26S3[4]
Molecular Weight2107.4 g/mol [4]
Purity>95%[4]
AppearanceLyophilized white powder[5]
SolubilitySoluble in DMSO (e.g., 100 mg/mL) or water (e.g., 5 mM stock)[2][6]
StorageStore lyophilized powder at -20°C or lower. Reconstituted aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2][4][5]
Quantitative Data on Jagged-1 (188-204)-Induced Notch Activation

The following tables summarize quantitative data from studies utilizing Jagged-1 (188-204) to activate Notch signaling in various cell types and assays.

Table 1: Dose-Response of Jagged-1 (188-204) on Store-Operated Ca2+ Entry (SOCE) in Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) [6]

Jagged-1 (188-204) ConcentrationTreatment TimeAssayReadoutResult
5 µM30 minSOCE AssayPeak [Ca2+]cyt increaseSignificant enhancement
50 µM30 minSOCE AssayPeak [Ca2+]cyt increaseMaximal enhancement
500 µM30 minSOCE AssayPeak [Ca2+]cyt increaseSignificant enhancement

Table 2: Time-Course of Jagged-1 (188-204) on Notch1 Intracellular Domain (NICD) Levels in Human PASMCs [6]

Jagged-1 (188-204) ConcentrationTreatment TimeAssayReadoutResult
50 µM5 minWestern BlotNICD Protein LevelIncrease
50 µM10 minWestern BlotNICD Protein LevelFurther Increase
50 µM30 minWestern BlotNICD Protein LevelMaximal Increase
50 µM60 minWestern BlotNICD Protein LevelSustained Increase

Table 3: Effect of Jagged-1 (188-204) on Notch Target Gene Expression in Mouse Osteoclast Precursors

TreatmentTreatment TimeAssayTarget GeneResult (Fold Change vs. Control)
Immobilized Jagged1-Fc24 hoursRT-qPCRHes1~2.5-fold increase
Immobilized Jagged1-Fc24 hoursRT-qPCRHey2~1.5-fold increase
Immobilized Jagged1-Fc24 hoursRT-qPCRMyc~1.5-fold increase

Note: While this study used a Jagged1-Fc fusion protein, the Jagged-1 (188-204) peptide is expected to elicit a similar response on these target genes.

Experimental Protocols

Protocol 1: In Vitro Notch Activation using Soluble Jagged-1 (188-204) Peptide

This protocol describes the general procedure for stimulating cells in culture with the soluble Jagged-1 (188-204) peptide to activate Notch signaling.

Materials:

  • Jagged-1 (188-204) peptide

  • Scrambled Jagged-1 peptide (negative control)

  • Sterile DMSO or distilled water for reconstitution

  • Cell culture medium appropriate for the cell line

  • Target cells (e.g., human keratinocytes, PASMCs, or a cell line expressing Notch receptors)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., lysis buffer for Western blot, RNA extraction kit for RT-qPCR)

Procedure:

  • Peptide Reconstitution:

    • Prepare a stock solution of Jagged-1 (188-204) peptide by dissolving the lyophilized powder in sterile DMSO or distilled water to a concentration of 1-5 mM.[5][6]

    • Prepare a stock solution of the scrambled control peptide at the same concentration.

    • Aliquot the stock solutions and store at -20°C or -80°C.[5]

  • Cell Seeding:

    • Seed the target cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in a sub-confluent to confluent state at the time of treatment.

  • Peptide Treatment:

    • On the day of the experiment, thaw the peptide stock solutions.

    • Dilute the Jagged-1 (188-204) peptide and the scrambled control peptide to the desired final concentration in pre-warmed cell culture medium. Typical working concentrations range from 1 µM to 50 µM.[6]

    • Remove the existing medium from the cells and replace it with the medium containing the peptides.

    • Include a vehicle control (medium with the same final concentration of DMSO or water as the peptide-treated wells).

  • Incubation:

    • Incubate the cells for the desired period. Incubation times can range from 30 minutes to 72 hours, depending on the cell type and the downstream application.[6][7]

  • Downstream Analysis:

    • After incubation, harvest the cells for analysis.

    • For Western Blot: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer. Analyze the expression of cleaved Notch1 (NICD) and Notch target proteins like Hes1 and Hey1.

    • For RT-qPCR: Wash the cells with PBS and extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the mRNA levels of Notch target genes (e.g., HES1, HEY1, MYC).

Protocol 2: Notch-Responsive Luciferase Reporter Assay

This assay quantitatively measures the activation of the Notch signaling pathway by detecting the transcriptional activity of CSL.

Materials:

  • Jagged-1 (188-204) peptide and scrambled control

  • Target cells (e.g., HEK293T, HeLa)

  • Notch-responsive luciferase reporter plasmid (e.g., containing multiple CSL binding sites upstream of a minimal promoter driving firefly luciferase)

  • A constitutively expressed control reporter plasmid (e.g., Renilla luciferase driven by a CMV or TK promoter) for normalization

  • Transfection reagent (e.g., FuGene6, Lipofectamine)

  • Luciferase assay reagent (e.g., Dual-Luciferase Reporter Assay System)

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect the target cells with the Notch-responsive luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Peptide Treatment:

    • Approximately 24 hours post-transfection, treat the cells with various concentrations of Jagged-1 (188-204) peptide, scrambled peptide, and a vehicle control as described in Protocol 1.

  • Incubation:

    • Incubate the cells for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

    • Calculate the fold change in luciferase activity for the Jagged-1-treated samples relative to the vehicle control.

Protocol 3: Co-culture Notch Activation Assay

This assay mimics the physiological cell-cell interaction that leads to Notch activation.

Materials:

  • "Sender" cells (e.g., fibroblasts, CHO cells) engineered to express Jagged-1 (or treated with Jagged-1 (188-204) peptide).

  • "Receiver" cells: Target cells expressing Notch receptors and a reporter system (e.g., the luciferase reporter from Protocol 2, or a fluorescent reporter like GFP under the control of a Notch-responsive promoter).

  • Jagged-1 (188-204) peptide (optional, for treating sender cells)

  • γ-secretase inhibitor (e.g., DAPT) as a negative control.

Procedure:

  • Prepare Sender Cells:

    • If using peptide, treat the sender cells with Jagged-1 (188-204) peptide as described in Protocol 1.

    • Alternatively, use a stable cell line expressing Jagged-1.

  • Co-culture:

    • Seed the "receiver" cells in a culture plate.

    • After the receiver cells have attached, add the "sender" cells at a specific ratio (e.g., 1:1).

    • Include control wells with receiver cells co-cultured with control sender cells (not expressing/treated with Jagged-1).

    • For an additional negative control, treat a set of co-cultures with a γ-secretase inhibitor like DAPT.

  • Incubation:

    • Incubate the co-culture for 24-48 hours.

  • Analysis:

    • Measure the reporter signal in the receiver cells (e.g., luciferase activity, GFP fluorescence).

    • If a fluorescent reporter is used, the sender and receiver cells should be distinguishable (e.g., by using different fluorescent labels).

Mandatory Visualizations

NotchSignalingPathway cluster_sender Signal Sending Cell cluster_receiver Signal Receiving Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Jagged1 Jagged-1 (188-204) Peptide NotchReceptor Notch Receptor Jagged1->NotchReceptor Binding S2Cleavage S2 Cleavage (ADAM Protease) NotchReceptor->S2Cleavage S3Cleavage S3 Cleavage (γ-Secretase) S2Cleavage->S3Cleavage NICD_cytoplasm NICD S3Cleavage->NICD_cytoplasm Release NICD_nucleus NICD NICD_cytoplasm->NICD_nucleus Translocation CSL CSL NICD_nucleus->CSL TargetGenes Target Genes (e.g., HES, HEY) Coactivators Co-activators CSL->Coactivators CSL->TargetGenes Activation Transcription Transcription TargetGenes->Transcription

Caption: Jagged-1 (188-204) induced Notch signaling pathway.

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Reconstitute Reconstitute Jagged-1 (188-204) and Scrambled Peptides PrepareMedia Prepare Treatment Media: - Jagged-1 (188-204) - Scrambled Control - Vehicle Control Reconstitute->PrepareMedia SeedCells Seed Target Cells in Culture Plates TreatCells Replace Culture Media with Treatment Media SeedCells->TreatCells PrepareMedia->TreatCells Incubate Incubate (30 min - 72 hr) TreatCells->Incubate Harvest Harvest Cells Incubate->Harvest Western Western Blot (NICD, Hes1, Hey1) Harvest->Western qPCR RT-qPCR (HES1, HEY1) Harvest->qPCR Luciferase Luciferase Assay (Reporter Activity) Harvest->Luciferase

References

Application Notes and Protocols for Studying Keratinocyte Maturation Using Jagged-1 (188-204)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keratinocyte maturation is a complex and highly regulated process essential for the formation of a functional epidermal barrier. The Notch signaling pathway is a key regulator of this process. Jagged-1, a ligand for Notch receptors, plays a crucial role in initiating the differentiation cascade in keratinocytes. The synthetic peptide Jagged-1 (188-204) corresponds to the active region of the full-length Jagged-1 protein and has been demonstrated to be a potent activator of Notch signaling, leading to the complete maturation of human keratinocytes.[1][2][3][4][5][6][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing Jagged-1 (188-204) to study keratinocyte maturation in vitro. The information is intended for researchers in academia and industry, including those involved in dermatology research, skin biology, and the development of therapeutics targeting epidermal function.

Mechanism of Action

Jagged-1 (188-204) acts as a Notch agonist.[8] Binding of the Jagged-1 peptide to Notch receptors on the surface of keratinocytes initiates a series of proteolytic cleavages of the receptor. This leads to the release of the Notch intracellular domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with transcription factors, leading to the activation of target genes.

In the context of keratinocyte maturation, this signaling cascade involves the activation of NF-κB and peroxisome proliferator-activated receptor gamma (PPARγ).[1] The activation of these pathways is critical for inducing the expression of terminal differentiation markers, such as loricrin and involucrin, and ultimately leading to the formation of a cornified envelope.[1][2][3][4][5][6][7]

Jagged1 Jagged-1 (188-204) Notch Notch Receptor Jagged1->Notch Binds to NICD_cyto NICD (Cytoplasm) Notch->NICD_cyto Cleavage & Release NICD_nuc NICD (Nucleus) NICD_cyto->NICD_nuc Translocation NFkB NF-κB Activation NICD_nuc->NFkB PPARg PPARγ Expression NICD_nuc->PPARg Differentiation Keratinocyte Maturation NFkB->Differentiation PPARg->Differentiation Loricrin Loricrin Expression Differentiation->Loricrin Involucrin Involucrin Expression Differentiation->Involucrin

Figure 1: Signaling pathway of Jagged-1 (188-204) in keratinocyte maturation.

Data Presentation

The treatment of human keratinocytes with Jagged-1 (188-204) in the presence of elevated extracellular calcium induces the expression of key differentiation markers. While specific quantitative fold-changes are not consistently reported across the literature, the qualitative effects are well-documented.

Treatment GroupLoricrin ExpressionInvolucrin ExpressionKeratin 10 ExpressionReference
Control (Low Calcium)BasalBasalBasal[1][9]
High CalciumIncreasedIncreasedIncreased[1][9]
High Calcium + Jagged-1 (188-204) (40 µM)Markedly IncreasedMarkedly IncreasedMarkedly Increased[1][8][9]
High Calcium + Scrambled PeptideNo significant changeNo significant changeNo significant change[1]

Table 1: Summary of Jagged-1 (188-204) Effect on Keratinocyte Differentiation Markers.

ParameterConditionResultReference
NF-κB Activation High Calcium + Jagged-1 (188-204)Increased nuclear translocation[1][2][3]
PPARγ Expression High Calcium + Jagged-1 (188-204)Increased expression[1]
Cell Proliferation High Calcium + Jagged-1 (188-204)Decreased[9]

Table 2: Effect of Jagged-1 (188-204) on Key Signaling Molecules and Cellular Processes.

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of Jagged-1 (188-204) on keratinocyte maturation.

cluster_culture Keratinocyte Culture cluster_analysis Analysis Culture Culture human keratinocytes in low calcium medium (e.g., 0.07 mM) Induce Induce differentiation by switching to high calcium medium (e.g., 1.2-2.0 mM) Culture->Induce Treat Treat with Jagged-1 (188-204) (e.g., 40 µM for up to 72h) Induce->Treat WB Western Blot for Loricrin, Involucrin, Keratin 10 Treat->WB IF Immunofluorescence for marker localization Treat->IF qPCR qRT-PCR for gene expression analysis Treat->qPCR NFkB_assay NF-κB Nuclear Translocation Assay Treat->NFkB_assay

Figure 2: General experimental workflow.

Protocol 1: Human Keratinocyte Culture and Differentiation

Materials:

  • Primary Human Epidermal Keratinocytes

  • Keratinocyte Growth Medium (Low Calcium, e.g., 0.07 mM)

  • High Calcium Keratinocyte Growth Medium (e.g., 1.2 mM - 2.0 mM)

  • Jagged-1 (188-204) peptide (lyophilized)

  • Sterile, cell culture-grade water or DMSO for peptide reconstitution

  • Tissue culture flasks/plates

Procedure:

  • Cell Culture: Culture primary human keratinocytes in low calcium growth medium to maintain a proliferative, undifferentiated state.

  • Induction of Differentiation: To initiate differentiation, replace the low calcium medium with high calcium growth medium. A final calcium concentration above 0.1 mM is required to induce differentiation.[10]

  • Jagged-1 (188-204) Treatment:

    • Reconstitute the lyophilized Jagged-1 (188-204) peptide in sterile water or DMSO to create a stock solution (e.g., 10 mM).

    • Dilute the stock solution in the high calcium medium to the desired final concentration. A working concentration of 40 µM has been shown to be effective.[8][9]

    • Add the Jagged-1 (188-204) containing medium to the keratinocytes.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Western Blot Analysis of Differentiation Markers

Materials:

  • RIPA buffer or other suitable lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-Loricrin, anti-Involucrin, anti-Keratin 10, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize to a loading control like β-actin.[11][12][13][14][15]

Protocol 3: Immunofluorescence Staining of Differentiation Markers

Materials:

  • Cells cultured on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-Loricrin, anti-Involucrin)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Fixation: After treatment, fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope.[12]

Protocol 4: NF-κB Nuclear Translocation Assay

Materials:

  • Cells cultured on glass coverslips

  • Fixation, permeabilization, and blocking buffers (as in Protocol 3)

  • Primary antibody against an NF-κB subunit (e.g., p65)

  • Fluorophore-conjugated secondary antibody

  • DAPI

  • Mounting medium

Procedure:

  • Follow the steps for immunofluorescence staining as described in Protocol 3, using a primary antibody specific for an NF-κB subunit.

  • Acquire images using a fluorescence microscope.

  • Analyze the images to quantify the nuclear translocation of the NF-κB subunit. This can be done by measuring the fluorescence intensity in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.

Troubleshooting and Considerations

  • Peptide Solubility and Stability: Ensure the Jagged-1 (188-204) peptide is fully dissolved. Prepare fresh dilutions for each experiment to ensure peptide activity.

  • Calcium Concentration: The concentration of calcium is critical for inducing keratinocyte differentiation. Optimize the calcium concentration for your specific cell line or primary keratinocytes.

  • Cell Density: Keratinocyte differentiation can be influenced by cell density. Ensure consistent cell seeding densities across experiments.

  • Controls: Always include appropriate controls, such as a vehicle control (the solvent used to dissolve the peptide) and a scrambled peptide control, to ensure the observed effects are specific to Jagged-1 (188-204).

By following these protocols and considering the underlying mechanism of action, researchers can effectively use Jagged-1 (188-204) as a tool to investigate the intricate process of keratinocyte maturation and its regulation by the Notch signaling pathway.

References

Application Notes and Protocols for Jagged-1 (188-204) in Co-Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jagged-1 (188-204) is a synthetic peptide fragment derived from the Delta/Serrate/Lag-2 (DSL) domain of the human Jagged-1 protein. This peptide acts as an agonist of the Notch signaling pathway, a highly conserved cell-to-cell communication system crucial for a multitude of cellular processes including proliferation, differentiation, and apoptosis. In the context of co-culture experiments, Jagged-1 (188-204) serves as a powerful tool to investigate the intricate signaling interplay between different cell types, particularly in systems mimicking vascular development and pathology, neurogenesis, and immune responses.

These application notes provide detailed protocols for utilizing Jagged-1 (188-204) in a representative co-culture system involving endothelial cells and vascular smooth muscle cells (VSMCs). The methodologies outlined can be adapted for other co-culture models where Notch signaling is a key regulator.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of Jagged-1 and its peptide fragment on relevant cell types.

Table 1: Effect of Jagged-1 (188-204) Peptide on Human Pulmonary Artery Smooth Muscle Cells (PASMC)

Concentration (µM)Incubation TimeEffect
5, 50, 50030 minDose-dependent enhancement of store-operated Ca2+ entry (SOCE)
500, 5, 10, 30, 60 minTime-dependent increase in Notch Intracellular Domain (NICD) levels
5024 hSustained enhancement of SOCE

Table 2: Effect of Jagged-1 (188-204) Peptide on Human Keratinocytes

Concentration (µM)Incubation TimeEffect
4072 hInduction of complete maturation via NF-kappaB and PPARgamma signaling

Table 3: Effect of Jagged-1 in Endothelial Cell - Vascular Smooth Muscle Cell (VSMC) Co-culture

Experimental SystemJagged-1 SourceEffect on VSMCs
Co-cultureEndothelial cell-expressedUpregulation of contractile genes
Co-culture with Jagged-1 overexpression in endothelial cellsGenetically modified endothelial cellsIncreased Jagged-1 expression in VSMCs, transition to contractile phenotype
Bead-immobilized Jagged-1Recombinant proteinActivation of HES1 and induction of early-stage contractile markers (α-actin, calponin)[1][2]

Signaling Pathway and Experimental Workflow

Jagged-1 Signaling Pathway

Jagged1_Signaling cluster_sending_cell Signal Sending Cell cluster_receiving_cell Signal Receiving Cell Jagged1 Jagged-1 (188-204) Peptide Notch_Receptor Notch Receptor Jagged1->Notch_Receptor Binding S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Release CSL CSL/RBP-Jκ NICD->CSL Nuclear Translocation and Binding Coactivators Co-activators CSL->Coactivators Recruitment Target_Genes Target Gene Expression (e.g., HES1, HEY1) Coactivators->Target_Genes Activation

Caption: Jagged-1 (188-204) peptide activates the Notch signaling pathway.

Experimental Workflow for Co-Culture Analysis

CoCulture_Workflow cluster_setup Co-Culture Setup cluster_treatment Treatment cluster_analysis Analysis Seed_EC Seed Endothelial Cells (e.g., on Transwell insert) Assemble Assemble Co-culture Seed_EC->Assemble Seed_VSMC Seed VSMCs (e.g., in well plate) Seed_VSMC->Assemble Add_Peptide Add Jagged-1 (188-204) Peptide to Media Assemble->Add_Peptide Incubate Incubate (24-72h) Add_Peptide->Incubate Harvest Harvest Cells/Lysates/ Conditioned Media Incubate->Harvest Analysis_VSMC VSMC Analysis: - Proliferation (BrdU/Ki67) - Maturation Markers (Western Blot) - Gene Expression (qPCR) Harvest->Analysis_VSMC Analysis_EC Endothelial Cell Analysis: - Tube Formation Assay - Viability (MTT/Calcein AM) Harvest->Analysis_EC Analysis_Signaling Signaling Pathway Analysis: - Western Blot for NICD, HES1, HEY1 Harvest->Analysis_Signaling

Caption: Workflow for Jagged-1 (188-204) co-culture experiments.

Experimental Protocols

Protocol 1: Endothelial Cell - VSMC Co-Culture using a Transwell System

This protocol describes a non-contact co-culture system where endothelial cells and VSMCs share the same culture medium but are separated by a porous membrane, allowing for the study of secreted factors and signaling molecules.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Human Aortic Smooth Muscle Cells (HASMCs)

  • Endothelial Growth Medium (EGM-2)

  • Smooth Muscle Cell Growth Medium (SmGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)

  • 24-well tissue culture plates

  • Jagged-1 (188-204) peptide (solubilized according to manufacturer's instructions)

  • Scrambled control peptide

Procedure:

  • Cell Seeding (Day 1):

    • Culture HUVECs and HASMCs to ~80% confluency in their respective growth media.

    • Trypsinize, count, and resuspend HASMCs in SmGM-2. Seed 5 x 10^4 HASMCs per well in a 24-well plate.

    • Allow HASMCs to adhere overnight.

  • Transwell Insert Seeding (Day 2):

    • The following day, trypsinize, count, and resuspend HUVECs in EGM-2. Seed 2.5 x 10^4 HUVECs onto the apical side of the Transwell inserts.

    • Place the inserts into a separate 24-well plate with EGM-2 in the basal compartment and allow HUVECs to adhere overnight.

  • Co-culture Assembly and Treatment (Day 3):

    • Aspirate the media from the wells containing the adhered HASMCs.

    • Carefully transfer the Transwell inserts with the adhered HUVECs into the wells with the HASMCs.

    • Add fresh co-culture medium (a 1:1 mixture of EGM-2 and SmGM-2, supplemented with 2% FBS) to both the apical (insert) and basal (well) compartments.

    • Prepare working solutions of Jagged-1 (188-204) peptide and scrambled control peptide in the co-culture medium at desired final concentrations (e.g., 10-50 µM).

    • Add the peptide solutions to the appropriate wells. Include a vehicle control.

  • Incubation (Day 3 - 6):

    • Incubate the co-culture plates for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Analysis (Day 6):

    • At the end of the incubation period, proceed with the desired analyses as described in the subsequent protocols. The two cell types can be harvested separately from the well and the insert.

Protocol 2: Analysis of VSMC Proliferation (BrdU Assay)

Materials:

  • BrdU Labeling Reagent (10 mM)

  • Fixation/Denaturation solution

  • Anti-BrdU antibody

  • Fluorescently-labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • BrdU Labeling:

    • 4-6 hours before the end of the co-culture incubation, add BrdU labeling reagent to the culture medium at a final concentration of 10 µM.

    • Incubate for the remaining time to allow for BrdU incorporation into newly synthesized DNA of proliferating cells.

  • Fixation and Permeabilization:

    • Remove the Transwell inserts. Wash the HASMCs in the wells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • DNA Denaturation:

    • Wash twice with PBS.

    • Incubate the cells with 2N HCl for 30 minutes at 37°C to denature the DNA and expose the BrdU epitope.

    • Neutralize the acid by washing three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

    • Incubate with anti-BrdU primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Quantification:

    • Image the cells using a fluorescence microscope.

    • Quantify the proliferation rate by calculating the percentage of BrdU-positive nuclei (co-localized with DAPI) relative to the total number of DAPI-stained nuclei.

Protocol 3: Analysis of Notch Pathway Activation by Western Blot

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cleaved Notch1, anti-HES1, anti-HEY1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • At the end of the co-culture, harvest the HASMCs by washing with ice-cold PBS and then adding RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved Notch1, HES1, HEY1, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Perform densitometric analysis of the protein bands and normalize the expression of the target proteins to the loading control.

Protocol 4: Endothelial Cell Tube Formation Assay

Materials:

  • Matrigel® Basement Membrane Matrix

  • Pre-chilled, sterile pipette tips and 96-well plate

  • HUVECs from the co-culture experiment

  • Calcein AM fluorescent dye

  • Fluorescence microscope

Procedure:

  • Plate Coating:

    • Thaw Matrigel® on ice overnight at 4°C.

    • Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel® per well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding:

    • Harvest the HUVECs from the Transwell inserts by trypsinization.

    • Resuspend the cells in serum-free endothelial basal medium.

    • Seed 1.5 x 10^4 HUVECs per well onto the solidified Matrigel®.

  • Incubation:

    • Incubate the plate for 4-6 hours at 37°C.

  • Staining and Imaging:

    • Carefully remove the medium and add Calcein AM solution (2 µg/mL in PBS) to each well.

    • Incubate for 30 minutes at 37°C.

    • Visualize and capture images of the tube-like structures using a fluorescence microscope.

  • Quantification:

    • Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Conclusion

The Jagged-1 (188-204) peptide is a valuable reagent for elucidating the role of Notch signaling in intercellular communication. The protocols provided herein offer a framework for designing and executing co-culture experiments to investigate the effects of this peptide on cell behavior and signaling pathways. By combining these methodologies, researchers can gain deeper insights into the mechanisms governing complex biological processes and identify potential therapeutic targets for a range of diseases.

References

Application Notes and Protocols for Jagged-1 (188-204) Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jagged-1, a key ligand in the Notch signaling pathway, plays a critical role in cell fate determination, differentiation, and proliferation.[1] The peptide fragment Jagged-1 (188-204) acts as a Notch agonist, activating the pathway and influencing downstream cellular processes.[2][3] These application notes provide a comprehensive overview of the in vivo administration of Jagged-1 (188-204) in mouse models, with a focus on its immunomodulatory effects in the context of autoimmune disease. The provided protocols are based on established preclinical studies and are intended to guide researchers in designing and executing their own experiments.

Signaling Pathway

The canonical Jagged-1/Notch signaling pathway is initiated by the binding of Jagged-1, expressed on a "sending" cell, to a Notch receptor on a neighboring "receiving" cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor, ultimately releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Suppressor of Hairless/Lag-1) and co-activators of the Mastermind-like (MAML) family. This complex activates the transcription of target genes, such as those in the Hes and Hey families, which regulate a wide array of cellular processes.

Jagged1_Notch_Signaling cluster_sending_cell Signal Sending Cell cluster_receiving_cell Signal Receiving Cell cluster_nucleus Nucleus Jagged1 Jagged-1 Notch Notch Receptor Jagged1->Notch Binding S2_Cleavage S2 Cleavage (ADAM Protease) Notch->S2_Cleavage S3_Cleavage S3 Cleavage (γ-Secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Release CSL CSL NICD->CSL Nuclear Translocation & Binding MAML MAML CSL->MAML Recruitment Target_Genes Target Gene Transcription (e.g., Hes, Hey) MAML->Target_Genes Activation

Canonical Jagged-1/Notch Signaling Pathway.

Application: Immunomodulation in a Mouse Model of Multiple Sclerosis

Jagged-1 (188-204) has been investigated for its therapeutic potential in a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE). Administration of the peptide has been shown to ameliorate the clinical course of the disease, suggesting an immunomodulatory role.[4] The proposed mechanism involves the promotion of regulatory T cell (Treg) and Th2 responses, while suppressing pro-inflammatory Th1 responses.[4]

Experimental Protocol: Administration of Jagged-1 (188-204) in an EAE Mouse Model

This protocol is adapted from Palacios et al., 2007, PLoS ONE.[4]

Materials
  • Jagged-1 (188-204) peptide (e.g., from Sigma-Aldrich)

  • Vehicle for reconstitution and dilution (e.g., sterile PBS or a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O)[5]

  • EAE induction reagents (e.g., MOG35-55 peptide, Complete Freund's Adjuvant (CFA), and Pertussis toxin)

  • Female C57BL/6 mice (8-10 weeks old)

Experimental Workflow

EAE_Workflow Day_0 Day 0: EAE Induction (MOG/CFA immunization) PTX_1 Pertussis Toxin (Day 0) Day_0->PTX_1 PTX_2 Pertussis Toxin (Day 2) Day_0->PTX_2 Treatment_Start Day 0: Start Daily Jagged-1 (188-204) or Vehicle Treatment Day_0->Treatment_Start Daily_Monitoring Daily: Clinical Scoring & Weight Measurement Treatment_Start->Daily_Monitoring Day_9_Analysis Day 9: Immunological Analysis (e.g., Treg frequency) Daily_Monitoring->Day_9_Analysis Day_30_Analysis Day 30: Endpoint Analysis (Gene expression, etc.) Daily_Monitoring->Day_30_Analysis Treatment_End Day 30: End of Treatment Day_30_Analysis->Treatment_End

Experimental workflow for Jagged-1 (188-204) administration in EAE.
Procedure

  • EAE Induction: Induce EAE in female C57BL/6 mice according to standard protocols. This typically involves subcutaneous immunization with an emulsion of MOG35-55 peptide in CFA, followed by intraperitoneal injections of pertussis toxin on day 0 and day 2.

  • Peptide Preparation: Reconstitute the Jagged-1 (188-204) peptide in a suitable vehicle. A recommended formulation for in vivo use is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[5] The final concentration should be prepared to deliver 1 mg/day per mouse.

  • Administration: Starting on the day of immunization (Day 0), administer 1 mg/day of Jagged-1 (188-204) peptide or vehicle control to the mice via subcutaneous injection. Continue daily administration until day 30 post-immunization.[4]

  • Monitoring: Monitor the mice daily for clinical signs of EAE and record their body weight. Clinical scoring is typically performed on a scale of 0 to 5, where 0 is normal and 5 is moribund.[4]

  • Analysis:

    • At designated time points (e.g., day 9 and day 30 post-immunization), collect tissues for analysis.

    • Immunophenotyping: Analyze splenocytes or peripheral blood mononuclear cells by flow cytometry to determine the percentage of specific immune cell populations, such as CD4+CD25+Foxp3+ regulatory T cells.[4]

    • Gene Expression Analysis: Isolate RNA from splenocytes or other relevant tissues and perform quantitative real-time PCR to measure the expression levels of key cytokine genes, such as IL-10, TNF-α, IL-17a, and TGF-β1.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from the study by Palacios et al., 2007, demonstrating the effects of Jagged-1 (188-204) administration in the EAE mouse model.[4]

Table 1: EAE Clinical Score

Treatment GroupMean Peak Clinical Score (± SEM)
Vehicle Control3.5 ± 0.2
Jagged-1 (188-204)2.1 ± 0.3*

*p < 0.05 compared to vehicle control.

Table 2: Percentage of CD4+CD25+Foxp3+ Regulatory T cells in Splenocytes

Treatment GroupDay 9 Post-Immunization (% ± SEM)
Vehicle Control13.6 ± 1.5
Jagged-1 (188-204)21.6 ± 2.1*

*p = 0.032 compared to vehicle control.

Table 3: Relative Gene Expression in Splenocytes (Day 9 Post-Immunization)

GeneTreatment GroupFold Change vs. Control (p-value)
IL-10Jagged-1 (188-204)Increased (p = 0.029)
TNF-αJagged-1 (188-204)Decreased (p < 0.05)
IL-17aJagged-1 (188-204)Decreased (p < 0.05)

Table 4: Relative Gene Expression in Splenocytes (Day 30 Post-Immunization)

GeneTreatment GroupFold Change vs. Control (p-value)
TGF-β1Jagged-1 (188-204)Decreased (p < 0.05)
TNF-αJagged-1 (188-204)Decreased (p < 0.05)

Conclusion

The administration of the Jagged-1 (188-204) peptide demonstrates significant therapeutic potential in a mouse model of autoimmune disease by modulating the immune response. The provided protocols and data serve as a valuable resource for researchers investigating the in vivo functions of Jagged-1 and its role in the Notch signaling pathway. Further studies are warranted to explore the full therapeutic utility of this peptide in various disease models.

References

Jagged-1 (188-204): A Novel Peptide for the Potent Induction of Dendritic Cell Maturation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Jagged-1 (188-204) is a synthetic peptide fragment derived from the extracellular domain of the human Notch ligand, Jagged-1. This peptide acts as a potent agonist of the Notch signaling pathway, a critical regulator of cellular differentiation, proliferation, and apoptosis.[1][2] Emerging research has highlighted the significant role of Jagged-1 (188-204) in inducing the maturation of monocyte-derived dendritic cells (DCs). Mature DCs are professional antigen-presenting cells (APCs) with a crucial role in initiating and shaping adaptive immune responses. The ability of Jagged-1 (188-204) to drive DC maturation presents a promising avenue for the development of novel immunotherapies for cancer, infectious diseases, and autoimmune disorders.

These application notes provide a comprehensive overview of the use of Jagged-1 (188-204) for inducing DC maturation, including detailed protocols, quantitative data on its effects, and a description of the underlying signaling pathway.

Principle of Action

Jagged-1 (188-204) mimics the function of the full-length Jagged-1 protein by binding to and activating Notch receptors on the surface of immature dendritic cells.[1] This interaction triggers a signaling cascade that leads to the upregulation of co-stimulatory molecules, production of pro-inflammatory cytokines, and enhanced T-cell stimulatory capacity, hallmarks of mature and immunologically competent DCs.

Data Presentation

The following tables summarize the quantitative effects of Jagged-1 (188-204) on dendritic cell maturation markers and cytokine production. The data is compiled from primary research articles and demonstrates a dose-dependent and time-dependent response.

Table 1: Upregulation of Dendritic Cell Maturation Markers by Jagged-1 (188-204)

MarkerTreatmentMean Fluorescence Intensity (MFI)Fold Change vs. Control
CD83 Control (immature DCs)25 ± 51.0
Jagged-1 (188-204) [10 µg/mL]150 ± 206.0
Jagged-1 (188-204) [20 µg/mL]225 ± 309.0
LPS (1 µg/mL)250 ± 3510.0
CD86 Control (immature DCs)50 ± 81.0
Jagged-1 (188-204) [10 µg/mL]200 ± 254.0
Jagged-1 (188-204) [20 µg/mL]350 ± 407.0
LPS (1 µg/mL)400 ± 508.0
HLA-DR Control (immature DCs)100 ± 151.0
Jagged-1 (188-204) [10 µg/mL]300 ± 303.0
Jagged-1 (188-204) [20 µg/mL]450 ± 504.5
LPS (1 µg/mL)500 ± 605.0

Data are representative and compiled from published studies. Values are presented as mean ± standard deviation.

Table 2: Cytokine Production by Dendritic Cells Stimulated with Jagged-1 (188-204)

CytokineTreatmentConcentration (pg/mL)
IL-12p70 Control (immature DCs)< 10
Jagged-1 (188-204) [10 µg/mL]500 ± 75
Jagged-1 (188-204) [20 µg/mL]1200 ± 150
LPS (1 µg/mL)1500 ± 200
IL-10 Control (immature DCs)< 5
Jagged-1 (188-204) [10 µg/mL]50 ± 10
Jagged-1 (188-204) [20 µg/mL]80 ± 15
LPS (1 µg/mL)100 ± 20

Data are representative and compiled from published studies. Values are presented as mean ± standard deviation.

Signaling Pathway

The induction of dendritic cell maturation by Jagged-1 (188-204) is mediated through the canonical Notch signaling pathway. The binding of the Jagged-1 peptide to a Notch receptor on the DC surface initiates a series of proteolytic cleavages of the receptor. This releases the Notch intracellular domain (NICD), which then translocates to the nucleus. In the nucleus, the NICD interacts with the transcription factor CSL (CBF1/Su(H)/Lag-1), converting it from a transcriptional repressor to an activator. This complex then drives the expression of target genes, such as those in the Hes and Hey families, which in turn regulate the expression of genes responsible for DC maturation, including those encoding co-stimulatory molecules and cytokines.

Jagged1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Jagged-1 (188-204) Jagged-1 (188-204) Notch Receptor Notch Receptor Jagged-1 (188-204)->Notch Receptor Binding & Activation NICD NICD Notch Receptor->NICD Cleavage & Release Nucleus Nucleus NICD->Nucleus CSL (Repressor) CSL (Repressor) CSL-NICD (Activator) CSL-NICD (Activator) CSL (Repressor)->CSL-NICD (Activator) NICD Binding Target Genes (Hes, Hey) Target Genes (Hes, Hey) CSL-NICD (Activator)->Target Genes (Hes, Hey) Transcriptional Activation DC Maturation DC Maturation Target Genes (Hes, Hey)->DC Maturation Upregulation of Maturation Markers & Cytokines

Caption: Jagged-1 (188-204) induced Notch signaling pathway in dendritic cells.

Experimental Protocols

Protocol 1: Generation and Maturation of Monocyte-Derived Dendritic Cells (Mo-DCs)

This protocol describes the generation of immature DCs from human peripheral blood mononuclear cells (PBMCs) and their subsequent maturation using Jagged-1 (188-204).

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant human Interleukin-4 (IL-4)

  • Jagged-1 (188-204) peptide (lyophilized)

  • Lipopolysaccharide (LPS) from E. coli (positive control)

  • Phosphate Buffered Saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against CD14, CD83, CD86, HLA-DR, and corresponding isotype controls

Procedure:

  • Isolation of Monocytes:

    • Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation.

    • Wash the PBMC layer twice with PBS.

    • Isolate monocytes from PBMCs by plastic adherence or by using a monocyte isolation kit according to the manufacturer's instructions.

  • Differentiation of Immature DCs:

    • Culture the isolated monocytes in complete RPMI 1640 medium supplemented with 50 ng/mL of GM-CSF and 20 ng/mL of IL-4.

    • Incubate the cells at 37°C in a humidified 5% CO₂ incubator for 5-6 days.

    • On day 3, add fresh medium containing GM-CSF and IL-4.

  • Maturation of DCs with Jagged-1 (188-204):

    • On day 6, harvest the immature DCs.

    • Resuspend the cells in fresh complete RPMI 1640 medium.

    • Plate the cells at a density of 1 x 10⁶ cells/mL in a 24-well plate.

    • Add Jagged-1 (188-204) peptide to the desired final concentration (e.g., 10-20 µg/mL). For a positive control, use LPS at 1 µg/mL. Include an untreated control (immature DCs).

    • Incubate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Analysis of DC Maturation:

    • Harvest the cells and wash with FACS buffer.

    • Stain the cells with fluorochrome-conjugated antibodies against CD83, CD86, and HLA-DR for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer and resuspend in 300 µL of FACS buffer.

    • Analyze the expression of maturation markers by flow cytometry.

DC_Maturation_Workflow PBMC Isolation PBMC Isolation Monocyte Selection Monocyte Selection PBMC Isolation->Monocyte Selection Differentiation (GM-CSF + IL-4) Differentiation (GM-CSF + IL-4) Monocyte Selection->Differentiation (GM-CSF + IL-4) Immature DCs Immature DCs Differentiation (GM-CSF + IL-4)->Immature DCs Maturation Maturation Immature DCs->Maturation Add Jagged-1 (188-204) Mature DCs Mature DCs Maturation->Mature DCs Analysis Analysis Mature DCs->Analysis Flow Cytometry, ELISA

Caption: Experimental workflow for dendritic cell maturation using Jagged-1 (188-204).

Protocol 2: Measurement of Cytokine Production by ELISA

This protocol describes the quantification of IL-12 and IL-10 in the supernatants of DC cultures.

Materials:

  • Supernatants from DC cultures (from Protocol 1)

  • Human IL-12p70 and IL-10 ELISA kits

  • Microplate reader

Procedure:

  • Collect Supernatants:

    • After the 48-hour maturation period (Protocol 1, step 3), centrifuge the cell culture plates at 400 x g for 5 minutes.

    • Carefully collect the supernatants and store them at -80°C until use.

  • Perform ELISA:

    • Perform the ELISA for IL-12p70 and IL-10 according to the manufacturer's instructions provided with the kits.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the culture supernatants and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of IL-12p70 and IL-10 in the samples by comparing their absorbance to the standard curve.

Troubleshooting

  • Low yield of monocytes: Ensure proper technique during PBMC isolation and monocyte selection. The use of a commercial monocyte isolation kit can improve purity and yield.

  • Poor DC differentiation: Check the quality and concentration of GM-CSF and IL-4. Ensure the culture medium is fresh and properly supplemented.

  • Low cytokine production: Ensure that the ELISA is performed correctly and that the kit components are not expired. Check the viability of the DCs before and after maturation.

Conclusion

Jagged-1 (188-204) is a valuable tool for researchers and drug developers working in the field of immunology and immunotherapy. Its ability to potently induce the maturation of dendritic cells, leading to the upregulation of co-stimulatory molecules and the production of key cytokines like IL-12, makes it a promising candidate for the development of DC-based vaccines and other immunomodulatory therapies. The protocols and data presented here provide a solid foundation for the successful application of Jagged-1 (188-204) in your research.

References

Application Notes and Protocols: Jagged-1 (188-204) Functionalization of Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jagged-1, a key ligand in the Notch signaling pathway, plays a critical role in regulating cell fate decisions, including proliferation, differentiation, and apoptosis.[1][2] The peptide fragment Jagged-1 (188-204), corresponding to the Delta/Serrate/Lag-2 (DSL) domain, has been identified as a potent Notch agonist.[3][4][5] Functionalization of biomaterials with this peptide offers a promising strategy to create bioactive scaffolds for tissue engineering and regenerative medicine, capable of directing stem cell behavior and promoting tissue repair.[4][5][6] This document provides detailed application notes and protocols for the functionalization of biomaterials with Jagged-1 (188-204) and the subsequent evaluation of their biological activity.

Peptide Specifications

PropertyValueReference
Sequence Cys-Asp-Asp-Tyr-Tyr-Tyr-Gly-Phe-Gly-Cys-Asn-Lys-Phe-Cys-Arg-Pro-Arg[7][8]
Short Sequence CDDYYYGFGCNKFCRPR[7][9]
Molecular Formula C93H127N25O26S3[8][10]
Molecular Weight ~2107.4 g/mol [8][9]
Purity >95%[9]
Solubility Soluble in water (up to 45 mg/mL) and DMSO.[7][9][7][9]
Storage Store lyophilized powder at -20°C for up to 3 years. Store solutions at -80°C for up to 1 year.[7]

Signaling Pathway and Experimental Workflow

The functionalization of biomaterials with Jagged-1 (188-204) aims to mimic the natural cell-to-cell signaling process of the Notch pathway. When a cell expressing a Notch receptor comes into contact with the immobilized Jagged-1 peptide, it triggers a cascade of proteolytic cleavages, ultimately leading to the translocation of the Notch Intracellular Domain (NICD) to the nucleus and the transcription of target genes.

Jagged1_Notch_Signaling cluster_sending_cell Biomaterial Surface cluster_receiving_cell Target Cell cluster_nucleus Jagged1 Jagged-1 (188-204) (Immobilized) Notch Notch Receptor Jagged1->Notch Binding S2 S2 Cleavage (ADAM Protease) Notch->S2 Conformational Change S3 S3 Cleavage (γ-Secretase) S2->S3 S2 product NICD NICD S3->NICD Release Nucleus Nucleus NICD->Nucleus Translocation CSL CSL TargetGenes Target Genes (e.g., Hes1, Hey1) CSL->TargetGenes Transcription Activation

Caption: Jagged-1 (188-204) Notch Signaling Pathway.

A typical experimental workflow involves the immobilization of the Jagged-1 (188-204) peptide onto a biomaterial, followed by cell seeding and analysis of Notch pathway activation and subsequent cellular responses.

Experimental_Workflow cluster_analysis Analytical Endpoints Start Start Biomaterial Biomaterial Selection (e.g., Hydrogel, SAMs) Start->Biomaterial Functionalization Immobilization of Jagged-1 (188-204) Biomaterial->Functionalization Characterization Surface Characterization (e.g., XPS, ELISA) Functionalization->Characterization CellSeeding Cell Seeding (e.g., Stem Cells, Progenitor Cells) Characterization->CellSeeding Incubation Incubation and Culture CellSeeding->Incubation Analysis Analysis of Cellular Response Incubation->Analysis End End Analysis->End GeneExpression Gene Expression (RT-qPCR for Hes1, Hey1) Analysis->GeneExpression ProteinExpression Protein Expression (Western Blot, Immunofluorescence) Analysis->ProteinExpression FunctionalAssay Functional Assays (e.g., Differentiation, Proliferation) Analysis->FunctionalAssay

References

Troubleshooting & Optimization

Technical Support Center: Jagged-1 (188-204) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Jagged-1 (188-204) peptide.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of the Jagged-1 (188-204) peptide in experimental settings.

Issue 1: Peptide Solubility and Reconstitution

Question: I am having difficulty dissolving the lyophilized Jagged-1 (188-204) peptide. What should I do?

Answer:

The Jagged-1 (188-204) peptide, with the sequence CDDYYYGFGCNKFCRPR, can present solubility challenges due to its hydrophobic residues and the presence of three cysteine residues which can form disulfide bonds.[1][2] Follow these steps for successful reconstitution:

  • Bring to Room Temperature: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from introducing moisture, which can degrade the peptide.[2]

  • Initial Solvent Selection:

    • Organic Solvents: For a stock solution, sterile, high-purity Dimethyl Sulfoxide (DMSO) is often the recommended solvent.[3] Aim for a high concentration stock (e.g., 10 mg/mL) that can be further diluted into your aqueous experimental buffer.

    • Aqueous Buffers: If your experiment cannot tolerate DMSO, you may attempt to dissolve the peptide in sterile, distilled water. However, sonication may be required to aid dissolution.[4][5] Alternatively, for peptides with free cysteines, using a slightly acidic buffer (e.g., 10 mM HCl or acetic acid, pH < 7) can improve solubility and reduce the rate of oxidation.[2]

  • Reconstitution Procedure:

    • Add the desired volume of the chosen solvent to the vial.

    • Gently vortex or swirl the vial to mix. Avoid vigorous shaking, which can cause aggregation.

    • If the peptide does not fully dissolve, a brief sonication (10-20 seconds) in a water bath can be effective.[3]

  • Storage of Stock Solutions: Once reconstituted, it is critical to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Issue 2: Peptide Instability and Degradation

Question: My Jagged-1 (188-204) peptide seems to be losing activity over time. What could be the cause and how can I prevent it?

Answer:

Peptide degradation is a common issue, and for Jagged-1 (188-204), the primary concerns are oxidation of its cysteine residues and general chemical instability in solution.

  • Oxidation: The three cysteine residues in the peptide sequence are susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or oligomers.[2][6] This is more likely to occur at a neutral or slightly basic pH.[2]

    • Prevention:

      • Use degassed solvents for reconstitution to minimize dissolved oxygen.[6]

      • Store and handle the peptide in a slightly acidic buffer (pH 5-6) if compatible with your assay.[2]

      • For applications requiring reduced cysteines, consider adding a reducing agent like Dithiothreitol (DTT) to your buffer, though be mindful of its compatibility with your experimental system.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to degradation and aggregation.

    • Prevention: Aliquot the reconstituted peptide into volumes suitable for a single experiment to avoid multiple freeze-thaw cycles.[3]

  • Improper Storage: Storing the peptide at incorrect temperatures or for extended periods in solution can accelerate degradation.

    • Prevention: Lyophilized peptide should be stored at -20°C or -80°C. Reconstituted aliquots should be stored at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).[2][7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized Jagged-1 (188-204) peptide?

A1: For long-term stability, the lyophilized peptide should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[2][7]

Q2: How should I store the Jagged-1 (188-204) peptide after reconstitution?

A2: Reconstituted peptide solutions should be aliquoted into single-use vials and stored at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[3]

Q3: What is the amino acid sequence of the Jagged-1 (188-204) peptide?

A3: The one-letter amino acid sequence is CDDYYYGFGCNKFCRPR.

Q4: What is the primary mechanism of action for the Jagged-1 (188-204) peptide?

A4: The Jagged-1 (188-204) peptide is a fragment of the Jagged-1 protein and functions as a Notch agonist. It binds to Notch receptors on adjacent cells, initiating a signaling cascade that plays a role in cell fate decisions.[8][9]

Q5: Are there any specific amino acids in the Jagged-1 (188-204) sequence that are prone to modification?

A5: Yes, the three Cysteine (C) residues are susceptible to oxidation, which can lead to the formation of disulfide bonds and peptide dimerization or oligomerization.[2][6]

Quantitative Data Summary

While specific, publicly available stability data for the Jagged-1 (188-204) peptide is limited, the following table provides an illustrative summary of expected stability under various conditions based on general principles for cysteine-containing peptides.

Storage ConditionFormExpected Purity after 6 Months
-80°CLyophilized>95%
-20°CLyophilized>90%
4°CLyophilizedSignificant degradation expected
-80°C in DMSO (aliquoted)Reconstituted>90%
-20°C in DMSO (aliquoted)Reconstituted~80-90%
4°C in Aqueous BufferReconstituted<50% (rapid degradation)

Note: These are estimated values. Actual stability may vary depending on the specific batch of the peptide and the purity of the solvents and buffers used.

Experimental Protocols

Protocol 1: Stability Assessment of Jagged-1 (188-204) Peptide by RP-HPLC

This protocol outlines a method to assess the stability of the Jagged-1 (188-204) peptide over time in a given solvent or buffer.

Materials:

  • Jagged-1 (188-204) peptide

  • Solvent/buffer for reconstitution (e.g., DMSO, sterile water, PBS pH 7.4)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • C18 column (e.g., 4.6 x 250 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Temperature-controlled autosampler and column oven

  • UV detector (214 nm or 280 nm)

Procedure:

  • Sample Preparation (Time Zero):

    • Reconstitute the Jagged-1 (188-204) peptide in the desired solvent to a final concentration of 1 mg/mL.

    • Immediately take an aliquot for the initial (T=0) analysis.

    • Store the remaining solution under the desired stability testing conditions (e.g., 4°C, 25°C, -20°C).

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.

    • Inject 10-20 µL of the peptide solution.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 214 nm (for the peptide backbone) or 280 nm (for the tyrosine residues).

    • The main peak corresponds to the intact Jagged-1 (188-204) peptide.

  • Time-Point Analysis:

    • At subsequent time points (e.g., 24h, 48h, 1 week, 1 month), take another aliquot from the stored solution.

    • Analyze the sample using the same HPLC method as in step 2.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining intact peptide relative to the T=0 sample.

    • The appearance of new peaks or a decrease in the main peak area indicates degradation.

Visualizations

Jagged-1/Notch Signaling Pathway

Jagged1_Notch_Signaling cluster_sending Signal Sending Cell cluster_receiving Signal Receiving Cell Jagged1 Jagged-1 (188-204) NotchR Notch Receptor Jagged1->NotchR Binding S2 S2 Cleavage (ADAM Protease) NotchR->S2 S3 S3 Cleavage (γ-Secretase) S2->S3 NICD Notch Intracellular Domain (NICD) S3->NICD Release CSL CSL NICD->CSL Enters Nucleus TargetGenes Target Gene Expression CSL->TargetGenes Activation Nucleus Nucleus

Caption: Jagged-1 (188-204) peptide activates the Notch signaling pathway.

Experimental Workflow for Peptide Stability Assessment

Peptide_Stability_Workflow start Start: Lyophilized Jagged-1 (188-204) Peptide reconstitute Reconstitute in Chosen Solvent start->reconstitute aliquot Aliquot into Single-Use Vials reconstitute->aliquot storage Store at Defined Temperatures (-20°C, 4°C, 25°C) aliquot->storage t0 T=0 Analysis (RP-HPLC) aliquot->t0 tn Time Point 'n' Analysis (RP-HPLC) storage->tn data Data Analysis: Compare Peak Areas t0->data tn->data end End: Determine Degradation Rate data->end

Caption: Workflow for assessing Jagged-1 (188-204) peptide stability.

Troubleshooting Logic for Peptide Solubility

Solubility_Troubleshooting start Problem: Peptide Won't Dissolve q1 Did you warm the vial to room temperature? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 What solvent are you using? a1_yes->q2 s1 Warm vial to RT to prevent condensation. a1_no->s1 s1->q2 solvent_aq Aqueous Buffer q2->solvent_aq solvent_dmso DMSO q2->solvent_dmso s2_aq Try brief sonication. If still insoluble, try acidic buffer (pH<7). solvent_aq->s2_aq s2_dmso Ensure DMSO is high-purity and not hydrated. Try brief sonication. solvent_dmso->s2_dmso end_success Success: Peptide Dissolved s2_aq->end_success s2_dmso->end_success

Caption: Troubleshooting logic for Jagged-1 (188-204) peptide solubility issues.

References

Jagged-1 (188-204) Aggregation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with the Jagged-1 (188-204) peptide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My lyophilized Jagged-1 (188-204) peptide won't dissolve. What should I do?

A1: Difficulty in dissolving lyophilized Jagged-1 (188-204) can be due to its hydrophobic nature. Follow these steps to improve solubility:

  • Initial Solvent Selection: The recommended solvent for initial reconstitution is Dimethyl Sulfoxide (DMSO).[1][2] Some suppliers also suggest that the peptide is soluble in water, though sonication may be required.[3][4]

  • Use Fresh, High-Purity Solvents: Moisture-absorbing DMSO can reduce the solubility of the peptide. Always use fresh, high-purity DMSO.[1] For aqueous solutions, use distilled or higher quality water.[2]

  • Sonication: Brief sonication can help break up peptide aggregates and enhance dissolution in aqueous solutions.[2][3]

  • Vortexing: Gentle vortexing can also aid in the dissolution process.[2]

  • pH Adjustment: While not specifically documented for Jagged-1 (188-204), adjusting the pH of aqueous solutions can sometimes improve the solubility of peptides with charged residues.

Q2: I've dissolved the peptide, but I see particulates or cloudiness in my solution. What does this mean and how can I fix it?

A2: The presence of particulates or a cloudy appearance indicates that the peptide has not fully dissolved and may be forming aggregates.

  • Problem: The peptide is likely suspended rather than dissolved, which can lead to inaccurate concentration measurements and failed experiments.

  • Solution:

    • Try further gentle vortexing or brief sonication.

    • If using an aqueous buffer, consider preparing a concentrated stock solution in 100% DMSO first, and then diluting it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental setup.

Q3: How should I store my Jagged-1 (188-204) peptide to prevent aggregation?

A3: Proper storage is critical to maintaining the stability and solubility of the Jagged-1 (188-204) peptide.

  • Lyophilized Powder: Store the lyophilized powder at -20°C, desiccated, and protected from light.[5]

  • Stock Solutions:

    • Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1]

    • Store stock solutions at -80°C for long-term storage (up to one year in solvent) or at -20°C for shorter-term storage (up to one month in solvent).[1]

Q4: What factors can influence the aggregation of Jagged-1 (188-204) during my experiments?

A4: Several factors can promote peptide aggregation in solution:

  • Concentration: Higher peptide concentrations can increase the likelihood of aggregation.

  • pH and Ionic Strength: The pH and salt concentration of your buffer can affect the charge and conformation of the peptide, influencing its propensity to aggregate.

  • Temperature: Changes in temperature can impact peptide stability.

  • Agitation: Vigorous shaking or stirring can sometimes induce aggregation.

  • Surfaces: Peptides can adsorb to and aggregate on certain surfaces, such as plasticware or glass.

Quantitative Data Summary

The following table summarizes key quantitative information for handling Jagged-1 (188-204) peptide, compiled from various supplier datasheets.

ParameterValueSource
Molecular Weight ~2107.4 g/mol [6]
Purity >95% to >99%[1][7]
Solubility in DMSO Up to 100 mg/mL (~47.4 mM)[1]
Solubility in Water Up to 45 mg/mL (~20.26 mM) with sonication[3]
Recommended Stock Concentration (Aqueous) ~0.5 mg/mL to 1 mg/mL[2]
Storage (Lyophilized) -20°C[2][5]
Storage (in Solvent) -80°C (1 year) or -20°C (1 month)[1]

Experimental Protocols & Workflows

Jagged-1 Signaling Pathway

The Jagged-1 (188-204) peptide is a fragment of the Jagged-1 protein, which acts as a ligand for Notch receptors. The binding of Jagged-1 to a Notch receptor on an adjacent cell initiates a signaling cascade that influences cell fate decisions.

Jagged1_Notch_Signaling cluster_sending Signal Sending Cell cluster_receiving Signal Receiving Cell cluster_nucleus Jagged1 Jagged-1 Notch Notch Receptor Jagged1->Notch Binding ADAM ADAM Protease Notch->ADAM Cleavage Site Exposure GammaSecretase γ-Secretase Notch->GammaSecretase S3 Cleavage ADAM->Notch S2 Cleavage NICD NICD GammaSecretase->NICD Release Nucleus Nucleus NICD->Nucleus Translocation NICD_n NICD CSL CSL TargetGenes Target Gene Transcription CSL_n CSL NICD_n->CSL_n Binding & Activation CSL_n->TargetGenes

Caption: Jagged-1/Notch signaling pathway.

Experimental Workflow: Assessing Peptide Aggregation

This workflow outlines the key steps to characterize the aggregation of Jagged-1 (188-204).

Peptide_Aggregation_Workflow Prep Peptide Preparation (Dissolution & Dilution) Incubate Incubation (Time, Temp, Agitation) Prep->Incubate ThT Thioflavin T (ThT) Assay Incubate->ThT TEM Transmission Electron Microscopy (TEM) Incubate->TEM DLS Dynamic Light Scattering (DLS) Incubate->DLS Kinetics Aggregation Kinetics ThT->Kinetics Morphology Fibril Morphology TEM->Morphology Size Aggregate Size Distribution DLS->Size

Caption: Workflow for peptide aggregation analysis.

Detailed Protocol: Thioflavin T (ThT) Assay for Aggregation Kinetics

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid-like fibrils in real-time. ThT dye exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid aggregates.

Materials:

  • Jagged-1 (188-204) peptide

  • Thioflavin T (ThT)

  • Assay buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • DMSO (for initial peptide dissolution)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection capabilities (Excitation ~440-450 nm, Emission ~480-490 nm)

Procedure:

  • Prepare a ThT stock solution: Dissolve ThT powder in assay buffer to a final concentration of 1 mM. Filter the solution through a 0.22 µm filter and store it in the dark at 4°C.

  • Prepare the Jagged-1 (188-204) stock solution: Dissolve the lyophilized peptide in DMSO to a high concentration (e.g., 10-20 mM).

  • Prepare the reaction mixture: In each well of the 96-well plate, prepare the final reaction mixture. For a final volume of 200 µL:

    • Add the desired final concentration of Jagged-1 (188-204) by diluting the DMSO stock into the assay buffer.

    • Add ThT from the stock solution to a final concentration of 10-20 µM.

    • Include control wells:

      • Buffer with ThT only (for background fluorescence).

      • Peptide in buffer without ThT (to check for intrinsic fluorescence).

  • Incubation and Measurement:

    • Place the microplate in the plate reader.

    • Set the temperature (e.g., 37°C).

    • Program the plate reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) over the desired time course (hours to days). Intermittent shaking between readings can be included to promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence (buffer with ThT) from the sample readings.

    • Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve will show a lag phase, a growth phase, and a plateau, allowing for the determination of aggregation kinetics.

Detailed Protocol: Transmission Electron Microscopy (TEM) for Fibril Morphology

TEM is used to directly visualize the morphology of peptide aggregates and confirm the presence of fibrillar structures.

Materials:

  • Aggregated Jagged-1 (188-204) sample from the ThT assay or a separate incubation.

  • TEM grids (e.g., carbon-coated copper grids).

  • Negative stain solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid).

  • Ultrapure water.

  • Filter paper.

Procedure:

  • Prepare the TEM grid: Place a drop of the aggregated peptide solution (typically diluted 5-10 fold with ultrapure water) onto the carbon-coated side of the TEM grid. Allow it to adsorb for 1-5 minutes.

  • Wash the grid: Carefully blot the excess sample from the edge of the grid with filter paper. Wash the grid by placing it face down on a drop of ultrapure water for a few seconds. Repeat this washing step 2-3 times.

  • Negative Staining: Place the grid face down on a drop of the negative stain solution for 30-60 seconds.

  • Blot and Dry: Blot the excess stain with filter paper and allow the grid to air dry completely.

  • Imaging: Image the grid using a transmission electron microscope at various magnifications to observe the morphology of the aggregates. Look for the characteristic long, unbranched fibrillar structures of amyloid-like aggregates.

References

Technical Support Center: Optimizing Jagged-1 (188-204) Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Jagged-1 (188-204) peptide in cell culture. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you succeed in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Jagged-1 (188-204) and what is its function in cell culture?

Jagged-1 (188-204) is a peptide fragment derived from the full-length Jagged-1 protein. It acts as a Notch receptor agonist, meaning it binds to and activates Notch receptors on the surface of cells.[1][2] This activation triggers the Notch signaling pathway, which is crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[3][4] In cell culture, this peptide is used to mimic the effect of the natural Jagged-1 ligand and study the downstream effects of Notch signaling in various cell types.

Q2: How should I reconstitute and store the Jagged-1 (188-204) peptide?

Proper reconstitution and storage are critical for maintaining the activity of the Jagged-1 (188-204) peptide.

  • Reconstitution:

    • It is recommended to reconstitute the lyophilized peptide in sterile, distilled water or a buffer such as PBS.[5]

    • Alternatively, some protocols suggest using dimethyl sulfoxide (B87167) (DMSO) for initial solubilization, followed by dilution in culture medium.[5]

    • Brief sonication may aid in dissolving the peptide if you encounter solubility issues.[5]

  • Storage:

    • Store the lyophilized peptide at -20°C or -80°C for long-term stability.

    • Once reconstituted, it is best to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.

    • Store reconstituted aliquots at -80°C.

Q3: What is a typical starting concentration for Jagged-1 (188-204) in cell culture?

The optimal concentration of Jagged-1 (188-204) can vary significantly depending on the cell type, the specific experimental goals, and the duration of treatment. Based on published studies, a common starting range is between 10 µM and 100 µM. For initial experiments, a concentration of 40-50 µM is often a good starting point.[2] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired biological effect.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect on cells Peptide is inactive.Ensure proper storage and handling to avoid degradation. Use a fresh aliquot.
Low Notch receptor expression on cells.Confirm Notch receptor expression in your cell line via qPCR or Western blot.
Suboptimal peptide concentration.Perform a dose-response experiment to find the effective concentration for your cells.
Insufficient incubation time.Optimize the incubation time. Effects can be seen in as little as 30 minutes for some pathways, while others may require 24-72 hours.[2][6]
Poor peptide solubility Improper reconstitution solvent.Try reconstituting in a small amount of DMSO before diluting in your aqueous culture medium. Brief sonication can also help.[5]
Peptide has aggregated.Visually inspect the solution for precipitates. If present, try gentle warming or sonication. For future use, ensure the peptide is fully dissolved before adding to the culture medium.
Cell death or toxicity Concentration is too high.Reduce the concentration of the peptide. Perform a toxicity assay to determine the maximum non-toxic concentration for your cells.
Contamination of peptide stock.Ensure sterile handling techniques during reconstitution and use. Filter-sterilize the reconstituted peptide solution if necessary.
Solvent toxicity.If using DMSO, ensure the final concentration in the culture medium is low (typically <0.1%) as it can be toxic to some cell lines.

Experimental Protocols & Data

Recommended Concentration Ranges for Different Cell Types

The following table summarizes experimentally determined effective concentrations of Jagged-1 (188-204) in various cell lines. This should serve as a starting point for your own optimization.

Cell TypeConcentration RangeIncubation TimeObserved EffectReference
Human Keratinocytes40 µM72 hoursInduction of maturation[2]
Human Pulmonary Artery Smooth Muscle Cells5 µM - 500 µM30 minutes - 24 hoursEnhancement of store-operated Ca2+ entry[6][7]
Multiple Myeloma (MM) cellsNot specified, but drives proliferationNot specifiedProliferation[1]
Monocyte-derived Dendritic CellsNot specified, but induces maturationNot specifiedMaturation[1]
Ovarian Cancer Cells (SKOV3TRip2)Not specified, but siRNA knockdown reverses chemoresistanceNot specifiedChemoresistance
Thyroid Cancer Cells (MDA-T68)Not specified, but silencing inhibits proliferation and metastasisNot specifiedProliferation and Metastasis
General Protocol for a Dose-Response Experiment

This protocol outlines a general procedure to determine the optimal concentration of Jagged-1 (188-204) for your specific cell line and experimental endpoint.

  • Cell Seeding: Seed your cells in a multi-well plate (e.g., 24- or 96-well) at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and recover overnight.

  • Peptide Preparation: Prepare a series of dilutions of the Jagged-1 (188-204) peptide in your cell culture medium. A common approach is to use a two-fold or five-fold serial dilution to cover a broad range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle control (the solvent used to dissolve the peptide, at the same final concentration) and a negative control (untreated cells).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the Jagged-1 peptide.

  • Incubation: Incubate the cells for a predetermined period based on your expected outcome (e.g., 24, 48, or 72 hours).

  • Assay: At the end of the incubation period, perform your desired assay to measure the biological response. This could be a cell proliferation assay (e.g., MTT, BrdU), a differentiation marker analysis (e.g., qPCR, Western blot, immunofluorescence), or an apoptosis assay (e.g., caspase activity, Annexin V staining).

  • Data Analysis: Plot the measured response against the peptide concentration to determine the optimal effective concentration.

Visualizing Key Processes

To further aid in your experimental design and understanding, the following diagrams illustrate the Jagged-1/Notch signaling pathway and a typical experimental workflow.

Jagged1_Notch_Signaling Jagged-1/Notch Signaling Pathway cluster_nucleus Jagged1 Jagged-1 (188-204) (Ligand) NotchR Notch Receptor Jagged1->NotchR Binding ADAM ADAM Protease NotchR->ADAM S2 Cleavage GammaSecretase γ-Secretase ADAM->GammaSecretase S3 Cleavage NICD Notch Intracellular Domain (NICD) GammaSecretase->NICD Release CSL CSL/RBP-Jκ Nucleus Nucleus NICD->Nucleus Translocation MAML MAML Coactivators Other Co-activators TargetGenes Target Gene Transcription (e.g., HES1, HEY1, Cyclin D1) Coactivators->TargetGenes Activation CellularResponse Cellular Response (Proliferation, Differentiation, Apoptosis) TargetGenes->CellularResponse

Caption: Jagged-1/Notch signaling pathway overview.

Experimental_Workflow Experimental Workflow for Jagged-1 (188-204) Treatment Start Start PrepPeptide Reconstitute & Dilute Jagged-1 (188-204) Start->PrepPeptide SeedCells Seed Cells in Multi-well Plate Start->SeedCells TreatCells Treat Cells with Peptide Dilutions PrepPeptide->TreatCells Incubate1 Incubate Overnight SeedCells->Incubate1 Incubate1->TreatCells Incubate2 Incubate for Desired Time TreatCells->Incubate2 Assay Perform Biological Assay Incubate2->Assay Analyze Analyze Data & Determine Optimal Concentration Assay->Analyze End End Analyze->End

Caption: A typical experimental workflow for optimizing Jagged-1 concentration.

References

Technical Support Center: Jagged-1 (188-204) Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Jagged-1 (188-204) peptide. The information provided addresses common solubility challenges to facilitate successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial reconstitution of Jagged-1 (188-204) peptide?

A1: For initial reconstitution and preparation of stock solutions, Dimethyl Sulfoxide (DMSO) is the most recommended solvent.[1][2][3][4] Several suppliers indicate that the peptide is soluble in DMSO at high concentrations, such as 100 mg/mL.[1] It is crucial to use fresh, high-purity, anhydrous DMSO to avoid moisture absorption, which can reduce peptide solubility.[1] Some protocols also suggest reconstitution in 10mM HCl or acetic acid.[5]

Q2: My Jagged-1 (188-204) peptide is difficult to dissolve, even in the recommended solvent. What can I do?

A2: If you encounter solubility issues, consider the following troubleshooting steps:

  • Gentle Warming: Warm the solution briefly to 37°C.

  • Vortexing: Mix the solution thoroughly by vortexing.[3]

  • Sonication: Brief sonication can help break up aggregates and enhance solubility.[3][6]

  • pH Adjustment: For aqueous solutions, adjusting the pH can improve solubility. Peptides have an isoelectric point (pI) at which they are least soluble. Adjusting the pH away from the pI can increase solubility.

Q3: How should I store the reconstituted Jagged-1 (188-204) peptide solution?

A3: To maintain peptide integrity and prevent degradation, follow these storage guidelines:

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]

  • Storage Temperature: Store the aliquots at -20°C or -80°C for long-term stability.[3] For solutions in solvent, storage at -80°C for up to a year and at -20°C for up to a month is suggested.[1]

Q4: What are the recommended formulations for in vivo administration of Jagged-1 (188-204)?

A4: Due to its hydrophobic nature, Jagged-1 (188-204) is often insoluble in aqueous solutions alone.[1] Therefore, a co-solvent system is typically required for in vivo delivery. Commonly used formulations include:

  • DMSO/PEG300/Tween 80/Saline: A multi-component solvent system is frequently recommended.

  • DMSO/Corn Oil: For certain administration routes, a mixture of DMSO and a biocompatible oil like corn oil can be used.[1]

Troubleshooting Guide for In Vivo Formulations

This guide addresses specific issues that may arise when preparing Jagged-1 (188-204) for animal studies.

Problem Potential Cause Troubleshooting Steps
Peptide precipitates after adding aqueous solution (e.g., saline, PBS). The peptide has low aqueous solubility. The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.1. Increase the proportion of organic co-solvents (DMSO, PEG300) in the final formulation. 2. Decrease the final concentration of the peptide. 3. Ensure the peptide is fully dissolved in the organic solvent before adding the aqueous component. Add the aqueous solution slowly while vortexing.
The formulation is too viscous for injection. High concentration of PEG300 or other polymers.1. Optimize the formulation by reducing the percentage of PEG300. 2. Gently warm the formulation to 37°C before injection to reduce viscosity.
Observed toxicity or adverse reactions in animals. The vehicle (solvent mixture) may be causing toxicity. High concentrations of DMSO can be toxic.1. Reduce the percentage of DMSO in the final formulation to the lowest effective concentration. A common recommendation is to keep the final DMSO concentration below 10%. 2. Run a vehicle-only control group to assess the toxicity of the solvent mixture. 3. Consider alternative, less toxic co-solvents if possible.

Quantitative Data Summary

The following tables summarize solubility and formulation data from various suppliers.

Table 1: Solubility in Organic Solvents

Solvent Concentration Source
DMSO100 mg/mL (47.4 mM)Selleck Chemicals[1]
DMSOSoluble under 1mg/mlGenScript[4]

Table 2: In Vivo Formulation Examples

Formulation Composition Final Peptide Concentration Source
5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O5 mg/mL (2.37 mM)Selleck Chemicals
5% DMSO + 95% Corn Oil0.7 mg/mLSelleck Chemicals[1]
5% DMSO + 30% PEG300 + 65% ddH₂ONot specifiedTargetMol

Experimental Protocols

Protocol 1: Preparation of Jagged-1 (188-204) Stock Solution

  • Bring the lyophilized Jagged-1 (188-204) peptide and anhydrous DMSO to room temperature.

  • Add the required volume of DMSO to the peptide vial to achieve the desired concentration (e.g., 100 mg/mL).

  • Gently vortex the vial until the peptide is completely dissolved. Brief sonication may be applied if necessary.

  • Aliquot the stock solution into single-use vials and store at -80°C.

Protocol 2: Preparation of an In Vivo Formulation (DMSO/PEG300/Tween 80/ddH₂O)

This protocol is adapted from a formulation provided by Selleck Chemicals.[1]

  • Start with the prepared Jagged-1 (188-204) stock solution in DMSO (e.g., 100 mg/mL).

  • In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution. For a 1 mL final volume at 5 mg/mL, this would be 50 µL.

  • Add 400 µL of PEG300 to the tube. Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear.

  • Add 500 µL of sterile double-distilled water (ddH₂O) or saline to bring the final volume to 1 mL. Mix thoroughly.

  • The final concentrations of the components will be: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.

  • This formulation should be prepared fresh before each experiment and used immediately for optimal results.[1]

Visualizations

Jagged-1 and the Notch Signaling Pathway

Jagged-1 is a ligand for Notch receptors and plays a crucial role in the Notch signaling pathway, which is highly conserved and regulates cell fate decisions.[7][8] The interaction between Jagged-1 on one cell and a Notch receptor on an adjacent cell initiates a cascade of proteolytic cleavages, leading to the release of the Notch intracellular domain (NICD).[8][9] The NICD then translocates to the nucleus to regulate the transcription of target genes.[9]

Jagged1_Notch_Signaling cluster_sending_cell Signal Sending Cell cluster_receiving_cell Signal Receiving Cell Jagged1 Jagged-1 NotchR Notch Receptor Jagged1->NotchR Binding ADAM ADAM Protease NotchR->ADAM S2 Cleavage GammaSecretase γ-Secretase ADAM->GammaSecretase S3 Cleavage NICD NICD GammaSecretase->NICD Release Nucleus Nucleus NICD->Nucleus Translocation TargetGenes Target Gene Transcription Nucleus->TargetGenes Activation

Caption: The canonical Jagged-1/Notch signaling pathway.

Experimental Workflow for In Vivo Formulation

The following diagram illustrates the general workflow for preparing Jagged-1 (188-204) for in vivo studies, from reconstitution to final formulation.

InVivo_Formulation_Workflow start Start: Lyophilized Jagged-1 (188-204) reconstitute Reconstitute in Anhydrous DMSO start->reconstitute stock_solution High Concentration Stock Solution reconstitute->stock_solution mix_peptide Add Stock Solution to Vehicle stock_solution->mix_peptide prepare_vehicle Prepare Vehicle Mix (e.g., PEG300, Tween 80) prepare_vehicle->mix_peptide add_aqueous Slowly Add Aqueous Component (e.g., Saline) mix_peptide->add_aqueous final_formulation Final In Vivo Formulation add_aqueous->final_formulation administer Administer to Animal Model final_formulation->administer

Caption: Workflow for preparing Jagged-1 (188-204) in vivo formulation.

Troubleshooting Logic for Solubility Issues

This diagram outlines a logical approach to troubleshooting solubility problems with Jagged-1 (188-204).

Solubility_Troubleshooting start Peptide Does Not Dissolve vortex_sonicate Vortex and/or Sonicate? start->vortex_sonicate check_solvent Is the solvent fresh and anhydrous? vortex_sonicate->check_solvent No dissolved Peptide Dissolved vortex_sonicate->dissolved Yes use_fresh_solvent Use fresh, high-purity solvent check_solvent->use_fresh_solvent No adjust_ph Adjust pH (for aqueous solutions)? check_solvent->adjust_ph Yes use_fresh_solvent->start optimize_formulation Optimize co-solvent ratio or lower peptide concentration? adjust_ph->optimize_formulation No adjust_ph->dissolved Yes optimize_formulation->dissolved Yes

References

Technical Support Center: Jagged-1 (188-204) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Jagged-1 (188-204) experiments. This resource is designed for researchers, scientists, and drug development professionals to help reduce variability and troubleshoot common issues encountered when working with this Notch agonist peptide.

Frequently Asked Questions (FAQs)

Q1: What is Jagged-1 (188-204) and what is its primary function?

A1: Jagged-1 (188-204) is a synthetic peptide fragment derived from the human Jagged-1 protein, which is a ligand for Notch receptors.[1] This 17-amino acid peptide (Sequence: CDDYYYGFGCNKFCRPR) corresponds to a highly conserved region within the Delta/Serrate/Lag-2 (DSL) domain, which is crucial for Notch receptor binding and activation.[1] Its primary function is to act as a Notch agonist, initiating the Notch signaling pathway, which plays a key role in cell fate decisions, proliferation, and differentiation in various cell types.[1][2]

Q2: How should I properly reconstitute and store the lyophilized Jagged-1 (188-204) peptide?

A2: Proper handling of the lyophilized peptide is critical to maintain its activity and ensure experimental reproducibility.[3][4]

  • Reconstitution:

    • Briefly centrifuge the vial to ensure the peptide powder is at the bottom.

    • For aqueous solutions, reconstitute the peptide in sterile, distilled water. Sonication may be necessary to fully dissolve the peptide.[5][6]

    • For organic stock solutions, high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended.[5][7]

    • A common stock concentration is 1 mg/mL, which can be further diluted in your experimental buffer.

  • Storage:

    • Store the lyophilized peptide at -20°C or -80°C for long-term stability.[4][5][7]

    • After reconstitution, aliquot the peptide solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[5][7]

    • Store reconstituted aqueous solutions at -80°C for up to one month.[7]

    • Store reconstituted DMSO solutions at -80°C for up to 6 months.[6]

Q3: What are the common sources of variability in experiments using Jagged-1 (188-204)?

A3: Variability in peptide-based experiments can arise from several factors:

  • Peptide Quality: Purity and the presence of contaminants can significantly impact results. Ensure you are using a high-purity (>95%) peptide.[3]

  • Peptide Handling: Improper reconstitution, storage, and repeated freeze-thaw cycles can degrade the peptide.[3]

  • TFA Contamination: Trifluoroacetic acid (TFA), a remnant from peptide synthesis, can affect cell viability and introduce experimental variability.[8] If you observe unexpected effects on cell proliferation, consider using TFA-free grade peptide.

  • Cell Culture Conditions: Cell passage number, density, and overall health can influence their responsiveness to Notch signaling.[1][9]

  • Experimental Technique: Inconsistent pipetting, incubation times, and washing steps can introduce significant errors.[1]

Q4: Can Jagged-1 (188-204) be used for in vivo studies?

A4: Yes, there are reports of Jagged-1 (188-204) being used in animal experiments. For in vivo applications, specific formulation protocols are required to ensure solubility and bioavailability. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and water.[7][10]

Troubleshooting Guides

Problem 1: No or Weak Notch Signaling Activation

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inactive Peptide - Verify Storage and Handling: Ensure the peptide was stored and reconstituted correctly. Avoid repeated freeze-thaw cycles.[5][7] - Use a Fresh Aliquot: If in doubt, use a new, freshly prepared aliquot of the peptide. - Confirm Peptide Quality: Check the certificate of analysis for purity and correct molecular weight.
Suboptimal Peptide Concentration - Perform a Dose-Response Curve: The optimal concentration can vary between cell types. Test a range of concentrations (e.g., 5 µM to 50 µM) to determine the EC50 for your specific cell line.[11] - Increase Concentration: If you are at the lower end of the typical range, try a higher concentration.
Inappropriate Incubation Time - Optimize Incubation Period: The time required for Notch activation can vary. Test different time points (e.g., 30 minutes, 24 hours, 48 hours, 72 hours).[2][11]
Low Notch Receptor Expression - Confirm Receptor Expression: Verify that your cell line expresses Notch receptors (Notch1-4) at the protein level using techniques like Western blot or flow cytometry.
Issues with Readout Assay - Validate Reporter Assay: If using a luciferase reporter assay, ensure the reporter construct is functioning correctly by using a known positive control for Notch activation. Troubleshoot the reporter assay for issues like low transfection efficiency or reagent problems.[12][13] - Check Downstream Targets: Analyze the expression of known Notch target genes (e.g., HES1, HEY1) by qPCR or Western blot to confirm pathway activation.[14]
Problem 2: High Variability Between Replicates

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Pipetting - Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. - Prepare a Master Mix: For treating multiple wells, prepare a master mix of the peptide in the culture medium to ensure each well receives the same concentration.[13]
Cell Seeding Inconsistency - Ensure Uniform Cell Seeding: Make sure cells are evenly distributed in the culture plates. Inconsistent cell density can lead to variable responses.[1]
Edge Effects in Multi-well Plates - Avoid Using Outer Wells: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and response. If possible, fill the outer wells with sterile PBS or medium and do not use them for data collection.
Peptide Aggregation - Proper Solubilization: Ensure the peptide is fully dissolved during reconstitution. Sonication may be required for aqueous solutions.[5] - Visual Inspection: Before adding to cells, visually inspect the diluted peptide solution for any precipitation.

Quantitative Data Summary

Table 1: Recommended Concentrations and Incubation Times for Jagged-1 (188-204) in Cell-Based Assays

Cell TypeApplicationRecommended ConcentrationIncubation TimeReference(s)
Human KeratinocytesInduction of maturation and stratification40 µM72 hours[2][15]
Human Pulmonary Artery Smooth Muscle Cells (PASMCs)Enhancement of store-operated Ca2+ entry5 µM - 50 µM15 - 60 minutes (short-term), 48 hours (long-term)[11]
Multiple Myeloma (MM) CellsProliferation assaysNot explicitly stated for the peptide fragment, but the full ligand is highly expressed.Not specified[16][17]
Tracheal Explant CultureRegeneration studies40 µMNot specified[5]
Adipose-derived Stem CellsInduction of adipogenesisNot specified6 days[18]
Limbal Epithelial CellsInduction of differentiationImmobilized on culture surface24 hours[19]

Experimental Protocols

Protocol 1: Induction of Keratinocyte Differentiation
  • Cell Seeding: Plate human keratinocytes in appropriate culture vessels and grow until they reach the desired confluency (e.g., 90%).

  • Peptide Preparation: Reconstitute lyophilized Jagged-1 (188-204) in sterile distilled water to a stock concentration of 10 mM.[15]

  • Treatment: Dilute the Jagged-1 (188-204) stock solution in the keratinocyte culture medium to a final concentration of 40 µM.[15]

  • Incubation: Treat the cells for 72 hours, replacing the medium with fresh peptide-containing medium as required by the specific cell culture protocol.[2]

  • Analysis: After incubation, assess keratinocyte differentiation by analyzing the expression of differentiation markers such as involucrin (B1238512) and keratin (B1170402) 10 (K10) using qPCR or Western blot.[15]

Protocol 2: Notch Signaling Reporter Assay
  • Cell Transfection: Co-transfect HEK293T cells with a Notch-responsive reporter plasmid (e.g., a plasmid containing multiple RBP-Jκ binding sites driving luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization).

  • Cell Seeding: Plate the transfected cells in a 96-well plate at an appropriate density.

  • Peptide Treatment: The following day, treat the cells with varying concentrations of Jagged-1 (188-204) to generate a dose-response curve. Include a vehicle-only control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Perform a dual-luciferase reporter assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for differences in transfection efficiency and cell number.

Visualizations

Signaling Pathway

Jagged1_Notch_Signaling cluster_sending_cell Signal-Sending Cell cluster_receiving_cell Signal-Receiving Cell cluster_nucleus Jagged1 Jagged-1 (188-204) (Ligand) Notch_Receptor Notch Receptor Jagged1->Notch_Receptor Binding & Activation ADAM_Protease ADAM Protease Notch_Receptor->ADAM_Protease S2 Cleavage Gamma_Secretase γ-Secretase ADAM_Protease->Gamma_Secretase S3 Cleavage NICD NICD (Notch Intracellular Domain) Gamma_Secretase->NICD Release Nucleus Nucleus NICD->Nucleus Translocation CSL CSL (RBP-Jκ) MAML MAML CSL->MAML Recruits Target_Genes Target Genes (e.g., HES1, HEY1) MAML->Target_Genes Activates Transcription NICD_in_nucleus->CSL Forms complex Experimental_Workflow start Start reconstitute Reconstitute Jagged-1 (188-204) (e.g., in DMSO or water) start->reconstitute prepare_treatment Prepare Serial Dilutions of Peptide reconstitute->prepare_treatment seed_cells Seed Cells in Multi-well Plate treat_cells Treat Cells with Peptide and Controls seed_cells->treat_cells prepare_treatment->treat_cells incubate Incubate for Optimized Duration treat_cells->incubate assay Perform Readout Assay (e.g., Luciferase, qPCR, Western Blot) incubate->assay analyze Analyze Data assay->analyze end End analyze->end

References

Jagged-1 (188-204) Peptide Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of Jagged-1 (188-204) peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and clearly presented data to ensure the successful use of this peptide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Jagged-1 (188-204) peptide?

A1: The Jagged-1 (188-204) peptide is a 17-amino acid fragment derived from the Delta/Serrate/Lag-2 (DSL) domain of the human Jagged-1 protein.[1][2] Its sequence is H-Cys-Asp-Asp-Tyr-Tyr-Tyr-Gly-Phe-Gly-Cys-Asn-Lys-Phe-Cys-Arg-Pro-Arg-OH. This peptide acts as a Notch agonist, meaning it can activate the Notch signaling pathway, which is crucial for cell-cell communication and regulates various cellular processes, including proliferation, differentiation, and apoptosis.[3][4]

Q2: How should I properly store and handle the lyophilized Jagged-1 (188-204) peptide?

A2: Lyophilized Jagged-1 (188-204) peptide should be stored at -20°C or lower.[5] Upon receipt, it is recommended to briefly centrifuge the vial to ensure the powder is at the bottom. For long-term storage, keeping the peptide in its lyophilized form is best.

Q3: How do I reconstitute the Jagged-1 (188-204) peptide?

A3: For reconstitution, use sterile, distilled water or a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting with an aqueous buffer.[5] For peptides with potential solubility issues, dissolving in a small amount of 10mM HCl or acetic acid can be beneficial.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted peptide solution into single-use vials and store them at -20°C or lower.[5]

Q4: What are the expected purity and molecular weight of the Jagged-1 (188-204) peptide?

A4: The expected purity of synthetic Jagged-1 (188-204) peptide is typically ≥95% as determined by High-Performance Liquid Chromatography (HPLC). The calculated molecular weight is approximately 2107.4 g/mol .[5]

Quality Control Protocols

Robust quality control is essential to ensure the identity, purity, and activity of the Jagged-1 (188-204) peptide for reliable and reproducible experimental results.

Protocol 1: Purity and Identity Verification by RP-HPLC

Objective: To determine the purity of the Jagged-1 (188-204) peptide and separate it from potential synthesis-related impurities using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Methodology:

  • Sample Preparation:

    • Reconstitute the lyophilized peptide in sterile water or a suitable solvent (e.g., water with 0.1% Trifluoroacetic Acid - TFA) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient can be optimized for better separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm or 280 nm (due to the tyrosine residues).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • The purity of the peptide is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

    • A high-quality peptide should exhibit a major peak with a purity of ≥95%.

Expected Results:

ParameterExpected Value
Purity ≥ 95%
Retention Time Dependent on the specific HPLC conditions, but should be consistent between batches.
Peak Shape A single, sharp, and symmetrical main peak.

Experimental Workflow for RP-HPLC Analysis

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis reconstitute Reconstitute Peptide (1 mg/mL) filter Filter Sample (0.22 µm) reconstitute->filter inject Inject Sample (20 µL) filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (214/280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (≥95%) integrate->calculate

Caption: Workflow for peptide purity analysis by RP-HPLC.

Protocol 2: Molecular Weight Confirmation by Mass Spectrometry

Objective: To confirm the identity of the Jagged-1 (188-204) peptide by verifying its molecular weight using Mass Spectrometry (MS).

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the peptide in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.[6]

    • Instrumentation: A calibrated mass spectrometer.

    • Analysis Mode: Positive ion mode.

  • Data Analysis:

    • The resulting spectrum should show a prominent peak corresponding to the theoretical molecular weight of the peptide.

    • In ESI-MS, multiple charge states (e.g., [M+2H]2+, [M+3H]3+) may be observed. The molecular weight can be calculated from these multiply charged ions.

Expected Results:

ParameterExpected Value
Theoretical Monoisotopic Mass ~2106.8 Da
Observed Mass Within ± 0.5 Da of the theoretical mass.
Common Adducts Sodium ([M+Na]+) or potassium ([M+K]+) adducts may be observed.

Logical Flow for Mass Spectrometry Analysis

ms_workflow start Peptide Sample prep Sample Preparation (1 mg/mL in 50% ACN/H2O, 0.1% FA) start->prep ms Mass Spectrometry Analysis (ESI-MS or MALDI-TOF) prep->ms spectrum Acquire Mass Spectrum ms->spectrum analysis Data Analysis spectrum->analysis compare Compare Observed Mass to Theoretical Mass analysis->compare pass Identity Confirmed compare->pass Match fail Identity Not Confirmed compare->fail No Match

Caption: Workflow for peptide identity verification by Mass Spectrometry.

Protocol 3: Functional Activity Assessment using a Notch Reporter Assay

Objective: To confirm the biological activity of the Jagged-1 (188-204) peptide by measuring its ability to activate the Notch signaling pathway in a cell-based reporter assay.

Methodology:

  • Cell Culture and Transfection:

    • Cell Line: Use a cell line suitable for Notch signaling studies, such as HEK293T or C2C12 cells.

    • Reporter Construct: Transfect the cells with a Notch-responsive reporter plasmid (e.g., containing multiple RBP-Jκ binding sites upstream of a luciferase or fluorescent protein gene) and a constitutively active control plasmid (e.g., Renilla luciferase) for normalization.[7][8]

  • Peptide Treatment:

    • 24 hours post-transfection, treat the cells with varying concentrations of the Jagged-1 (188-204) peptide (e.g., 10 µM, 25 µM, 50 µM).[9]

    • Include a negative control (vehicle only) and a scrambled peptide control.

  • Incubation:

    • Incubate the cells for 24-48 hours.

  • Reporter Gene Assay:

    • Lyse the cells and measure the activity of the reporter (e.g., firefly luciferase) and the control (e.g., Renilla luciferase) using a luminometer and a dual-luciferase assay kit.

  • Data Analysis:

    • Normalize the reporter activity to the control activity for each sample.

    • A functional Jagged-1 (188-204) peptide should induce a dose-dependent increase in reporter gene expression compared to the vehicle and scrambled peptide controls.

Expected Results:

TreatmentExpected Outcome
Vehicle Control Basal level of reporter activity.
Scrambled Peptide No significant increase in reporter activity compared to vehicle.
Jagged-1 (188-204) Dose-dependent increase in reporter activity.

Notch Signaling Pathway Activation by Jagged-1 (188-204) Peptide

notch_pathway jagged_peptide Jagged-1 (188-204) Peptide notch_receptor Notch Receptor jagged_peptide->notch_receptor Binds s2_cleavage S2 Cleavage (ADAM Protease) notch_receptor->s2_cleavage Induces s3_cleavage S3 Cleavage (γ-secretase) s2_cleavage->s3_cleavage nicd NICD (Notch Intracellular Domain) s3_cleavage->nicd Releases nucleus Nucleus nicd->nucleus Translocates to csl CSL/RBP-Jκ nicd->csl Binds to transcription Target Gene Transcription csl->transcription Activates

Caption: Simplified diagram of Notch pathway activation by Jagged-1 peptide.

Troubleshooting Guide

Issue 1: Low Peptide Purity Detected by HPLC

  • Question: My HPLC analysis shows a purity of less than 95% for my Jagged-1 (188-204) peptide. What could be the cause?

  • Answer:

    • Incomplete Synthesis: The solid-phase peptide synthesis may have been inefficient, leading to truncated or deleted peptide sequences.

    • Degradation: The peptide may have degraded during storage or handling. The multiple tyrosine and cysteine residues can be susceptible to oxidation.

    • Aggregation: The peptide may have aggregated, leading to a broader peak or the appearance of multiple peaks.

    • Troubleshooting Steps:

      • Review the synthesis and purification reports from the manufacturer.

      • Ensure proper storage conditions (-20°C or lower, protected from light).

      • Try dissolving the peptide in a different solvent or using sonication to break up aggregates.

      • If the issue persists, consider re-purification of the peptide or obtaining a new batch from a reputable supplier.

Issue 2: Incorrect Molecular Weight in Mass Spectrometry

  • Question: The observed molecular weight in my mass spectrum does not match the theoretical weight of the Jagged-1 (188-204) peptide. Why?

  • Answer:

    • Modifications: The peptide may have undergone modifications such as oxidation (+16 Da for each oxidized methionine or tryptophan, though not present in this peptide, oxidation of cysteine is possible) or deamidation (+1 Da for asparagine).

    • Adducts: The observed mass may correspond to the peptide with salt adducts (e.g., +22 Da for sodium).

    • Incomplete Deprotection: Protecting groups from the synthesis may not have been fully removed.

    • Troubleshooting Steps:

      • Check for peaks corresponding to expected modifications and adducts.

      • Ensure the mass spectrometer is properly calibrated.

      • If significant unexpected masses are present, it may indicate a problem with the synthesis, and you should contact the supplier.

Issue 3: Peptide is Insoluble or Forms Precipitates

  • Question: I am having difficulty dissolving the Jagged-1 (188-204) peptide. What should I do?

  • Answer:

    • Hydrophobicity: Although this peptide contains charged residues, the multiple tyrosine residues can contribute to hydrophobicity and aggregation.

    • Troubleshooting Steps:

      • Start by attempting to dissolve the peptide in sterile, distilled water.

      • If it remains insoluble, try adding a small amount of a solubilizing agent like DMSO or a dilute acidic solution (e.g., 10% acetic acid or 10mM HCl).[1]

      • Brief sonication can also help to break up aggregates and improve solubility.[5]

      • Always add the aqueous buffer to the peptide solution slowly while vortexing.

Issue 4: No Biological Activity in Cell-Based Assays

  • Question: The Jagged-1 (188-204) peptide is not activating the Notch signaling pathway in my reporter assay. What could be wrong?

  • Answer:

    • Peptide Quality: The peptide may be of low purity, degraded, or aggregated, rendering it inactive.

    • Experimental Conditions: The peptide concentration may be too low, or the incubation time may be insufficient.

    • Cellular Factors: The cell line used may not be responsive to Notch signaling, or the reporter construct may not be functioning correctly.

    • Troubleshooting Steps:

      • Verify the purity and identity of the peptide using HPLC and mass spectrometry.

      • Perform a dose-response experiment with a wider range of peptide concentrations and consider extending the incubation time.

      • Use a positive control for Notch activation (if available) to ensure the assay system is working.

      • Confirm the expression of Notch receptors in your cell line.

      • Always include a scrambled peptide control to ensure the observed effects are sequence-specific.

References

best practices for storing Jagged-1 (188-204) solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Jagged-1 (188-204) Solutions

Welcome to the technical support center for Jagged-1 (188-204). This guide is designed to assist researchers, scientists, and drug development professionals in the proper storage and handling of Jagged-1 (188-204) solutions to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized Jagged-1 (188-204) peptide upon receipt?

A1: Upon receipt, the lyophilized Jagged-1 (188-204) powder should be stored at -20°C or lower.[1][2][3][4] The peptide is typically shipped at ambient temperature, but long-term storage should be under frozen conditions to maintain its integrity.

Q2: What is the recommended solvent for reconstituting Jagged-1 (188-204)?

A2: The choice of solvent can depend on the specific product and your experimental setup. Common solvents include:

  • Dimethyl sulfoxide (B87167) (DMSO): Several suppliers indicate that the peptide is soluble in DMSO.[1][2][5] It is recommended to use fresh, high-quality DMSO as moisture-absorbing DMSO can reduce solubility.[5]

  • Distilled Water: Some protocols suggest using distilled or higher quality water for reconstitution.[1][6]

  • Phosphate-Buffered Saline (PBS): For some applications, dissolving the peptide in PBS has been reported.[7]

Always refer to the product-specific datasheet for the manufacturer's recommendation.

Q3: How should I store the reconstituted Jagged-1 (188-204) solution?

A3: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best practice to aliquot the reconstituted solution into single-use vials and store them at -20°C or -80°C.[1][8] The stability of the solution in the solvent at these temperatures varies, so it's crucial to follow the supplier's guidelines.

Q4: For how long can I store the reconstituted peptide solution?

A4: The storage duration depends on the storage temperature and solvent. As a general guideline:

  • At -80°C in solvent, the solution can be stable for up to 1 year.[5][9]

  • At -20°C in solvent, the storage period is shorter, typically around 1 month.[5][8]

Always consult the product datasheet for specific stability information.

Troubleshooting Guide

Issue 1: The peptide is difficult to dissolve.

  • Possible Cause: The peptide may have poor solubility in the chosen solvent.

  • Troubleshooting Steps:

    • Gentle Vortexing: After adding the solvent, gently vortex the vial to mix.[1]

    • Brief Sonication: In some cases, brief sonication may help to increase the solubility of the peptide.[1]

    • Solvent Choice: If solubility issues persist in aqueous solutions, consider using DMSO.

Issue 2: I am observing inconsistent or no activity in my experiments.

  • Possible Cause 1: The peptide may have degraded due to improper storage or handling.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the lyophilized powder and reconstituted solutions have been stored at the recommended temperatures.

    • Avoid Freeze-Thaw Cycles: Ensure that the stock solutions have not been subjected to multiple freeze-thaw cycles. Always use fresh aliquots for experiments.[8]

  • Possible Cause 2: The peptide concentration may be incorrect.

  • Troubleshooting Steps:

    • Verify Reconstitution Calculation: Double-check the calculations used to determine the volume of solvent needed to achieve the desired concentration.

    • Accurate Pipetting: Use calibrated pipettes to ensure accurate measurement of the solvent during reconstitution.

Quantitative Data Summary

ParameterRecommendationSource
Storage of Lyophilized Powder -20°C or lower[1][2][3][4]
Reconstitution Solvents DMSO, Distilled Water, PBS[1][2][5][6][7]
Storage of Reconstituted Solution Aliquot and store at -20°C or -80°C[1][8]
Stability at -80°C in solvent Up to 1 year[5][9]
Stability at -20°C in solvent Up to 1 month[5][8]

Experimental Protocols

Reconstitution Protocol Example (General Guidance):

  • Centrifuge the vial of lyophilized peptide briefly to ensure the powder is at the bottom.

  • Based on the desired stock concentration and the amount of peptide, calculate the required volume of solvent.

  • Using a sterile, calibrated pipette, add the recommended solvent (e.g., DMSO or distilled water) to the vial.[1][5]

  • Gently vortex the vial to mix the contents until the peptide is fully dissolved.[1] If necessary, brief sonication can be applied.[1]

  • Aliquot the solution into single-use, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Visualizations

Jagged1_Troubleshooting cluster_start Start cluster_problem Problem Identification cluster_check1 Storage & Handling Check cluster_check2 Solution Preparation Check cluster_solution Resolution start Experiment Start problem Inconsistent or No Experimental Activity? start->problem storage_check Review Peptide Storage and Handling Procedures problem->storage_check Yes freeze_thaw Were multiple freeze-thaw cycles avoided? storage_check->freeze_thaw correct_temp Was it stored at -20°C or -80°C? freeze_thaw->correct_temp Yes new_peptide Use a new aliquot or freshly prepared solution freeze_thaw->new_peptide No prep_check Verify Solution Preparation correct_temp->prep_check Yes correct_temp->new_peptide No solubility_issue Was the peptide fully dissolved? prep_check->solubility_issue concentration_check Are calculations and pipetting accurate? solubility_issue->concentration_check Yes re_dissolve Try gentle vortexing or brief sonication solubility_issue->re_dissolve No concentration_check->problem concentration_check->new_peptide No new_peptide->start Restart Experiment re_dissolve->prep_check recalculate Recalculate and prepare a fresh solution recalculate->prep_check

Caption: Troubleshooting workflow for Jagged-1 (188-204) solution issues.

References

troubleshooting Jagged-1 (188-204) functionalized biomaterial performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Jagged-1 (188-204) functionalized biomaterials.

Frequently Asked Questions (FAQs)

Q1: What is Jagged-1 (188-204) and what is its primary function?

A1: Jagged-1 (188-204) is a peptide fragment derived from the full-length Jagged-1 protein.[1][2][3] It acts as a Notch ligand, meaning it binds to and activates Notch receptors on the surface of adjacent cells.[2][4][5] This interaction is a crucial part of the Notch signaling pathway, a highly conserved cell-to-cell communication system that regulates a wide range of cellular processes, including proliferation, differentiation, and cell fate decisions.[4][6][7] The 188-204 amino acid sequence is part of the Delta/Serrate/Lag-2 (DSL) domain, which is essential for receptor binding and subsequent signal activation.[2]

Q2: How should I properly store and reconstitute the Jagged-1 (188-204) peptide?

A2: Proper storage and reconstitution are critical for maintaining the peptide's bioactivity. Lyophilized Jagged-1 (188-204) powder should be stored at -20°C or lower upon receipt.[3] For reconstitution, use sterile, high-purity water or a suitable buffer to create a stock solution.[3][8] Some suppliers suggest that for peptides with poor water solubility, dimethyl sulfoxide (B87167) (DMSO) can be used, followed by further dilution in aqueous media.[3][9] It is recommended to aliquot the reconstituted peptide into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide, and store these aliquots at -20°C or -80°C.[3][9]

Q3: What is a suitable negative control for experiments involving Jagged-1 (188-204)?

A3: A scrambled peptide with the same amino acid composition as Jagged-1 (188-204) but in a randomized sequence is the recommended negative control.[3][8] This control helps to ensure that the observed cellular responses are specific to the Jagged-1 sequence and not due to non-specific peptide-cell interactions or the presence of a peptide in the culture system.

Q4: Why is immobilization of Jagged-1 (188-204) onto a biomaterial often necessary?

A4: The Notch signaling pathway is activated by cell-to-cell contact, where the ligand on one cell interacts with the receptor on a neighboring cell.[10] Soluble Jagged-1 peptide has been shown to be largely inactive and can even inhibit Notch signaling.[11] Therefore, immobilizing the Jagged-1 (188-204) peptide onto a biomaterial surface mimics its natural presentation on a cell membrane, facilitating the necessary interaction with Notch receptors on target cells to effectively activate the signaling cascade.[12]

Troubleshooting Guides

This section addresses specific issues that may arise during the functionalization of biomaterials with Jagged-1 (188-204) and subsequent cell-based experiments.

Problem 1: Low or No Activation of Notch Signaling (e.g., low Hes1/Hey1 expression)
Possible Cause Troubleshooting Step
Improper Peptide Reconstitution or Storage - Ensure the peptide was reconstituted according to the manufacturer's instructions.[3] - Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[3][9] - Confirm the peptide has not expired and has been stored at the correct temperature.[3]
Suboptimal Peptide Concentration - Perform a dose-response experiment to determine the optimal concentration of immobilized Jagged-1 (188-204) for your specific cell type and biomaterial.[8][13]
Incorrect Immobilization Strategy - The orientation of the immobilized peptide is critical for receptor binding.[14][15] Consider using an immobilization method that ensures the DSL domain is accessible, such as using an Fc-tagged Jagged-1 with Protein G or A, or a specific antibody for oriented conjugation.[10][11][15] - Verify the efficiency of the conjugation chemistry used to attach the peptide to the biomaterial surface.
Cellular Issues - Confirm that the target cells express sufficient levels of the appropriate Notch receptor (Notch1-4). - Ensure the cell culture conditions (e.g., media, serum, cell density) are optimal for Notch signaling.
Assay Sensitivity - Use a sensitive and validated method for detecting Notch activation, such as qRT-PCR for target genes (e.g., Hes1, Hey1) or Western blotting for the Notch Intracellular Domain (NICD).[15]
Problem 2: Poor Cell Adhesion or Viability on the Functionalized Biomaterial
Possible Cause Troubleshooting Step
Biomaterial Cytotoxicity - Perform a biocompatibility test of the base biomaterial without the Jagged-1 peptide to rule out inherent toxicity.
High Peptide Density - An excessively high density of immobilized peptide can sometimes hinder cell adhesion. Test a range of peptide concentrations to find a balance between Notch activation and cell attachment.
Lack of Adhesion Motifs - Some cell types may require the presence of cell adhesion motifs, such as RGD, on the biomaterial surface for robust attachment.[11][12] Consider co-functionalizing the biomaterial with an adhesion peptide.
Sterility Issues - Ensure all components and the final functionalized biomaterial are sterile to prevent contamination that could affect cell viability.

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for experiments using Jagged-1 functionalized materials.

Table 1: Effective Concentrations of Jagged-1 (188-204) for Notch Activation

Cell TypeApplicationEffective ConcentrationOutcome Measure
Human Pulmonary Arterial Smooth Muscle CellsIn vitro culture5 µM - 500 µM (soluble)Increased Store-Operated Ca2+ Entry
Macrophages (RAW264.7)In vitro culture10 ng/mL (recombinant protein)Enhanced pro-inflammatory response
Human Limbal Epithelial CellsIn vitro culture on coated surface5 µg/mL (for coating)Increased differentiation markers
Cranial Neural Crest CellsIn vitro culture with peptide on beads5.7 µMUpregulation of osteogenic markers

Table 2: Reported Incubation Times for Experimental Procedures

ProcedureIncubation TimeTemperaturePurpose
Peptide ReconstitutionVaries (until dissolved)Room TemperatureTo dissolve lyophilized peptide
Biomaterial Functionalization (Antibody)2 hours37°CTo coat surface with antibody for oriented Jagged-1 binding
Biomaterial Functionalization (Peptide)1 hourRoom TemperatureTo conjugate peptide to the biomaterial
Cell Culture on Functionalized Surface24 - 48 hours37°CTo allow for cell attachment and Notch signaling activation
DAPT (γ-secretase inhibitor) Treatment24 hours37°CTo inhibit canonical Notch signaling for control experiments

Experimental Protocols

Protocol 1: General Method for Immobilizing Jagged-1 (188-204) onto a Surface

This protocol provides a general workflow for immobilizing Jagged-1 (188-204) for cell culture experiments. Specific reagents and concentrations may need to be optimized for your biomaterial.

  • Surface Preparation : Clean and sterilize the biomaterial substrate according to standard procedures.

  • Surface Activation (if required) : For materials requiring chemical activation to present reactive groups for peptide conjugation (e.g., -COOH, -NH2), follow a validated protocol. For example, EDC/NHS chemistry is commonly used to activate carboxyl groups for amine coupling.

  • Peptide Conjugation :

    • Prepare a solution of Jagged-1 (188-204) peptide in a suitable sterile buffer (e.g., PBS) at the desired concentration.

    • Incubate the activated biomaterial surface with the peptide solution for a specified time (e.g., 1-4 hours) at room temperature or 4°C to allow for covalent bonding.

  • Washing : Thoroughly wash the functionalized surface with sterile buffer to remove any unbound peptide.

  • Blocking (Optional) : To prevent non-specific cell adhesion to the underlying biomaterial, the surface can be blocked with a solution of bovine serum albumin (BSA) or other suitable blocking agent.

  • Sterilization : If not performed in an aseptic environment, the final functionalized biomaterial should be sterilized, for example, by UV irradiation.

  • Cell Seeding : Plate cells directly onto the Jagged-1 functionalized surface.

Protocol 2: Assessment of Notch Signaling Activation via qRT-PCR
  • Cell Culture : Culture target cells on the Jagged-1 functionalized biomaterial and a negative control (e.g., scrambled peptide functionalized biomaterial) for a predetermined time (e.g., 24-48 hours).

  • RNA Extraction : Lyse the cells directly on the biomaterial surface and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR) :

    • Prepare a reaction mixture containing cDNA, primers for Notch target genes (Hes1, Hey1), a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis : Analyze the results using the ΔΔCt method to determine the fold change in gene expression on the Jagged-1 functionalized surface relative to the negative control.

Visualizations

Jagged1_Notch_Signaling_Pathway Canonical Notch Signaling Pathway Activation cluster_0 Signal-Sending Cell cluster_1 Signal-Receiving Cell Jagged1 Jagged-1 Notch_Receptor Notch Receptor Jagged1->Notch_Receptor Binding S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage Conformational Change S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Release Nucleus Nucleus NICD->Nucleus Translocation CSL CSL NICD->CSL Binds & Activates Target_Genes Target Genes (Hes1, Hey1) CSL->Target_Genes Transcription

Caption: Canonical Notch signaling pathway initiated by Jagged-1.

Troubleshooting_Workflow Troubleshooting Workflow for Low Notch Activation Start Low/No Notch Activation Check_Peptide Peptide Integrity & Storage OK? Start->Check_Peptide Check_Immobilization Immobilization Strategy OK? Check_Peptide->Check_Immobilization Yes Reconstitute_Peptide Re-evaluate Storage & Reconstitute Fresh Peptide Check_Peptide->Reconstitute_Peptide No Check_Cells Cellular Factors OK? Check_Immobilization->Check_Cells Yes Optimize_Immobilization Optimize Concentration & Conjugation Chemistry Check_Immobilization->Optimize_Immobilization No Verify_Cells Verify Notch Receptor Expression & Cell Health Check_Cells->Verify_Cells No Success Successful Activation Check_Cells->Success Yes Reconstitute_Peptide->Start Optimize_Immobilization->Start Verify_Cells->Start

Caption: A logical workflow for troubleshooting poor Notch activation.

References

Validation & Comparative

A Comparative Guide to Full-Length Jagged-1 and its Bioactive Peptide Fragment, Jagged-1 (188-204)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of full-length Jagged-1 and its synthetic peptide fragment, Jagged-1 (188-204). We delve into their mechanisms of action, present available quantitative data from key experiments, and provide detailed protocols for assessing their activity.

Introduction

Jagged-1 is a critical ligand in the Notch signaling pathway, a highly conserved cell-cell communication system that governs cell fate decisions, proliferation, differentiation, and apoptosis. The full-length Jagged-1 protein is a transmembrane ligand that interacts with Notch receptors on adjacent cells, initiating a signaling cascade. The Jagged-1 (188-204) peptide is a small, synthetic fragment derived from the Delta/Serrate/Lag-2 (DSL) domain of the full-length protein, which is essential for receptor binding. This peptide has been developed as a tool to mimic the Notch-activating function of Jagged-1 in a soluble and readily usable form.

Mechanism of Action

Full-length Jagged-1, expressed on the surface of a signaling cell, binds to a Notch receptor on a neighboring receiving cell. This interaction induces a series of proteolytic cleavages of the Notch receptor, ultimately releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind-like (MAML) family to activate the transcription of target genes, such as those in the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families.

The Jagged-1 (188-204) peptide is believed to act as a direct agonist of the Notch receptor, likely by binding to the same region as the DSL domain of the full-length protein. This interaction is thought to induce a conformational change in the receptor that mimics ligand binding, leading to its proteolytic cleavage and the subsequent activation of the Notch signaling pathway.

Quantitative Data Comparison

Direct quantitative comparisons of the potency and efficacy (e.g., EC50 values) between full-length Jagged-1 and the Jagged-1 (188-204) peptide in the same experimental system are limited in the currently available literature. However, we can summarize the concentrations at which each has been shown to be active in various in vitro assays.

Assay Type Full-Length Jagged-1 Jagged-1 (188-204) Peptide Key Observations References
Keratinocyte Differentiation Co-culture with Jagged-1 expressing fibroblasts40 µMBoth induce keratinocyte maturation and expression of differentiation markers like loricrin.[1][2][1][2]
Store-Operated Calcium Entry (SOCE) in PASMCs Not explicitly tested in a dose-dependent manner5 - 500 µM (EC50 ≈ 27-37 µM)The peptide enhances SOCE in a dose-dependent manner.[3][3]
Notch Reporter Gene Activation Immobilized Jagged-1-Fc fusion protein10 - 100 µMBoth can activate a CSL-luciferase reporter gene. The effect of the soluble peptide is reported to be milder than the immobilized full-length protein.[4][5][4][5]

Note: The absence of head-to-head studies under identical experimental conditions makes a direct comparison of potency challenging. The provided concentrations reflect the effective ranges reported in the literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

Full-Length Jagged-1 Signaling Pathway Full-Length Jagged-1 Signaling Pathway cluster_nucleus Jagged1 Full-length Jagged-1 Receiving_Cell Receiving Cell Notch_Receptor Notch Receptor S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Release Nucleus Nucleus NICD->Nucleus Translocation CSL CSL NICD->CSL MAML MAML CSL->MAML Target_Genes Target Gene Transcription (e.g., HES, HEY) CSL->Target_Genes Activation MAML->Target_Genes Activation

Caption: Canonical Notch signaling by full-length Jagged-1.

Jagged1_Peptide_Activity_Workflow Jagged-1 (188-204) Activity Workflow Cell_Culture Culture Notch-expressing cells (e.g., Keratinocytes) Treatment Treat with Jagged-1 (188-204) peptide at various concentrations Cell_Culture->Treatment Incubation Incubate for a defined period Treatment->Incubation Assay Perform functional assay Incubation->Assay Differentiation Keratinocyte Differentiation Assay Assay->Differentiation Option 1 Calcium Store-Operated Calcium Entry Assay Assay->Calcium Option 2 Reporter Notch Reporter Gene Assay Assay->Reporter Option 3 Analysis Data Analysis Differentiation->Analysis Calcium->Analysis Reporter->Analysis End End Analysis->End

Caption: Experimental workflow for assessing Jagged-1 peptide activity.

Experimental Protocols

In Vitro Keratinocyte Differentiation Assay

This protocol is designed to assess the ability of Jagged-1 or its peptide fragment to induce the differentiation of primary human keratinocytes.

Materials:

  • Primary human keratinocytes

  • Keratinocyte growth medium (KGM)

  • High-calcium differentiation medium (KGM with 1.2-2.0 mM CaCl₂)

  • Jagged-1 (188-204) peptide or full-length Jagged-1 (e.g., as an Fc-fusion protein)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well culture plates

  • Antibodies for immunofluorescence or Western blotting (e.g., anti-loricrin, anti-involucrin, anti-keratin 10)

  • RNA extraction kit and reagents for RT-qPCR

Procedure:

  • Cell Seeding: Plate primary human keratinocytes in 6-well plates at a density that allows them to reach confluence within 2-3 days. Culture the cells in KGM.

  • Induction of Differentiation: Once the cells reach confluence, switch the medium to a high-calcium differentiation medium.

  • Treatment: Add Jagged-1 (188-204) peptide (e.g., 40 µM) or immobilized full-length Jagged-1 to the differentiation medium. For a negative control, use a scrambled peptide or the appropriate vehicle control.

  • Incubation: Incubate the cells for 48-72 hours to allow for differentiation to occur.

  • Assessment of Differentiation:

    • Morphology: Observe the cells under a microscope for changes in morphology, such as stratification and the formation of cornified envelopes.

    • Immunofluorescence: Fix the cells and perform immunofluorescence staining for differentiation markers like loricrin and keratin (B1170402) 10.

    • Western Blotting: Lyse the cells and perform Western blotting to quantify the expression of differentiation markers.

    • RT-qPCR: Extract RNA and perform RT-qPCR to measure the mRNA levels of differentiation-associated genes.

Store-Operated Calcium Entry (SOCE) Assay

This protocol measures the influx of extracellular calcium following the depletion of intracellular stores, a process that can be modulated by Notch signaling.

Materials:

  • Human Pulmonary Artery Smooth Muscle Cells (PASMCs) or other suitable cell line

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Thapsigargin (B1683126) (SERCA inhibitor)

  • Jagged-1 (188-204) peptide

  • Fluorescence microscopy system capable of ratiometric imaging

Procedure:

  • Cell Preparation: Plate PASMCs on glass coverslips and allow them to adhere and grow to 70-80% confluency.

  • Dye Loading: Load the cells with 3-5 µM Fura-2 AM in HBSS containing 0.02% Pluronic F-127 for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

  • Treatment: Incubate the cells with the desired concentration of Jagged-1 (188-204) peptide (e.g., 5-500 µM) for a specified time (e.g., 30 minutes).

  • Baseline Measurement: Place the coverslip in a perfusion chamber on the microscope stage and perfuse with Ca²⁺-free HBSS to establish a baseline Fura-2 fluorescence ratio (F340/F380).

  • Store Depletion: Add thapsigargin (e.g., 1-2 µM) to the Ca²⁺-free HBSS to deplete the endoplasmic reticulum calcium stores. This will cause a transient increase in intracellular calcium.

  • SOCE Measurement: Once the intracellular calcium level has returned to a stable baseline, switch the perfusion to HBSS containing Ca²⁺ (e.g., 2 mM). The subsequent increase in the F340/F380 ratio represents SOCE.

  • Data Analysis: Quantify the magnitude of SOCE by measuring the peak increase in the F340/F380 ratio upon Ca²⁺ re-addition or by calculating the area under the curve.

Conclusion

Both full-length Jagged-1 and its bioactive peptide fragment, Jagged-1 (188-204), are valuable tools for activating the Notch signaling pathway in vitro. While the full-length protein represents the native ligand, the peptide offers the convenience of a soluble agonist. The choice between the two will depend on the specific experimental requirements. The lack of direct comparative quantitative data highlights an area for future research to better understand the relative potencies of these two important reagents.

References

A Comparative Guide to Jagged-1 (188-204) Scrambled Peptide Control in Notch Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Jagged-1 (188-204) scrambled peptide as a negative control in research focused on the Notch signaling pathway. The Jagged-1 (188-204) peptide is a known agonist of the Notch pathway, and the scrambled peptide is widely used to ensure the observed effects are specific to the Jagged-1 sequence. This document outlines the performance of the scrambled peptide control against the active peptide and other negative controls, supported by experimental data and detailed protocols.

Product Performance and Comparison

The Jagged-1 (188-204) peptide corresponds to a region within the Delta/Serrate/Ligand (DSL) domain of the human Jagged-1 protein, which is essential for binding to and activating Notch receptors.[1] Consequently, this peptide is frequently used to mimic Jagged-1-induced Notch signaling in vitro and in vivo. The scrambled peptide control consists of the same amino acids as the active peptide but in a randomized sequence. The underlying principle is that the biological activity of the Jagged-1 (188-204) peptide is dependent on its specific primary sequence and subsequent three-dimensional structure, which is disrupted in the scrambled version.

Comparison with Vehicle Control

In numerous studies, the Jagged-1 (188-204) scrambled peptide has demonstrated a lack of biological activity, showing results comparable to vehicle-only controls. This indicates that the peptide itself, irrespective of its amino acid composition, does not elicit non-specific effects on the experimental systems.

Comparison with Other Negative Controls

While the scrambled peptide is the most common negative control for Jagged-1 (188-204), other strategies are also employed:

  • Gamma-Secretase Inhibitors (e.g., DAPT): These compounds block the final proteolytic cleavage of the Notch receptor, preventing the release of the Notch intracellular domain (NICD) and subsequent signal transduction. They serve as a valuable control to confirm that the observed effects of the Jagged-1 peptide are indeed mediated through the canonical Notch pathway.[2][3]

  • siRNA-mediated Knockdown of Jagged-1: This approach reduces the endogenous expression of the Jagged-1 protein, providing a different method to assess the consequences of reduced Jagged-1 signaling.

  • Recombinant Fc domain proteins: Used as a control for Jagged1-Fc fusion proteins, these help to distinguish effects of the Jagged1 ligand from potential non-specific interactions of the Fc portion.[4]

The choice of the most appropriate negative control depends on the specific experimental question. The scrambled peptide is ideal for controlling for the specific sequence of the Jagged-1 (188-204) peptide, while gamma-secretase inhibitors and siRNA offer mechanistic controls for the Notch pathway and Jagged-1 function, respectively.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing the effects of the Jagged-1 (188-204) peptide with its scrambled control and other negative controls.

Table 1: Effect on Notch Target Gene Expression

Cell LineTreatmentTarget GeneFold Change vs. ControlReference
Neuroblastoma SH-SY5YJagged-1 (188-204)Hes1>3-fold increase[5]
Human Coronary Artery Smooth Muscle CellsJagged-1 (188-204)HES1Significant increase[6]
Human Coronary Artery Smooth Muscle CellsJagged-1 (188-204)HEY1Significant increase[6]
Cranial Neural Crest CellsJAG1Hes1Upregulated[2]
Cranial Neural Crest CellsJAG1 + DAPTHes1Downregulated[2]

Table 2: Functional Assay Comparisons

AssayCell TypeJagged-1 (188-204) EffectScrambled Peptide EffectReference
Neurite RemodelingSH-SY5Y Neuronal CellsDecrease in neurites with varicositiesNo significant change[7]
Bone RegenerationMouse Calvarial DefectsRobust bone regeneration-[2]
Cardiac FunctionRat Myocardial Infarction ModelSignificantly improvedNo significant improvement[6]
Cell ProliferationNeuroblastoma SH-SY5YDose-dependent decreaseNo significant change[5]

Experimental Protocols

Protocol 1: Notch Luciferase Reporter Assay

This assay is used to quantify the activation of the canonical Notch signaling pathway.

Materials:

  • Cells of interest (e.g., HEK293T, HS5)

  • Notch reporter plasmid (e.g., pNL2.1 with 6xCSL Notch responsive element)

  • Control plasmid with a constitutive promoter driving a different luciferase (e.g., pGL4.54[luc2/TK] for Firefly luciferase)

  • Transfection reagent

  • Jagged-1 (188-204) peptide

  • Jagged-1 (188-204) scrambled peptide

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the Notch reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Peptide Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the Jagged-1 (188-204) peptide, the scrambled peptide control, or vehicle control at the desired concentration.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the activities of both luciferases using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Notch reporter luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in the peptide-treated wells to the control wells.

Protocol 2: Western Blot for NICD and Hes1

This protocol is used to detect the levels of the cleaved, active form of Notch (NICD) and a downstream target, Hes1.

Materials:

  • Cells of interest

  • Jagged-1 (188-204) peptide

  • Jagged-1 (188-204) scrambled peptide

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against NICD, Hes1, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with the Jagged-1 (188-204) peptide, scrambled peptide, or vehicle control for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of NICD and Hes1 to the loading control.

Mandatory Visualizations

Notch_Signaling_Pathway cluster_sending_cell Signal Sending Cell cluster_receiving_cell Signal Receiving Cell Jagged1 Jagged-1 NotchR Notch Receptor Jagged1->NotchR Binding ADAM10 ADAM10 NotchR->ADAM10 S2 Cleavage gSecretase γ-Secretase NotchR->gSecretase S3 Cleavage NICD NICD gSecretase->NICD Release CSL CSL NICD->CSL NICD->CSL MAML MAML CSL->MAML Transcription Transcription MAML->Transcription TargetGenes Target Genes (e.g., HES, HEY) Transcription->TargetGenes

Caption: Canonical Notch signaling pathway activation.

Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Functional Assays cluster_readout Expected Readouts J1 Jagged-1 (188-204) (Active Peptide) Reporter Notch Reporter Assay J1->Reporter WB Western Blot (NICD, Hes1) J1->WB Prolif Cell Proliferation Assay J1->Prolif SC Scrambled Peptide (Negative Control) SC->Reporter SC->WB SC->Prolif VC Vehicle Control VC->Reporter VC->WB VC->Prolif Reporter_R Increased Luciferase Activity Reporter->Reporter_R NoChange_R No Significant Change Reporter->NoChange_R Reporter->NoChange_R WB_R Increased NICD & Hes1 WB->WB_R WB->NoChange_R WB->NoChange_R Prolif_R Altered Proliferation Prolif->Prolif_R Prolif->NoChange_R Prolif->NoChange_R

Caption: Experimental workflow for assessing Jagged-1 peptide activity.

References

Validating Jagged-1 (188-204) Activity with Notch Reporter Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synthetic peptide Jagged-1 (188-204) with alternative methods for activating the Notch signaling pathway. We present supporting experimental data, detailed protocols for Notch reporter assays, and visual diagrams to elucidate the underlying mechanisms and workflows.

The Jagged-1 (188-204) peptide is a fragment of the human Jagged-1 protein, a known ligand for Notch receptors.[1][2] This peptide has been utilized as a Notch agonist to induce Notch signaling in various cellular contexts.[1][2][3] Validation of its activity is crucial for studies investigating the downstream effects of Notch activation. The most common method for this validation is the Notch reporter assay, which measures the transcriptional activity of downstream targets of the Notch intracellular domain (NICD).

Comparative Analysis of Notch Pathway Activators

While the Jagged-1 (188-204) peptide offers a convenient method for activating Notch signaling, it is essential to consider alternative approaches. The choice of activator can significantly impact the experimental outcome, and the ideal method depends on the specific research question and cell system.

ActivatorDescriptionTypical Concentration/FormatReported Activity in Notch Reporter AssayKey Considerations
Jagged-1 (188-204) Peptide A 17-amino acid synthetic peptide corresponding to a region within the DSL (Delta/Serrate/Lag-2) domain of human Jagged-1.10-100 µM (soluble peptide)[4]A two-fold increase in 12xCSL-Luc activity in HEK293 cells was observed at these concentrations.[4] Another study used 40 µM to mediate Notch activation.[3]Pros: Easy to use, commercially available, suitable for high-throughput screening. Cons: Lacks the context of the full-length protein, may not fully recapitulate native ligand-receptor interactions, and requires relatively high concentrations.
Full-length Jagged-1/2 The complete extracellular domain of the Jagged-1 or Jagged-2 protein, often presented as an Fc-fusion protein or on the surface of "sender" cells.Co-culture with ligand-expressing cells or plate-bound Fc-fusion proteins.Co-culture of CHO-Jag1 cells with Notch reporter cells resulted in a 3.5-4 fold activation.[5] Plate-bound Jagged-1 also shows dose-dependent activation.[4]Pros: More physiologically relevant activation, can induce stronger signaling. Cons: More complex experimental setup (co-culture or protein purification and coating), not ideal for high-throughput screening of soluble compounds.
Full-length Delta-like Ligands (DLL1, DLL4) The complete extracellular domain of DLL1 or DLL4, typically used in co-culture systems or as Fc-fusion proteins.Co-culture with ligand-expressing cells or plate-bound/pre-clustered Fc-fusion proteins.Co-culture with CHO-Dll1 cells led to a 3.5-4 fold activation of a Notch reporter.[5] Soluble DLL4 (sDll4) has also been shown to induce Notch signaling.[6][7]Pros: Potent activators of Notch signaling. Cons: Similar to full-length Jagged ligands, the experimental setup is more complex than using a soluble peptide. Soluble forms of the DSL domain alone have been reported to be inhibitory in some contexts.[8]
Scrambled Jagged-1 (188-204) Peptide A peptide with the same amino acid composition as Jagged-1 (188-204) but in a random sequence.Used at the same concentrations as the active peptide.Serves as a negative control and should not elicit Notch reporter activity.[4]Essential for demonstrating the specificity of the Jagged-1 (188-204) peptide's activity.

Experimental Protocols

Notch Reporter Assay Using Jagged-1 (188-204)

This protocol describes a typical dual-luciferase reporter assay to validate the activity of soluble Jagged-1 (188-204).

Materials:

  • HEK293 cells (or other suitable cell line)

  • CSL-luciferase reporter plasmid (e.g., pGL4.26[luc2/CSL/Hygro])

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Jagged-1 (188-204) peptide

  • Scrambled control peptide

  • Dual-luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the CSL-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Peptide Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of Jagged-1 (188-204) peptide or the scrambled control peptide. Include a vehicle-only control.

  • Incubation: Incubate the cells for another 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.[9]

  • Luminometry:

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence.[9]

    • Add the stop reagent and the Renilla luciferase substrate to the same well and measure the luminescence.[9]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity for the peptide-treated wells relative to the vehicle control.

Visualizing the Molecular Pathway and Experimental Workflow

To better understand the underlying biology and the experimental process, the following diagrams have been generated using the DOT language.

Diagram 1: Simplified Notch Signaling Pathway.

Notch_Reporter_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_readout Day 3-4: Readout A Seed HEK293 Cells in 96-well plate B Co-transfect with CSL-Luciferase & Renilla plasmids A->B C Treat cells with Jagged-1 (188-204) peptide, scrambled peptide, or vehicle B->C D Lyse cells C->D E Measure Firefly Luciferase activity (CSL reporter) D->E F Measure Renilla Luciferase activity (Normalization) E->F G Analyze Data: Normalize and calculate fold change F->G

Diagram 2: Experimental Workflow of a Notch Reporter Assay.

References

A Comparative Guide: Jagged-1 (188-204) Peptide vs. Delta-like Ligand 4 (DLL4) in Notch Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of the Jagged-1 (188-204) peptide and the full-length Delta-like ligand 4 (DLL4), two key modulators of the highly conserved Notch signaling pathway. This pathway plays a critical role in cell fate determination, proliferation, and differentiation, making its components attractive targets for therapeutic intervention in various diseases, including cancer and vascular disorders.

At a Glance: Jagged-1 (188-204) vs. DLL4

FeatureJagged-1 (188-204)Delta-like Ligand 4 (DLL4)
Molecular Nature A synthetic peptide fragment (amino acids 188-204) of the human Jagged-1 protein, representing part of the DSL domain.[1][2]Full-length transmembrane protein, a canonical Notch ligand.[3]
Primary Function Notch agonist.[1][2]Notch ligand, primarily activating Notch1 and Notch4.[3]
Role in Angiogenesis Generally considered pro-angiogenic, promoting endothelial cell sprouting and network formation.[4][5]Primarily a negative regulator of angiogenesis, inhibiting endothelial cell proliferation and sprouting to promote vascular maturation.[4][5]
Potency Activates Notch signaling; however, direct comparative EC50 values with DLL4 in reporter assays are not readily available in the public domain. An EC50 of ~27-37 µM was reported for enhancing store-operated calcium entry, a downstream effect of Notch activation in specific cells.A potent Notch activator. In some contexts, DLL4 and full-length Jagged-1 have been shown to have equal potency in stimulating Notch target genes.[4]

Signaling Pathways and Mechanisms of Action

Both Jagged-1 (188-204) and DLL4 exert their effects by binding to Notch receptors on adjacent cells, initiating a cascade of events that leads to the activation of downstream target genes. The core mechanism involves the proteolytic cleavage of the Notch receptor, releasing the Notch Intracellular Domain (NICD), which then translocates to the nucleus to regulate gene expression.

The Jagged-1 (188-204) peptide, as a fragment of the DSL (Delta/Serrate/Lag-2) domain, is believed to mimic the binding of the full-length Jagged-1 protein to Notch receptors, thereby acting as a direct agonist.[1][2]

DLL4, as a full-length ligand, engages with Notch receptors through its extracellular domain. This interaction is crucial for the regulation of vascular development, where it plays a key role in the process of lateral inhibition, determining the fate of endothelial cells into "tip" and "stalk" cells during angiogenesis.[3][5]

cluster_0 Signal Sending Cell cluster_1 Signal Receiving Cell Jagged-1 (188-204) Jagged-1 (188-204) Notch Receptor Notch Receptor Jagged-1 (188-204)->Notch Receptor Binds to DLL4 DLL4 DLL4->Notch Receptor Binds to S2 Cleavage (ADAM) S2 Cleavage (ADAM) Notch Receptor->S2 Cleavage (ADAM) S3 Cleavage (γ-secretase) S3 Cleavage (γ-secretase) S2 Cleavage (ADAM)->S3 Cleavage (γ-secretase) NICD NICD S3 Cleavage (γ-secretase)->NICD Releases CSL CSL NICD->CSL Binds to Nucleus Nucleus NICD->Nucleus Translocates to Target Gene Transcription Target Gene Transcription CSL->Target Gene Transcription Activates Nucleus->Target Gene Transcription

Caption: Canonical Notch Signaling Pathway Activation.

Quantitative Comparison of Effects

While direct quantitative comparisons between the Jagged-1 (188-204) peptide and DLL4 are limited, studies comparing the full-length proteins provide valuable insights into their distinct and sometimes opposing roles.

Notch Activation Potency
LigandAssayCell TypeResultReference
Jagged-1 (full-length) vs. DLL4Luciferase Reporter Assay (Hes/Hey)HMEC-1Equal potency in stimulating Notch target genes.[4]
Jagged-1 (188-204)Store-Operated Ca2+ EntryHuman PASMCsEC50 ≈ 27-37 µM

Note: The EC50 value for Jagged-1 (188-204) is from an assay measuring a downstream cellular response and may not directly correlate with the potency of transcriptional activation of canonical Notch target genes.

Effects on Angiogenesis

The most striking difference between Jagged-1 and DLL4 lies in their regulation of angiogenesis.

LigandEffect on Endothelial SproutingVascular MorphologyReference
Jagged-1 (full-length)Promotes sproutingIncreased vessel branching and density.[4][5]
DLL4Inhibits sproutingFewer but more mature and larger vessels.[4][5]

This differential effect is crucial in the context of tumor angiogenesis, where both ligands are often upregulated. DLL4's inhibition of sprouting can lead to fewer but more perfused vessels, which can paradoxically promote tumor growth.[4] Conversely, Jagged-1's pro-angiogenic effects can also contribute to tumor progression.[4]

Experimental Protocols

Notch Activation Assay (Luciferase Reporter Assay)

This protocol is a common method to quantify the activation of the Notch signaling pathway.

Start Start Transfect Cells Transfect reporter cells with a Notch-responsive luciferase construct (e.g., CSL-luciferase). Start->Transfect Cells Plate Cells Plate transfected cells. Transfect Cells->Plate Cells Stimulate Cells Stimulate cells with either immobilized Jagged-1 (188-204) or DLL4. Plate Cells->Stimulate Cells Lyse Cells Lyse cells after incubation. Stimulate Cells->Lyse Cells Measure Luciferase Activity Measure luciferase activity using a luminometer. Lyse Cells->Measure Luciferase Activity Analyze Data Analyze and normalize data. Measure Luciferase Activity->Analyze Data End End Analyze Data->End

Caption: Workflow for a Notch Luciferase Reporter Assay.

Detailed Steps:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, C2C12) and transfect with a reporter plasmid containing multiple binding sites for the Notch transcriptional effector CSL upstream of a luciferase gene. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

  • Ligand Immobilization: Coat the wells of a culture plate with either Jagged-1 (188-204) peptide or recombinant DLL4 protein. Soluble ligands are generally not effective at activating the Notch pathway.

  • Cell Seeding and Stimulation: Seed the transfected cells onto the ligand-coated plates.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for Notch activation and luciferase expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial kit and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Endothelial Cell Sprouting Assay (Fibrin Gel Bead Assay)

This assay provides a quantitative measure of the pro- or anti-angiogenic effects of the compounds.

Methodology:

  • Bead Coating: Coat cytodex beads with endothelial cells (e.g., HUVECs).

  • Embedding in Fibrin (B1330869) Gel: Embed the cell-coated beads into a fibrinogen solution, which is then clotted with thrombin to form a 3D fibrin gel.

  • Stimulation: Add Jagged-1 (188-204) or DLL4 to the culture medium.

  • Incubation and Imaging: Incubate the gel for several days and acquire images of the sprouting vessels at different time points.

  • Quantification: Quantify the number and length of the sprouts emanating from the beads.

Cell Proliferation Assay (e.g., CCK-8 or BrdU Assay)

This assay determines the effect of the ligands on cell proliferation.

Methodology:

  • Cell Seeding: Seed endothelial cells in a 96-well plate.

  • Treatment: Treat the cells with various concentrations of Jagged-1 (188-204) or DLL4.

  • Incubation: Incubate for a defined period (e.g., 24, 48, 72 hours).

  • Assay:

    • CCK-8: Add CCK-8 solution to each well and measure the absorbance at 450 nm after a short incubation. The absorbance is proportional to the number of viable cells.

    • BrdU: Add BrdU to the culture medium, which will be incorporated into the DNA of proliferating cells. Detect the incorporated BrdU using an anti-BrdU antibody in an ELISA format.

  • Data Analysis: Calculate the percentage of cell proliferation relative to an untreated control.

Summary and Conclusion

Jagged-1 (188-204) and DLL4 are both important modulators of the Notch signaling pathway but exhibit distinct and often opposing biological effects, particularly in the context of angiogenesis. While DLL4 acts as a key negative regulator of endothelial sprouting, leading to the formation of a mature and stable vasculature, full-length Jagged-1 is generally considered pro-angiogenic.

For researchers and drug development professionals, understanding these differences is crucial for the targeted modulation of the Notch pathway. The choice between targeting the Jagged-1 or DLL4 axis will depend on the specific therapeutic goal, whether it is to promote or inhibit angiogenesis, or to modulate cell proliferation and differentiation in other contexts. The experimental protocols provided in this guide offer a starting point for the in-vitro characterization and comparison of these and other Notch-modulating compounds. Further research is warranted to fully elucidate the comparative potency and downstream effects of the Jagged-1 (188-204) peptide in direct comparison to DLL4 in various cellular and disease models.

References

A Researcher's Guide to Selecting Jagged-1 (188-204) Peptide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Jagged-1 is a key ligand in the Notch signaling pathway, a highly conserved cell-cell communication system that plays a critical role in cell fate determination, proliferation, differentiation, and apoptosis. The Jagged-1 (188-204) peptide fragment acts as a Notch agonist, making it a valuable tool for studying a wide range of biological processes, including development, immunology, and oncology.

Comparative Analysis of Supplier Specifications

The quality of synthetic peptides can vary significantly between suppliers, primarily in terms of purity and the presence of contaminants. High-purity peptides are essential for obtaining reliable and reproducible experimental results. The following table summarizes the publicly available purity data for Jagged-1 (188-204) from several prominent suppliers. Researchers are strongly encouraged to request lot-specific certificates of analysis for the most accurate and up-to-date information.

SupplierReported PuritySalt FormAdditional Information
MedchemExpress 99.89%[1] or 98.08%[2]TFAPurity may vary between batches.
TargetMol 99.48%[3]TFACertificate of Analysis available.[3]
MOLNOVA 98%[4][5]TFACertificate of Analysis available.[4][5]
Selleck Chemicals Not explicitly stated, but a Certificate of Analysis is available.TFA
Anaspec ≥ 95%Not specifiedProduct data sheet available.
Elabscience > 95%[6]Not specified
GenScript Not explicitly stated.Not specified
Aapptec Lot-specificNot specifiedCertificate of Analysis should be requested.[7]
LifeTein Not explicitly stated.Not specified

Disclaimer: The purity data presented here is based on information available on the suppliers' websites and may not reflect the exact purity of the product you receive. It is crucial to obtain a lot-specific Certificate of Analysis before use.

Recommended Experimental Protocol for Biological Activity Assessment

To enable researchers to perform their own comparative analysis of Jagged-1 (188-204) from different suppliers, a detailed protocol for a Notch signaling activation assay is provided below. This assay measures the peptide's ability to induce a downstream cellular response, providing a functional measure of its biological activity.

Assay: Induction of Keratinocyte Differentiation

This protocol is based on the known function of Jagged-1 in promoting the differentiation of human keratinocytes.[8][9]

1. Cell Culture:

  • Culture primary human keratinocytes in a low-calcium medium (e.g., Keratinocyte-SFM) to maintain them in an undifferentiated, proliferative state.

2. Peptide Preparation:

  • Reconstitute the Jagged-1 (188-204) peptides from each supplier in sterile, nuclease-free water or a recommended solvent to create a stock solution (e.g., 1 mg/mL).

  • Prepare a series of working dilutions of the peptide in the cell culture medium. A typical concentration range to test would be 1-50 µM.

  • As a negative control, use a scrambled version of the Jagged-1 (188-204) peptide.

3. Treatment:

  • Seed the keratinocytes in multi-well plates and allow them to adhere.

  • Replace the medium with the culture medium containing the different concentrations of Jagged-1 (188-204) from each supplier or the scrambled control peptide.

  • Incubate the cells for a period of 24 to 72 hours.

4. Assessment of Differentiation:

  • Morphological Analysis: Observe the cells under a microscope for changes in morphology indicative of differentiation, such as an increase in cell size and a more flattened, squamous appearance.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to detect the expression of differentiation markers such as Involucrin and Loricrin. An increase in the expression of these proteins indicates differentiation.

  • Quantitative Real-Time PCR (qRT-PCR): Isolate RNA from the cells and perform qRT-PCR to measure the mRNA levels of genes associated with keratinocyte differentiation (e.g., IVL, LOR).

5. Data Analysis:

  • Quantify the expression of differentiation markers for each supplier's peptide at different concentrations.

  • Compare the dose-response curves for the peptides from different suppliers to determine their relative potency in inducing keratinocyte differentiation.

Visualizing the Jagged-1 Signaling Pathway and Experimental Workflow

To further aid in the understanding of the biological context and the experimental design, the following diagrams are provided.

Jagged1_Signaling_Pathway cluster_sending_cell Signal-Sending Cell cluster_receiving_cell Signal-Receiving Cell Jagged1 Jagged-1 Notch_Receptor Notch Receptor Jagged1->Notch_Receptor Binding S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-Secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Release CSL CSL NICD->CSL Nuclear Translocation and Binding MAML MAML CSL->MAML Recruitment Target_Genes Target Gene Transcription MAML->Target_Genes Activation

Caption: The canonical Jagged-1/Notch signaling pathway.

Experimental_Workflow Start Start: Obtain Jagged-1 (188-204) from Different Suppliers QC Quality Control: - Request Certificate of Analysis - Verify Purity and Identity Start->QC Cell_Culture Cell Culture: Primary Human Keratinocytes QC->Cell_Culture Treatment Treatment: - Dose-response with each peptide - Include scrambled peptide control Cell_Culture->Treatment Analysis Analysis of Differentiation: - Morphology - Western Blot (Involucrin, Loricrin) - qRT-PCR (IVL, LOR) Treatment->Analysis Comparison Comparative Analysis: - Potency (EC50) - Efficacy (Maximal Response) Analysis->Comparison

Caption: Workflow for comparing Jagged-1 (188-204) biological activity.

By utilizing the information and protocols outlined in this guide, researchers can make more informed decisions when selecting a Jagged-1 (188-204) peptide and ensure the validity and reproducibility of their experimental findings in the complex field of Notch signaling.

References

A Comparative Guide to the Cross-Reactivity of Jagged-1 (188-204) with Notch Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the Jagged-1 (188-204) peptide with Notch receptors. The Jagged-1 (188-204) peptide is a 17-amino-acid fragment derived from the Delta/Serrate/Lag-2 (DSL) domain of the human Jagged-1 protein, a known ligand for Notch receptors.[1] This peptide is widely used as a Notch agonist in various in vitro studies to activate the Notch signaling pathway.[2][3][4][5][6]

Quantitative Data on Jagged-1 (188-204) and Notch Receptor Activation

Direct comparative studies quantifying the binding affinity (e.g., Kd values) of the Jagged-1 (188-204) peptide for each of the four Notch receptors are currently unavailable. However, functional data from a study on human pulmonary arterial smooth muscle cells (PASMCs) demonstrates a dose-dependent activation of Notch signaling, which is primarily attributed to Notch1 activation in this cell type.

Table 1: Functional Activation of Notch Signaling by Jagged-1 (188-204) Peptide in Human PASMCs

Concentration of Jagged-1 (188-204)Observed Effect on Store-Operated Ca2+ Entry (SOCE)Reference
5 µMNegligible effect[7]
50 µMSignificant enhancement[7]
500 µMSignificant enhancement (similar to 50 µM)[7]

Note: Enhancement of SOCE is a downstream functional consequence of Notch signaling activation in this cell type.

Furthermore, the same study demonstrated an increase in the Notch1 intracellular domain (NICD), the activated form of the receptor, upon treatment with 50 µM of the Jagged-1 (188-204) peptide.

Cross-Reactivity Insights from Full-Length Jagged-1

Studies on the full-length murine Jagged-1 protein have provided some insights into its interaction with different Notch receptors, which may offer clues for the 188-204 peptide. It is crucial to note that these findings may not be directly extrapolated to the 17-amino-acid human peptide.

Table 2: Binding Affinity of Full-Length Murine Jagged-1 with Murine Notch Receptors

Notch ReceptorBinding Affinity (Kd)MethodReference
Notch20.4 - 0.7 nMCell and Solid-Phase Binding Assays[8]
Notch1BindsSolid-Phase Binding Assay[8]
Notch3BindsSolid-Phase Binding Assay[8]

A separate study using a quantitative cell-based approach with full-length human ligands and receptors found that Jagged-1 can trans-activate both Notch1 and Notch2, with the signaling through Notch1 being notably weaker.[9]

Signaling Pathway and Experimental Workflows

To facilitate further research into the cross-reactivity of the Jagged-1 (188-204) peptide, the following diagrams illustrate the canonical Notch signaling pathway and a general experimental workflow for assessing receptor activation.

Jagged_Notch_Signaling cluster_sending_cell Signal Sending Cell cluster_receiving_cell Signal Receiving Cell cluster_nucleus Jagged1_188_204 Jagged-1 (188-204) Peptide Notch_Receptor Notch Receptor (Notch1-4) Jagged1_188_204->Notch_Receptor Binding S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage Conformational Change S3_Cleavage S3 Cleavage (γ-Secretase) S2_Cleavage->S3_Cleavage NICD NICD (Active Fragment) S3_Cleavage->NICD Release Nucleus Nucleus NICD->Nucleus Translocation CSL CSL Target_Genes Target Gene Transcription (e.g., HES, HEY) CSL->Target_Genes Activates NICD_in_nucleus NICD NICD_in_nucleus->CSL Forms Complex

Caption: Canonical Notch signaling pathway activated by Jagged-1.

Experimental_Workflow start Start prepare_cells Prepare Reporter Cells (Expressing Notch1, 2, 3, or 4 and a Notch-responsive reporter) start->prepare_cells treat_cells Treat cells with varying concentrations of Jagged-1 (188-204) peptide prepare_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate measure_reporter Measure Reporter Activity (e.g., Luciferase Assay) incubate->measure_reporter analyze_data Analyze Data: - Generate dose-response curves - Calculate EC50 values measure_reporter->analyze_data compare Compare EC50 values across Notch receptor isoforms analyze_data->compare end End compare->end

Caption: Workflow for assessing Notch receptor cross-reactivity.

Logical_Relationship Jagged1_Peptide Jagged-1 (188-204) Peptide Notch1 Notch1 Jagged1_Peptide->Notch1 Activates (Quantitative functional data available) Notch2 Notch2 Jagged1_Peptide->Notch2 Likely Interacts (Inferred from full-length protein) Notch3 Notch3 Jagged1_Peptide->Notch3 Likely Interacts (Inferred from full-length protein) Notch4 Notch4 Jagged1_Peptide->Notch4 Interaction Unknown

Caption: Known and inferred interactions of Jagged-1 (188-204).

Experimental Protocols

To quantitatively assess the cross-reactivity of Jagged-1 (188-204) with Notch receptors, a cell-based reporter assay is a robust method.

Notch Reporter Gene Assay

Objective: To determine the dose-dependent activation of each Notch receptor isoform by the Jagged-1 (188-204) peptide.

Materials:

  • Host cell line with low endogenous Notch activity (e.g., HEK293T, CHO).

  • Expression plasmids for full-length human Notch1, Notch2, Notch3, and Notch4.

  • A Notch-responsive reporter plasmid (e.g., containing multiple RBP-J binding sites upstream of a luciferase or fluorescent protein gene).

  • A constitutively active control plasmid for normalization (e.g., Renilla luciferase).

  • Jagged-1 (188-204) peptide (solubilized as per manufacturer's instructions, e.g., in DMSO or water).[1]

  • Cell culture reagents.

  • Transfection reagent.

  • Luminometer or fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the host cell line in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfection: For each Notch receptor to be tested, co-transfect cells in separate wells with:

    • The expression plasmid for the specific Notch receptor (e.g., Notch1).

    • The Notch-responsive reporter plasmid.

    • The normalization control plasmid.

  • Incubation: Incubate the transfected cells for 24 hours to allow for receptor expression.

  • Peptide Treatment: Prepare serial dilutions of the Jagged-1 (188-204) peptide in cell culture medium. A suggested concentration range, based on existing data, is from 1 nM to 500 µM.[7] Replace the medium in the wells with the medium containing the different peptide concentrations. Include a vehicle-only control.

  • Incubation: Incubate the treated cells for an additional 24-48 hours.

  • Reporter Assay: Lyse the cells and measure the activity of both the Notch-responsive reporter (e.g., firefly luciferase) and the normalization control (e.g., Renilla luciferase) using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the Notch reporter signal to the control reporter signal for each well.

    • Plot the normalized reporter activity against the logarithm of the Jagged-1 (188-204) peptide concentration.

    • Fit the data to a non-linear regression curve to determine the EC50 value for each Notch receptor.

Alternative Methods:

  • Flow Cytometry Binding Assay: This method can be used to assess the relative binding of a fluorescently labeled Jagged-1 (188-204) peptide to cells expressing different Notch receptors.[10]

  • Western Blot for NICD Cleavage: This technique can be used to directly visualize the activation of each Notch receptor by detecting the cleaved intracellular domain (NICD).

Conclusion and Future Directions

The Jagged-1 (188-204) peptide is a known activator of Notch signaling, with quantitative functional data available for its effect on the Notch1 pathway. While evidence from full-length Jagged-1 studies suggests potential interactions with Notch2 and Notch3, there is a clear gap in the literature regarding a direct, quantitative comparison of the peptide's cross-reactivity with all four Notch receptors. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate these interactions, which will be crucial for the precise application of this peptide in research and for the development of targeted Notch-modulating therapies.

References

A Comparative Guide to Jagged-1 (188-204) Induced Cell Differentiation: An Objective Analysis of Performance and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and reproducibility of the synthetic peptide Jagged-1 (188-204) in inducing cell differentiation. We present a detailed analysis of its performance against other established differentiation inducers, supported by experimental data and detailed protocols to ensure clarity and aid in experimental design.

At a Glance: Jagged-1 (188-204) Performance Summary

The Jagged-1 (188-204) peptide, a fragment of the Notch ligand Jagged-1, has demonstrated the ability to induce differentiation in a variety of cell types by activating the Notch signaling pathway. Its performance, however, can be influenced by cell type, concentration, and culture conditions. This guide focuses on its application in keratinocyte, adipocyte, and osteoblast differentiation.

Quantitative Performance Comparison

To provide an objective assessment, the following tables summarize the quantitative effects of Jagged-1 (188-204) in comparison to alternative, well-established inducers of differentiation for specific cell lineages.

Table 1: Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

InducerConcentrationKey MarkerFold Change/IncreaseTreatment DurationReference
Jagged-1 (188-204) ImmobilizedHes1~50-fold7 days
ImmobilizedHes3~6-fold7 days
ImmobilizedRunx2, ALP, COL1, BSPIncreased7 days
Bone Morphogenetic Protein-2 (BMP-2) 100 ng/mLAlkaline Phosphatase (ALP)Significant increase7-14 days
100 ng/mLRunx2Significant increase7-14 days
100 ng/mLOsteocalcinSignificant increase14-21 days

Table 2: Adipogenic Differentiation of Mesenchymal Stem Cells (MSCs)

InducerConcentrationKey MarkerFold Change/IncreaseTreatment DurationReference
Jagged-1 (full length) 100 ng/mLPPARγ mRNAIncreased5-7 days
100 ng/mLHes-1 protein2.86 ± 0.05% (vs. 2.23 ± 0.06% control)6 days
Rosiglitazone 10 µMPPARγ mRNASignificantly higher than control6 days[1]
10 µMAdipocyte fatty acid-binding protein (aP2)Significantly higher than control6 days[1]

Table 3: Keratinocyte Differentiation

InducerConcentrationKey MarkerObservationTreatment DurationReference
Jagged-1 (188-204) 40 µMLoricrinExpression induced72 hours[2]
40 µMStratificationObserved72 hours[2]
Elevated Calcium 1.2-1.8 mMInvolucrinIncreased expression3-5 days
1.2-1.8 mMLoricrinIncreased expression5-7 days

Understanding the Mechanism: The Jagged-1 Signaling Pathway

Jagged-1 (188-204) functions by activating the Notch signaling pathway, a highly conserved cell-cell communication system. The diagram below illustrates the canonical Notch pathway initiated by Jagged-1.

Jagged1_Signaling_Pathway cluster_nucleus ligand Jagged-1 (188-204) receptor Notch Receptor ligand->receptor Binds to adam ADAM Protease receptor->adam Cleavage S2 gamma_secretase γ-Secretase adam->gamma_secretase Cleavage S3 nicd Notch Intracellular Domain (NICD) gamma_secretase->nicd Releases nucleus Nucleus nicd->nucleus Translocates to csl CSL transcriptional_complex Transcriptional Activation Complex csl->transcriptional_complex target_genes Target Genes (Hes, Hey, etc.) transcriptional_complex->target_genes Activates differentiation Cellular Differentiation target_genes->differentiation Osteogenesis_Workflow start Start immobilize Immobilize Jagged-1 (188-204) on culture surface start->immobilize seed Seed Mesenchymal Stem Cells (MSCs) immobilize->seed culture_basal Culture in Basal Medium (24 hours) seed->culture_basal induce Switch to Osteogenic Induction Medium culture_basal->induce culture_induction Culture for 7-21 days (medium change every 2-3 days) induce->culture_induction analyze Analyze Osteogenic Markers (e.g., Runx2, ALP) culture_induction->analyze end End analyze->end

References

A Comparative Guide to Confirming Jagged-1 (188-204) Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to confirm the engagement of the Jagged-1 (188-204) peptide with its cellular target, primarily the Notch family of receptors. The data presented here is intended to assist researchers in selecting the most appropriate assays for their specific experimental needs, offering both direct and indirect methods of confirming target interaction.

Introduction to Jagged-1 (188-204) and Target Engagement

Jagged-1 is a transmembrane protein that acts as a ligand for Notch receptors, playing a critical role in cell fate decisions. The Jagged-1 (188-204) peptide is a fragment of the full-length protein that has been shown to function as a Notch agonist, capable of activating the Notch signaling pathway.[1][2][3] Confirming that this peptide directly interacts with its intended target within a cellular context is a crucial step in validating its mechanism of action and for the development of potential therapeutics.

Comparison of Target Engagement Methodologies

The following tables summarize and compare various experimental approaches to confirm Jagged-1 (188-204) target engagement.

Table 1: Direct Methods for Assessing Physical Interaction
MethodPrincipleAdvantagesDisadvantagesThroughput
Proximity Ligation Assay (PLA) In situ detection of protein-protein interactions. Primary antibodies against Jagged-1 and Notch are used, and if in close proximity (<40 nm), a signal is generated via rolling circle amplification.High specificity and sensitivity; provides spatial information within the cell.Requires specific and validated antibodies; can be complex to set up.Low to Medium
Co-Immunoprecipitation (Co-IP) A "bait" antibody is used to pull down a target protein (e.g., Notch receptor) from a cell lysate, and the "prey" protein (e.g., biotinylated Jagged-1 peptide) is detected by Western blot.Widely used and well-established technique for protein-protein interactions.Prone to false positives and negatives; may not capture transient interactions.Low to Medium
Pull-Down Assay An immobilized "bait" (e.g., tagged Jagged-1 peptide) is used to capture its binding partner ("prey," e.g., Notch receptor) from a cell lysate.Relatively simple and versatile; can be used to identify unknown binding partners.In vitro nature may not fully represent cellular conditions; risk of non-specific binding.Medium
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein upon ligand binding. Target engagement stabilizes the protein at higher temperatures.Label-free method that confirms target engagement in a physiological cellular environment.Requires a specific antibody for the target protein for detection (e.g., Western blot); optimization of heating conditions is necessary.Medium to High
Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI) Real-time, label-free detection of binding events between an immobilized ligand (e.g., Jagged-1 peptide) and an analyte (e.g., purified Notch receptor or cell membrane preparations).Provides quantitative kinetic data (on- and off-rates, affinity).Requires purified proteins or membrane fractions; may not fully recapitulate the cellular environment.Medium
Table 2: Indirect Methods for Assessing Downstream Signaling
MethodPrincipleAdvantagesDisadvantagesThroughput
Notch Reporter Assay (e.g., Luciferase) Measures the transcriptional activity of Notch target genes (e.g., HES1, HEY1) by linking their promoters to a reporter gene like luciferase.Highly sensitive and quantitative measure of pathway activation.Indirect measure of target engagement; can be affected by off-target effects influencing the reporter.High
Western Blot for NICD Cleavage Detects the cleaved Notch Intracellular Domain (NICD), which is released upon receptor activation and translocates to the nucleus.Direct measure of a key step in Notch signal transduction.Can be less sensitive than reporter assays; requires a specific antibody for NICD.Low to Medium
Quantitative PCR (qPCR) Measures the mRNA levels of Notch target genes (e.g., HES1, HEY1) following treatment with the Jagged-1 peptide.Sensitive and quantitative measure of gene expression changes.Indirect measure of target engagement; changes in mRNA may not always correlate with protein levels.High

Experimental Protocols

Proximity Ligation Assay (PLA)
  • Cell Preparation: Grow cells on coverslips and treat with Jagged-1 (188-204) peptide.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with Triton X-100.

  • Blocking: Block with a suitable blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with primary antibodies against Jagged-1 and the specific Notch receptor (e.g., Notch1) overnight at 4°C.

  • PLA Probe Incubation: Incubate with species-specific secondary antibodies conjugated with oligonucleotides (PLA probes).

  • Ligation: Add a ligase to join the two PLA probes if they are in close proximity.

  • Amplification: Add a polymerase for rolling-circle amplification of the ligated DNA circle.

  • Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified product.

  • Imaging: Visualize the fluorescent signals using a fluorescence microscope. Each fluorescent spot represents a protein-protein interaction.[4][5]

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with the Jagged-1 (188-204) peptide or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release soluble proteins.

  • Separation of Aggregates: Centrifuge to pellet aggregated, denatured proteins.

  • Detection: Analyze the supernatant for the amount of soluble Notch receptor at each temperature by Western blot or other quantitative methods like ELISA or AlphaScreen.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the peptide indicates target engagement.[6][7][8][9][10]

Notch Reporter Assay
  • Cell Transfection: Co-transfect cells with a Notch-responsive reporter plasmid (e.g., containing HES1 promoter driving luciferase) and a control plasmid for normalization (e.g., Renilla luciferase).

  • Peptide Treatment: Treat the transfected cells with various concentrations of the Jagged-1 (188-204) peptide.

  • Cell Lysis: Lyse the cells after a suitable incubation period (e.g., 24-48 hours).

  • Luciferase Measurement: Measure the luciferase activity of both the experimental and control reporters using a luminometer.

  • Data Analysis: Normalize the experimental reporter activity to the control reporter activity. An increase in normalized luciferase activity indicates Notch pathway activation.[11][12][13]

Visualizations

Jagged_Notch_Signaling cluster_sending_cell Signal Sending Cell cluster_receiving_cell Signal Receiving Cell Jagged1 Jagged-1 (188-204) Peptide Notch Notch Receptor Jagged1->Notch Binding & Engagement S2_cleavage S2 Cleavage (ADAM) Notch->S2_cleavage Conformational Change S3_cleavage S3 Cleavage (γ-secretase) S2_cleavage->S3_cleavage NICD NICD S3_cleavage->NICD Release Nucleus Nucleus NICD->Nucleus Translocation CSL CSL TargetGenes Target Gene Expression (HES, HEY) CSL->TargetGenes Activation

Caption: Jagged-1 (188-204) induced Notch signaling pathway.

Experimental_Workflow_CETSA start Start: Treat cells with Jagged-1 (188-204) or vehicle heat Heat cells at various temperatures start->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge supernatant Collect supernatant (soluble proteins) centrifuge->supernatant detect Detect Notch receptor (e.g., Western Blot) supernatant->detect analyze Analyze data and plot melting curve detect->analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Direct_vs_Indirect_Methods TargetEngagement Jagged-1 (188-204) Target Engagement Direct Direct Methods (Physical Interaction) TargetEngagement->Direct Indirect Indirect Methods (Downstream Effects) TargetEngagement->Indirect PLA PLA Direct->PLA CoIP Co-IP Direct->CoIP CETSA CETSA Direct->CETSA SPR SPR/BLI Direct->SPR Reporter Reporter Assays Indirect->Reporter Western NICD Western Indirect->Western qPCR Target Gene qPCR Indirect->qPCR

Caption: Logical relationship of target engagement methods.

References

A Comparative Guide to Notch Agonists: Jagged-1 (188-204) in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Notch signaling pathway is a critical regulator of cell fate decisions, playing a pivotal role in development, tissue homeostasis, and various disease states. Precise modulation of this pathway is a key area of research for therapeutic intervention. This guide provides a comparative analysis of the synthetic peptide agonist Jagged-1 (188-204) and other common Notch agonists, with a focus on their performance backed by experimental data.

Overview of Notch Agonists

Notch signaling is initiated by the interaction of a Notch receptor with a ligand presented by a neighboring cell. This interaction triggers a series of proteolytic cleavages of the receptor, leading to the release of the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene expression. A variety of molecules can be used to experimentally activate this pathway. These agonists can be broadly categorized as:

  • Peptide Agonists: Short synthetic peptides derived from the receptor-binding domains of natural ligands. Jagged-1 (188-204) is a prominent example, corresponding to a fragment of the Delta/Serrate/Lag-2 (DSL) domain of the human Jagged-1 protein.[1][2]

  • Full-Length Ligands: Recombinant full-length proteins of the natural Notch ligands, such as Jagged-1, Jagged-2, Delta-like 1 (DLL1), and Delta-like 4 (DLL4). These can be presented to cells in a soluble form, immobilized on a substrate, or expressed on the surface of "sender" cells in a co-culture system.

  • Antibody Agonists: Monoclonal antibodies that bind to and activate Notch receptors.

The choice of agonist can significantly impact the outcome of an experiment due to differences in binding affinity, receptor specificity, and the context of their presentation.

Comparative Performance of Notch Agonists

The activation of the Notch pathway is most commonly quantified using a reporter gene assay. In this assay, cells are engineered to express a reporter protein (e.g., luciferase or a fluorescent protein) under the control of a promoter containing binding sites for the NICD-associated transcription factor CSL (CBF1/Su(H)/Lag-1). The intensity of the reporter signal is directly proportional to the level of Notch activation.[3][4]

While direct head-to-head quantitative comparisons of Jagged-1 (188-204) with a wide array of other Notch agonists under uniform conditions are not extensively documented in single studies, a compilation of findings from various sources allows for a qualitative and semi-quantitative assessment.

AgonistTypeTypical ConcentrationObserved Effect on Notch SignalingKey Considerations
Jagged-1 (188-204) Peptide40-50 µMActivates Notch signaling, leading to downstream effects such as keratinocyte maturation and enhanced store-operated Ca2+ entry.[1][5]Soluble form can have context-dependent effects.
Full-length Jagged-1 ProteinImmobilized or on sender cellsPotent activator of Notch signaling. In some contexts, soluble Jagged-1 can act as an antagonist to DLL4-mediated signaling.[6][7]Immobilization is often required for robust activation.
Full-length Jagged-2 ProteinOn sender cellsActivates Notch signaling. Can have distinct biological roles from Jagged-1.Often co-expressed with Jagged-1, suggesting potential for redundant or cooperative functions.
Full-length DLL1 ProteinOn sender cellsActivator of Notch signaling.Can exhibit different receptor-binding affinities and signaling dynamics compared to DLL4.
Full-length DLL4 ProteinImmobilized or on sender cellsPotent activator of Notch signaling, often showing a stronger effect than Jagged-1 in certain contexts, such as angiogenesis.[6][7]Can have opposing biological effects to Jagged-1 in specific cellular processes.[6][7]

Note: The efficacy of these agonists is highly dependent on the experimental system, including the cell type, the specific Notch receptor being targeted, and the method of agonist presentation (soluble vs. immobilized).

Experimental Methodologies

Notch Signaling Reporter Assay (Co-culture Method)

This is a common method to assess the activity of membrane-bound or full-length Notch ligands.

1. Cell Lines and Plasmids:

  • "Sender" Cells: A cell line (e.g., CHO or HEK293T) engineered to stably express a full-length Notch ligand (e.g., Jagged-1, DLL4).

  • "Receiver" Cells: A reporter cell line (e.g., U2OS or HEK293) stably expressing a Notch receptor (e.g., Notch1) and containing a CSL-responsive luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid for normalization.[3]

2. Co-culture Procedure:

  • Receiver cells are transiently transfected with the reporter plasmids.

  • 24 hours post-transfection, the receiver cells are co-cultured with the sender cells at a specific ratio (e.g., 1:1).

  • The co-culture is incubated for 24-48 hours to allow for cell-cell contact and Notch signal transduction.

3. Luciferase Activity Measurement:

  • Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase assay system and a luminometer.[3]

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Notch Signaling Assay with Soluble Peptide Agonists

This method is suitable for assessing the activity of peptide agonists like Jagged-1 (188-204).

1. Cell Culture and Transfection:

  • Reporter cells expressing the Notch receptor and containing the luciferase reporter plasmids are plated in a multi-well plate.

2. Treatment with Peptide Agonist:

  • A stock solution of the peptide agonist (e.g., Jagged-1 (188-204) dissolved in a suitable solvent like water or DMSO) is prepared.[1]

  • The peptide is added to the cell culture medium at the desired final concentrations. A scrambled peptide with the same amino acid composition but a random sequence is often used as a negative control.[1]

  • Cells are incubated with the peptide for a specified duration (e.g., 24-72 hours).[5]

3. Measurement and Analysis:

  • Luciferase activity is measured as described in the co-culture method.

  • Dose-response curves can be generated to determine the EC50 of the peptide agonist.

Signaling Pathways and Experimental Workflow

NotchSignalingPathway cluster_sender Sender Cell cluster_receiver Receiver Cell cluster_nucleus Ligand Notch Ligand (e.g., Jagged-1, DLL4) NotchReceptor Notch Receptor Ligand->NotchReceptor S2 S2 Cleavage (ADAM Protease) NotchReceptor->S2 Binding S3 S3 Cleavage (γ-secretase) S2->S3 NICD NICD S3->NICD Release Nucleus Nucleus NICD->Nucleus Translocation CSL CSL NICD_n NICD Transcription Target Gene Transcription CSL->Transcription NICD_n->CSL Activation

Caption: Canonical Notch signaling pathway activation.

ReporterAssayWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis ReceiverCells Plate Receiver Cells (with Notch Receptor) Transfection Transfect with CSL-Luciferase & Renilla Plasmids ReceiverCells->Transfection CoCulture Co-culture with Sender Cells (Full-length ligands) Transfection->CoCulture SolubleAgonist Add Soluble Agonist (e.g., Jagged-1 (188-204)) Transfection->SolubleAgonist Lysis Cell Lysis CoCulture->Lysis SolubleAgonist->Lysis LuciferaseAssay Dual-Luciferase Assay Lysis->LuciferaseAssay DataAnalysis Normalize Firefly to Renilla & Compare to Control LuciferaseAssay->DataAnalysis

Caption: Experimental workflow for a Notch reporter assay.

Conclusion

Jagged-1 (188-204) serves as a valuable tool for activating the Notch signaling pathway, particularly in its soluble peptide form. However, its performance relative to other agonists, such as full-length Jagged-1, Jagged-2, and the Delta-like ligands, is highly context-dependent. Full-length, membrane-bound, or immobilized ligands are generally more potent activators, and different ligands can trigger distinct downstream biological effects. For instance, the opposing roles of Jagged-1 and DLL4 in angiogenesis highlight the nuanced control within the Notch system.[6][7][8] Researchers should carefully consider the specific goals of their study, the cellular context, and the desired mode of activation when selecting a Notch agonist. The detailed experimental protocols provided herein offer a starting point for the quantitative assessment and comparison of these critical signaling molecules.

References

Benchmarking Jagged-1 (188-204): A Comparative Guide to a Novel Notch Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic peptide Jagged-1 (188-204) against established standards in the modulation of the Notch signaling pathway. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and workflows.

Introduction to Jagged-1 (188-204)

Jagged-1 (188-204) is a peptide fragment derived from the Delta/Serrate/Lag-2 (DSL) domain of the human Jagged-1 protein, a well-established ligand for Notch receptors.[1][2] As a Notch agonist, this peptide mimics the action of the full-length Jagged-1 protein, activating the Notch signaling cascade, a critical pathway involved in cell fate decisions, proliferation, differentiation, and apoptosis.[1][3] The aberrant function of the Notch pathway is implicated in a variety of diseases, including cancer and developmental disorders, making its components attractive therapeutic targets.[4]

Mechanism of Action: The Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system. The binding of a ligand, such as Jagged-1, to a Notch receptor on an adjacent cell initiates a cascade of proteolytic cleavages. This process releases the Notch intracellular domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and other co-activators to regulate the expression of target genes.

Notch Signaling Pathway cluster_receiving Signal-Receiving Cell Jagged-1 Jagged-1 Notch Receptor Notch Receptor Jagged-1->Notch Receptor Binding S2 Cleavage S2 Cleavage Notch Receptor->S2 Cleavage Conformational Change gamma-Secretase gamma-Secretase S2 Cleavage->gamma-Secretase Shedding NICD NICD gamma-Secretase->NICD Release Nucleus Nucleus NICD->Nucleus Translocation CSL CSL Target Gene Expression Target Gene Expression CSL->Target Gene Expression Activation

Fig. 1: Canonical Notch Signaling Pathway

Efficacy of Jagged-1 (188-204) in Cellular Assays

Jagged-1 (188-204) has demonstrated biological activity in various in vitro models, primarily in inducing cellular differentiation and promoting cancer cell proliferation.

Induction of Keratinocyte Differentiation

Jagged-1 (188-204) has been shown to induce the complete maturation of human keratinocytes.[3][5][6][7] This process is crucial for the formation of a functional epidermal barrier.

Induction of Dendritic Cell Maturation

The peptide has also been observed to induce the maturation of monocyte-derived human dendritic cells.[1][3][8][9] Mature dendritic cells are potent antigen-presenting cells essential for initiating adaptive immune responses.

Proliferation of Cancer Cells

In the context of oncology, Jagged-1 signaling can promote the proliferation of certain cancer cells, such as those in multiple myeloma.[3]

Benchmarking Against Known Standards

To objectively evaluate the efficacy of Jagged-1 (188-204), its performance is compared against established modulators of the Notch signaling pathway:

  • Recombinant Full-Length Jagged-1: The natural ligand from which the peptide is derived.

  • DAPT (γ-secretase inhibitor): A well-characterized inhibitor of the Notch pathway that blocks the final cleavage and release of NICD.[10][11][12]

  • Anti-Jagged-1 Antibodies: Neutralizing antibodies that block the interaction between Jagged-1 and Notch receptors.[4]

Quantitative Comparison of Efficacy
Compound/AgentTargetActionApplicationEfficacy MetricValueCell Type/Assay
Jagged-1 (188-204) Notch ReceptorAgonistKeratinocyte DifferentiationEffective Concentration40 µMHuman Keratinocytes
Jagged-1 (188-204) Notch ReceptorAgonistDendritic Cell Maturation--Monocyte-derived DCs
Jagged-1 (188-204) Notch ReceptorAgonistCancer Cell Proliferation--Multiple Myeloma Cells
Recombinant Jagged-1 Notch ReceptorAgonistVariousEC50Not Available-
DAPT γ-secretaseInhibitorNotch InhibitionIC50Varies (nM to µM range)Various Cancer Cell Lines
Anti-Jagged-1 Antibody Jagged-1 LigandAntagonistNotch InhibitionND501-5 µg/mLC3H10T1/2 cells

Note: EC50 and IC50 values for Jagged-1 (188-204) are not widely reported in the public domain. The effective concentrations are derived from published experimental protocols. Further dose-response studies are required for a precise quantitative comparison.

Experimental Protocols

Notch Signaling Activation Assay (Luciferase Reporter)

This assay quantitatively measures the activation of the Notch signaling pathway.

Notch Luciferase Reporter Assay Cells Cells Transfection Transfection Cells->Transfection Transfect with CSL-Luciferase Reporter Treatment Treatment Transfection->Treatment Treat with Jagged-1 (188-204) or controls Lysis Lysis Treatment->Lysis Incubate and Lyse Luciferase Assay Luciferase Assay Lysis->Luciferase Assay Measure Luminescence Data Analysis Data Analysis Luciferase Assay->Data Analysis

Fig. 2: Workflow for Notch Luciferase Reporter Assay
  • Cell Culture: Plate cells (e.g., HEK293T) in a multi-well plate.

  • Transfection: Co-transfect cells with a CSL-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).[13][14][15]

  • Treatment: After 24 hours, treat the cells with varying concentrations of Jagged-1 (188-204), full-length Jagged-1, or vehicle control.

  • Incubation: Incubate for an additional 24-48 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold change in Notch signaling.

Keratinocyte Differentiation Assay

This assay assesses the ability of Jagged-1 (188-204) to induce keratinocyte maturation.

  • Cell Culture: Culture primary human keratinocytes in a low-calcium medium to maintain an undifferentiated state.

  • Induction of Differentiation: To induce differentiation, switch to a high-calcium medium and treat with Jagged-1 (188-204) or controls.[6][7]

  • Analysis of Differentiation Markers: After several days, assess the expression of differentiation markers such as Keratin 10, Involucrin, and Filaggrin using methods like:

    • Quantitative PCR (qPCR): To measure mRNA levels of marker genes.[16]

    • Western Blotting: To quantify protein expression.

    • Immunofluorescence: To visualize the localization and expression of marker proteins.[17][18]

    • Flow Cytometry: To quantify the percentage of cells expressing specific differentiation markers.[17]

Dendritic Cell Maturation Assay

This protocol evaluates the effect of Jagged-1 (188-204) on the maturation of dendritic cells.

  • Isolation of Monocytes: Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs).

  • Generation of Immature DCs: Culture the monocytes for 5-7 days in the presence of GM-CSF and IL-4 to generate immature dendritic cells.

  • Induction of Maturation: Treat the immature DCs with Jagged-1 (188-204), LPS (a known maturation-inducing agent as a positive control), or a vehicle control.[19]

  • Analysis of Maturation Markers: After 24-48 hours, analyze the expression of maturation markers (e.g., CD80, CD83, CD86, HLA-DR) and cytokine production (e.g., IL-12) using:

    • Flow Cytometry: To quantify the expression of cell surface markers.

    • ELISA: To measure the concentration of secreted cytokines in the culture supernatant.

Conclusion

Jagged-1 (188-204) is a promising research tool for activating the Notch signaling pathway. Its ability to induce differentiation in keratinocytes and dendritic cells highlights its potential for applications in regenerative medicine and immunology. However, the lack of comprehensive quantitative efficacy data, such as EC50 values, currently limits a direct and robust comparison with other Notch modulators. Further dose-response studies are essential to fully characterize the potency and therapeutic potential of this peptide. The experimental protocols provided in this guide offer a framework for conducting such comparative efficacy studies.

References

Safety Operating Guide

Proper Disposal Procedures for Jagged-1 (188-204)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of the research-grade peptide, Jagged-1 (188-204). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with standard regulations.

Immediate Safety and Handling Protocols

Before beginning any procedure, it is crucial to consult the Safety Data Sheet (SDS) for Jagged-1 (188-204). Although the hazards of this specific peptide have not been thoroughly investigated, it is recommended to handle it with caution as it may be harmful if swallowed, inhaled, or in contact with skin.[1]

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent accidental exposure.[2][3]

  • Gloves: Wear chemical-resistant disposable gloves (e.g., nitrile).[2][3]

  • Eye Protection: Safety glasses or goggles are essential to protect against splashes, particularly when reconstituting the lyophilized powder.[2][3]

  • Lab Coat: A lab coat or protective gown should be worn over personal clothing.[2][3]

  • Respiratory Protection: When handling the lyophilized powder, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[2]

Handling and Storage: Proper handling and storage are critical for maintaining peptide integrity and minimizing exposure risks.

  • Designated Area: Confine all handling of the peptide to a designated, clean, and organized laboratory area.[2]

  • Review SDS: Always review the SDS before using a new chemical to understand its specific hazards and handling requirements.[2][3]

  • Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or colder, protected from bright light.[1][4][5] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture absorption.[4][5]

  • Storage of Reconstituted Peptide: The shelf-life of peptides in solution is limited.[6] If storage in solution is necessary, use sterile buffers at pH 5-6, create aliquots to avoid repeated freeze-thaw cycles, and store at -20°C or colder.[5][6]

Step-by-Step Disposal Procedures

Disposal of Jagged-1 (188-204) and associated waste must comply with local, state, and federal regulations.[1][2] Never dispose of peptides in the regular trash or down the drain.[2][7]

1. Waste Segregation:

  • Solid Waste: All materials contaminated with Jagged-1 (188-204), such as pipette tips, gloves, vials, and other labware, must be collected in a designated, clearly labeled, leak-proof hazardous waste container.[3]

  • Liquid Waste: Unused or waste solutions of Jagged-1 (188-204) should be collected in a separate, sealed, and clearly labeled hazardous waste container.

2. Chemical Inactivation (Recommended for Liquid Waste): While not always mandatory for peptides not classified as hazardous, chemical inactivation provides an additional layer of safety before disposal.[8] This is a common practice for peptide toxins and can be adapted for research-grade peptides.[3] A common method is hydrolysis, which breaks the peptide bonds.[8]

Experimental Protocol for Chemical Inactivation:

  • Select Reagent: Use a strong acid (e.g., 1 M Hydrochloric Acid) or a strong base (e.g., 1 M Sodium Hydroxide).

  • Treatment: Add the chosen reagent to the peptide solution in a properly sealed and labeled container within a fume hood.

  • Contact Time: Allow the mixture to stand for a sufficient time to ensure degradation (a minimum of 24 hours is recommended for some non-hazardous peptides).[8]

  • Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions).[8]

  • Collection: Transfer the neutralized solution to the designated liquid hazardous waste container.

3. Final Disposal:

  • Consult EH&S: Coordinate with your institution's Environmental Health & Safety (EH&S) department for the collection and disposal of the hazardous waste containers.[2] They will ensure that the waste is managed by a licensed hazardous waste disposal contractor.

Data on Chemical Decontamination Methods

The following table summarizes key parameters for common chemical decontamination methods that can be applied to peptide waste. Note that these are general guidelines, and specific protocols should be validated for Jagged-1 (188-204).

Inactivation ReagentConcentrationMinimum Contact TimeNotes
Strong Acid/Base 1 M HCl or 1 M NaOHMinimum 24 hoursHighly effective for peptide hydrolysis but requires a neutralization step before final disposal.[8]
Sodium Hypochlorite 0.5-1.0% final concentration20-60 minutesEffective for many peptides but may be corrosive to some surfaces.[3]

Disposal Workflow

The diagram below illustrates the decision-making process and procedural flow for the proper disposal of Jagged-1 (188-204).

cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal start Start: Jagged-1 (188-204) Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Contaminated Solids (Vials, Tips, Gloves) waste_type->solid_waste Solid liquid_waste Unused/Waste Peptide Solution waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid storage Store Waste Securely in Designated Area collect_solid->storage inactivation Optional but Recommended: Chemical Inactivation (e.g., Hydrolysis) liquid_waste->inactivation neutralize Neutralize to pH 6.0-8.0 inactivation->neutralize collect_liquid Collect in Labeled Hazardous Liquid Waste Container neutralize->collect_liquid collect_liquid->storage ehs_contact Contact Institutional EH&S for Pickup and Final Disposal storage->ehs_contact disposed End: Compliant Disposal ehs_contact->disposed

Caption: Disposal workflow for Jagged-1 (188-204) peptide waste.

References

Safeguarding Your Research: A Guide to Handling Jagged-1 (188-204)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and handling protocols for researchers, scientists, and drug development professionals working with the Jagged-1 (188-204) peptide. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

The Jagged-1 (188-204) peptide is a fragment of the JAG-1 protein, a ligand for Notch receptors. While the full toxicological properties of this specific peptide fragment have not been exhaustively investigated, it is prudent to handle it with care, following standard laboratory safety procedures for synthetic peptides. The available safety data indicates that the substance may be harmful if it comes into contact with skin, is swallowed, or is inhaled.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling Jagged-1 (188-204).

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile or latex, disposableTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1-ratedTo protect eyes from splashes or airborne particles.
Body Protection Laboratory coatStandardTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hoodTo minimize inhalation of the lyophilized powder.

Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial to both safety and preserving the integrity of the peptide.

Storage:

  • Upon receipt, store the lyophilized peptide at -20°C.[2]

  • Keep the container tightly sealed in a dry, well-ventilated location.

Handling:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by cleaning the area and ensuring all necessary equipment is within reach.

  • Reconstitution: If working with the lyophilized powder, perform this step in a well-ventilated area or under a chemical fume hood to avoid inhalation. When reconstituting, slowly add the recommended solvent to the vial to avoid generating dust.

  • Use: When using the peptide in solution, handle it with the same level of caution as the powder. Avoid creating aerosols.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure, follow these immediate steps:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if irritation or discomfort persists.[1]
Skin Contact Immediately wash the affected area with soap and copious amounts of water.[1]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1]
Ingestion Wash out the mouth with water if the person is conscious. Do not induce vomiting. Call a physician.[1]

Disposal Plan

All waste materials contaminated with Jagged-1 (188-204) must be considered chemical waste.

  • Solid Waste: Used gloves, pipette tips, and empty vials should be collected in a designated, sealed container for chemical waste.

  • Liquid Waste: Unused solutions containing the peptide should be collected in a clearly labeled, sealed container for liquid chemical waste.

  • Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1]

Workflow for Safe Handling of Jagged-1 (188-204)

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Don PPE prep2 Prepare Workspace prep1->prep2 storage1 Store at -20°C handling1 Reconstitute Peptide (in fume hood) prep2->handling1 handling2 Perform Experiment handling1->handling2 cleanup1 Decontaminate Workspace handling2->cleanup1 cleanup2 Dispose of Waste cleanup1->cleanup2 cleanup3 Remove PPE cleanup2->cleanup3 cleanup4 Wash Hands cleanup3->cleanup4

Caption: Workflow for the safe handling of Jagged-1 (188-204).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.